N-Hexylpyridinium bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSEFNUSHACPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047934 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74440-81-6 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Hexylpyridinium bromide CAS number 74440-81-6
An In-depth Technical Guide to N-Hexylpyridinium Bromide (CAS: 74440-81-6)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, mechanisms of action, and diverse applications, grounded in established scientific principles.
Introduction: Defining a Versatile Quaternary Ammonium Salt
This compound, also known by synonyms such as 1-hexylpyridin-1-ium bromide, is a quaternary ammonium compound (QAC) with the chemical formula C₁₁H₁₈BrN.[1][2] Structurally, it consists of a positively charged pyridinium cation, where the nitrogen atom is covalently bonded to a hexyl group, and a bromide anion.[1] This architecture places it within the class of compounds known as ionic liquids (ILs), which are salts that are liquid at or below 100°C.[3][4]
Its unique combination of a hydrophilic cationic head and a moderately long hydrophobic alkyl tail imparts amphiphilic properties, making it a highly versatile tool in organic chemistry, material science, and electrochemistry.[1][5] Unlike volatile organic compounds (VOCs), its negligible vapor pressure, high thermal stability, and tunable solvency have positioned it as a "green" alternative in various industrial processes.[3][4][6]
Physicochemical and Structural Properties
The functional characteristics of this compound are a direct consequence of its molecular structure and resulting physical properties. The length of the n-alkyl chain (hexyl) is a critical determinant of its physicochemical behavior, influencing properties from melting point to surfactant capability.[1]
| Property | Value | Source(s) |
| CAS Number | 74440-81-6 | [1][5][7][8][9] |
| Molecular Formula | C₁₁H₁₈BrN | [2][7] |
| Molecular Weight | 244.17 g/mol | [1][2][7] |
| Appearance | White to yellowish-beige crystalline powder/solid | [1][5][10] |
| Melting Point | 47 °C (IoLiTec); 72-76°C (generic) | [5][7] |
| Density | ~1.109 - 1.337 g/cm³ | [5][7] |
| Solubility | Soluble in water, methanol, ethanol, and other organic solvents like chloroform. | [1][5] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Rotatable Bond Count | 5 | [2][11] |
| Topological Polar Surface Area | 3.9 Ų | [11][12] |
Synthesis and Structural Verification
Synthesis Protocol: The Menshutkin Reaction
The primary route for synthesizing this compound is through the quaternization of pyridine with 1-bromohexane, a classic example of the Menshutkin reaction.[1] This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromohexane.
Expert Insight: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents like acetonitrile are often preferred because they can solvate the cation, promoting the reaction, without strongly solvating the nucleophile (pyridine), thus not impeding its reactivity.[1] Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Detailed Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromohexane. For a representative scale, use 10 mmol of pyridine and 10 mmol of 1-bromohexane.
-
Solvent Addition: Add 20-30 mL of a suitable organic solvent, such as acetonitrile or ethanol.[1]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/ethanol, to yield the final product as a crystalline solid.
-
Drying and Storage: Dry the purified crystals under vacuum to remove any residual solvent. Store the final product in a tightly sealed container in a cool, dry place under an inert atmosphere.[13]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expect characteristic signals for the protons on the pyridinium ring, typically shifted downfield due to the positive charge on the nitrogen. The protons of the hexyl chain will appear in the aliphatic region, with predictable chemical shifts and splitting patterns corresponding to their positions relative to the nitrogen atom.
-
¹³C-NMR: The spectrum will show distinct signals for the carbons of the pyridinium ring and the six unique carbons of the hexyl chain.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes to identify include C-H stretching from the alkyl chain and aromatic ring, as well as C=C and C=N stretching vibrations characteristic of the pyridinium ring.[16]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or other soft ionization techniques will show the molecular cation (C₁₁H₁₈N⁺) at m/z 164.27.[17] The full mass of the salt is not typically observed unless using specific techniques, but the cationic fragment is key for identification.
Core Applications & Mechanistic Insights
This compound's utility spans multiple scientific domains, driven by its distinct chemical functionalities.
Phase Transfer Catalyst and Surfactant
As a cationic surfactant, this compound possesses a hydrophilic pyridinium head and a hydrophobic hexyl tail. This amphiphilic nature allows it to reduce the surface tension of liquids and act as a phase transfer catalyst.[5]
Mechanism of Action: In a biphasic system (e.g., aqueous and organic), it facilitates the transfer of a reactant (typically an anion) from the aqueous phase into the organic phase where the reaction occurs. The pyridinium cation forms an ion pair with the reactant anion, and the hydrophobic hexyl chain allows this ion pair to dissolve in the organic solvent, thereby accelerating the reaction rate.
Caption: Mechanism of this compound as a phase transfer catalyst.
Antimicrobial Agent
A significant area of research for N-alkylpyridinium salts is their antimicrobial activity.[1] They are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi and viruses.[1][5]
Mechanism of Action: The primary bactericidal mechanism involves the disruption of the bacterial cell membrane.[1] The positively charged pyridinium cation is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids, phospholipids). The hydrophobic hexyl tail then inserts into and disrupts the lipid bilayer, compromising membrane integrity, leading to leakage of cellular contents and ultimately cell death.[18] This mechanism is a hallmark of many QACs.
Applications in Material Science and Drug Development
-
Nanomaterial Synthesis: It is used as a template or capping agent in the synthesis of various materials, including metal nanoparticles.[5]
-
Enzyme Stabilization: Pyridinium-based ionic liquids have been shown to act as effective reaction media for enzymes like lipase, in some cases enhancing stability and activity.[19]
-
Electrolytes: The good thermal stability and wide electrochemical window of this compound make it a candidate for use as an electrolyte in batteries and supercapacitors.[2][3]
-
Corrosion Inhibition: The compound can form a protective layer on metal surfaces, inhibiting corrosion, particularly in acidic environments.[1]
Safety, Handling, and Toxicology
While a versatile chemical, proper handling of this compound is essential due to its potential hazards. Information is derived from various Safety Data Sheets (SDS).[20][21][22][23]
| Hazard Class | GHS Statement | Precautionary Measures (Examples) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves.P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Handling Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[21]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials such as strong oxidizing agents.[22] The compound can be hygroscopic, so protection from moisture is important.[20][22]
-
Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
-
First Aid:
Conclusion and Future Directions
This compound (CAS 74440-81-6) is far more than a simple chemical reagent; it is a multifunctional compound whose utility is rooted in its distinct molecular architecture. Its roles as a phase transfer catalyst, antimicrobial agent, and ionic liquid underscore its importance in both academic research and industrial applications. Future research will likely focus on fine-tuning its structure—by altering the alkyl chain length or the counter-ion—to create next-generation ionic liquids with enhanced performance and specificity for applications ranging from advanced battery technology to novel antimicrobial surfaces and more efficient, greener chemical synthesis.
References
- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 8. chemwhat.com [chemwhat.com]
- 9. 74440-81-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 10. 74440-81-6 | CAS DataBase [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 14. lehigh.edu [lehigh.edu]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. GSRS [precision.fda.gov]
- 18. goldbio.com [goldbio.com]
- 19. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. fishersci.com [fishersci.com]
- 23. iolitec.de [iolitec.de]
An In-depth Technical Guide to the Molecular Structure and Application of N-Hexylpyridinium Bromide
Abstract
N-Hexylpyridinium bromide ([C6Py]Br) is a pyridinium-based ionic liquid characterized by a unique molecular structure that imparts a versatile range of physicochemical properties. This guide provides an in-depth analysis of its molecular architecture, a validated protocol for its synthesis and purification, and a comprehensive overview of the spectroscopic techniques required for its structural elucidation. Furthermore, we explore its significant applications in research and industry, particularly its roles as a surfactant, phase-transfer catalyst, and antimicrobial agent, offering valuable insights for researchers, chemists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is an organic salt composed of a positively charged N-hexylpyridinium cation and a bromide anion.[1] The cation consists of a planar, aromatic pyridinium ring attached to a flexible six-carbon alkyl (hexyl) chain. This amphiphilic nature—a polar, charged headgroup and a nonpolar, hydrophobic tail—is fundamental to its utility as a surfactant.
The molecule's structure is a delicate balance of forces. The pyridinium ring provides rigidity and the capacity for π-π stacking interactions, while the hexyl chain introduces conformational flexibility and van der Waals interactions. The bromide anion electrostatically balances the positive charge of the cation. The length of this alkyl chain is a critical determinant of its properties; for instance, it directly influences its surfactant capabilities and biological activity when compared to other N-alkylpyridinium bromides.[2]
dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Nodes for Pyridinium Ring N [label="N+", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-0.87,-0.5!"]; C2 [label="C", pos="-0.87,-1.5!"]; C3 [label="C", pos="0,-2!"]; C4 [label="C", pos="0.87,-1.5!"]; C5 [label="C", pos="0.87,-0.5!"];
// Nodes for Hexyl Chain C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="0,2.5!"]; C8 [label="C", pos="1,3!"]; C9 [label="C", pos="1,4!"]; C10 [label="C", pos="2,4.5!"]; C11 [label="C", pos="2,5.5!"]; H3C [label="H₃C", pos="2,6.5!", fontcolor="#202124"];
// Node for Bromide Br [label="Br⁻", pos="-2.5,0!", color="#EA4335", fontcolor="#FFFFFF"];
// Edges for Pyridinium Ring (double bonds approximated) N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;
// Edge for Hexyl Chain attachment N -- C6 [label=" σ-bond"];
// Edges for Hexyl Chain C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- H3C;
// Label lab [label="this compound", pos="0,-3!", fontsize=14, fontcolor="#202124"]; } Caption: 2D representation of this compound's ionic structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈BrN | [2][3][4] |
| Molecular Weight | 244.17 g/mol | [2][3][4] |
| CAS Number | 74440-81-6 | [1][2][4] |
| Appearance | White to yellow-brown solid | [1][2][5] |
| Melting Point | 72-76°C | [1] |
| Solubility | Soluble in water, ethanol, methanol | [1][2] |
| Rotatable Bond Count | 5 | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a classic example of a quaternization reaction, specifically an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane that is bonded to the bromine atom.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is often chosen as the solvent because its polarity stabilizes the charged transition state of the Sₙ2 reaction, thereby accelerating the rate. Ethanol is also a suitable alternative.[2]
-
Temperature: Heating the reaction under reflux ensures a consistent temperature at the boiling point of the solvent, providing sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe without evaporating the solvent.[2]
-
Purification: The product, being a salt, is typically insoluble in nonpolar solvents like diethyl ether. This differential solubility is exploited for purification. Unreacted starting materials (pyridine and 1-bromohexane) are soluble in diethyl ether and are washed away, leaving the pure ionic liquid product.
Step-by-Step Synthesis Protocol:
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine (1.0 eq) and 1-bromohexane (1.05 eq). Add a sufficient volume of acetonitrile to dissolve the reactants.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to ambient temperature. Slowly add diethyl ether to the flask while stirring, which will cause the this compound product to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with several portions of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under high vacuum to remove all residual solvent. The final product should be stored in a desiccator to prevent moisture absorption.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for quality control.
A. ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyridinium ring (typically downfield, in the δ 7.5-9.0 ppm range, due to the deshielding effect of the aromatic ring current and the positive charge) and the protons of the hexyl chain (upfield, in the δ 0.8-4.5 ppm range). The ¹³C NMR will similarly show distinct signals for the aromatic and aliphatic carbons.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational peaks confirm the presence of the aromatic ring and the alkyl chain.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Pyridinium Protons | δ 7.5 - 9.0 ppm (multiplets) |
| Hexyl Chain Protons | δ 0.8 - 4.5 ppm (multiplets, triplet for terminal CH₃) | |
| FT-IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | |
| Aromatic C=C/C=N Stretch | ~1600-1450 cm⁻¹ | |
| Mass Spec (ESI+) | Molecular Cation | m/z peak corresponding to [C₁₁H₁₈N]⁺ (164.14 Da) |
C. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the cation. In positive ion mode, a prominent peak corresponding to the N-hexylpyridinium cation ([C₁₁H₁₈N]⁺) should be observed, confirming the successful formation of the target molecule.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in several scientific and industrial domains.[1][6]
-
Phase-Transfer Catalyst: Its ability to be soluble in both aqueous and organic phases allows it to transport reactants across the phase boundary, accelerating reactions that would otherwise be slow or inefficient.[1][3]
-
Surfactant and Micelle Formation: As an amphiphile, it lowers the surface tension of liquids.[1] In aqueous solutions above its critical micelle concentration (CMC), it self-assembles into micelles, which can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability for drug delivery applications.
-
Antimicrobial Agent: this compound has demonstrated broad-spectrum activity against various microorganisms, including bacteria and fungi.[1] This makes it a candidate for developing new disinfectants, antibacterial coatings, and preservatives.[1]
-
Material Science: It is used as a template or structure-directing agent in the synthesis of nanomaterials like nanoparticles and polymers.[1]
Safety and Handling
While this compound is a valuable laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat when handling the compound.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][9][10] Do not breathe dust.[10] Handle in a well-ventilated area or under a chemical fume hood.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] It is hygroscopic and should be protected from moisture.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][9]
-
Skin: Wash off immediately with soap and plenty of water.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][9]
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. iolitec.de [iolitec.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of N-Hexylpyridinium Bromide in Organic Solvents
Abstract
N-Hexylpyridinium bromide ([C6Py]Br) is a pyridinium-based ionic liquid (IL) with significant potential across various scientific domains, including organic synthesis, material science, and pharmaceuticals.[1] Its efficacy in these applications is fundamentally linked to its solubility characteristics in different media. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. We will explore the core physicochemical principles governing its dissolution, present qualitative and quantitative solubility data, and detail a robust experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize [C6Py]Br in their work.
Introduction: The Significance of this compound
What is this compound?
This compound is an organic salt belonging to the class of compounds known as ionic liquids.[1] It consists of a positively charged N-hexylpyridinium cation and a negatively charged bromide anion.[1] Unlike traditional salts, many ionic liquids have melting points below 100°C, earning them the moniker "room-temperature ionic liquids." [C6Py]Br is a white to light yellow crystalline solid with a melting point between 72-76°C.[1] Its structure, featuring a polar pyridinium head and a nonpolar hexyl tail, gives it unique amphiphilic properties that dictate its interactions with various solvents.
Key Physicochemical Properties:
The Importance of Solubility in Application
The solubility of an ionic liquid is a critical parameter that influences its utility in numerous applications:
-
Synthesis and Catalysis: As a reaction medium or phase-transfer catalyst, its ability to dissolve reactants is paramount for achieving high reaction rates and yields.[1]
-
Extractions and Separations: Solubility dictates the partitioning behavior of [C6Py]Br and target solutes between immiscible phases, a key factor in designing efficient separation processes.[6]
-
Drug Development: In pharmaceutical formulations, solubility affects drug delivery, bioavailability, and the stability of active pharmaceutical ingredients (APIs).
-
Material Science: When used in the synthesis of polymers or nanoparticles, its solvent properties can control the morphology and characteristics of the final materials.[1]
Understanding and predicting the solubility of this compound allows for the rational selection of solvents, optimizing process efficiency and enabling the design of novel applications.[7]
Theoretical Framework: Principles Governing Solubility
The dissolution of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The overarching principle is "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[8]
Key Physicochemical Properties Influencing Solubility
Several factors related to both the ionic liquid and the solvent determine the extent of solubility:
-
Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally better at solvating the charged ions of [C6Py]Br. The polar pyridinium cation and bromide anion interact favorably with polar solvent molecules through strong ion-dipole interactions.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can form hydrogen bonds with the bromide anion, significantly enhancing solubility.[9] While the N-hexylpyridinium cation itself is not a hydrogen bond donor, the aromatic ring can interact with solvent molecules.
-
Van der Waals Forces: The nonpolar hexyl chain of the cation interacts with solvent molecules primarily through London dispersion forces. Nonpolar solvents rely on these weaker forces, which are often insufficient to overcome the strong electrostatic attractions (ion-ion forces) within the ionic liquid, leading to lower solubility.
-
Cation and Anion Structure: The nature of the ions themselves plays a defining role. For this compound, the hexyl chain introduces a degree of hydrophobicity, influencing its miscibility with less polar solvents compared to pyridinium salts with shorter alkyl chains.[10]
Solubility Profile of this compound in Organic Solvents
Precise quantitative data for [C6Py]Br across a wide range of organic solvents is not extensively consolidated in publicly available literature. However, based on its structure and data for similar ionic liquids, a reliable qualitative and semi-quantitative profile can be established.
Qualitative Solubility Data
The following table summarizes the expected solubility of this compound in various classes of organic solvents. This information is synthesized from general principles of ionic liquid chemistry and available manufacturer data sheets.
| Solvent Class | Representative Solvents | Expected Solubility | Primary Interactions |
| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Ion-Dipole, Hydrogen Bonding[1][11] |
| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Ion-Dipole |
| Halogenated | Chloroform, Dichloromethane | Moderate | Ion-Dipole, Dispersion Forces[1] |
| Ethers | Diethyl Ether, THF | Low to Moderate | Dipole-Dipole, Dispersion Forces[1] |
| Aromatics | Benzene, Toluene | Low to Moderate | π-π Stacking, Dispersion Forces[1] |
| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | Dispersion Forces |
Causality: The high solubility in polar protic solvents like methanol and ethanol is due to their ability to effectively solvate both the cation (via ion-dipole forces) and the bromide anion (via strong hydrogen bonds).[1] In contrast, nonpolar solvents like hexane lack the ability to form strong interactions to overcome the ionic lattice energy of the salt, resulting in very poor solubility.
Experimental Determination of Solubility: A Practical Guide
To obtain precise, application-specific solubility data, direct experimental measurement is essential. The static equilibrium method, followed by quantitative analysis, is a reliable and widely used approach.[12]
The Static Equilibrium Method: A Step-by-Step Protocol
This protocol ensures a self-validating system by confirming that true thermodynamic equilibrium has been reached.
Materials:
-
This compound (high purity, ≥98%)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.22 µm PTFE)
Protocol:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Expert Insight: To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for several hours to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).[12]
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pipette. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
-
Trustworthiness Check: Filtering is a critical step. Failure to remove microparticulates will lead to an overestimation of solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered aliquot with a known volume of a suitable solvent (often the same solvent or one in which it is highly soluble, like methanol).
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method. The pyridinium ring has a strong UV absorbance, making UV-Vis spectrophotometry an excellent choice. A calibration curve must be generated using standards of known concentration.
-
-
Calculation: Back-calculate the original concentration of the saturated solution to determine the solubility, typically expressed in g/100g of solvent or mol/L.
Visualizing the Workflow
Caption: Workflow for the Experimental Determination of Solubility.
Molecular Interactions and Solubility: A Deeper Dive
The "like dissolves like" principle can be visualized at the molecular level. The diagram below illustrates the key interactions responsible for the differential solubility of this compound in a polar protic solvent versus a nonpolar solvent.
Caption: Dominant Intermolecular Forces Governing Solubility.
In methanol, strong ion-dipole and hydrogen bonding interactions effectively surround and separate the ions. In hexane, the weak dispersion forces cannot overcome the powerful electrostatic attraction between the cation and anion, leading to minimal dissolution.
Conclusion: Key Takeaways and Future Directions
The solubility of this compound is a multifaceted property governed by a delicate balance of intermolecular forces. Its amphiphilic nature—a polar head and a nonpolar tail—results in high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic and some halogenated solvents, and poor solubility in nonpolar hydrocarbons.[1] For drug development professionals and research scientists, this differential solubility is not a limitation but a feature that can be exploited for targeted applications in synthesis, separation, and formulation.
Accurate solubility data is best obtained through rigorous experimental methods, such as the static equilibrium protocol detailed herein. As the field of ionic liquids continues to expand, further research into quantitative structure-property relationships (QSPR) will enable more precise a priori prediction of solubility, accelerating the design and implementation of novel ionic liquid-based technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chapter 4 notes [web.pdx.edu]
- 10. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 12. researchgate.net [researchgate.net]
Introduction: The Significance of Thermal Stability in Ionic Liquids
An In-depth Technical Guide to the Thermal Stability of N-Hexylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This compound ([C6Py]Br) is a pyridinium-based ionic liquid (IL) characterized by a pyridinium cation with an N-hexyl substituent and a bromide anion.[1][2] As with all ionic liquids, its utility in advanced applications—ranging from serving as a green solvent in organic synthesis to its role as a phase transfer catalyst, surfactant, or component in drug delivery systems—is fundamentally dictated by its physicochemical properties.[1][3][4] Among these, thermal stability is a critical parameter. It defines the operational temperature window, ensures process safety, and guarantees the material's integrity during synthesis, purification, storage, and application, particularly under the elevated temperatures often required in pharmaceutical and material science processes. This guide provides a comprehensive analysis of the thermal stability of this compound, detailing the experimental methodologies for its characterization and the chemical principles governing its decomposition.
Core Physicochemical Properties of this compound
A foundational understanding of the material begins with its basic properties, which are summarized below. These values provide context for the subsequent thermal analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈BrN | [3][5] |
| Molecular Weight | 244.17 g/mol | [3][5] |
| CAS Number | 74440-81-6 | [1][3] |
| Appearance | White to yellow-brown crystalline solid or thick solution | [1][3][6] |
| Melting Point (T_m) | 47 °C (IOLITEC); 72-76 °C (Ningbo Inno Pharmchem) | [1][7] |
| Density | 1.337 g/cm³ | [7] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
Note: The variance in reported melting points may be attributed to different purity levels or measurement techniques.
Part 1: Thermogravimetric Analysis (TGA) for Decomposition Profiling
Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of a material. It precisely measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA identifies the onset temperature of decomposition (T_onset), where significant mass loss begins.
Expert Rationale for Experimental Design
The choice of experimental parameters is critical for obtaining meaningful and reproducible data.
-
Inert Atmosphere: The analysis must be conducted under an inert atmosphere, such as nitrogen or argon. This is to ensure that the observed mass loss is due to thermal decomposition alone (pyrolysis) and not oxidative degradation, which would occur in the presence of air and typically initiates at lower temperatures, providing a misleadingly low stability profile.
-
Heating Rate: A standard heating rate of 10 °C/min is often employed. This rate provides a good balance between experimental efficiency and resolution. Slower rates can offer better separation of complex decomposition events, while faster rates can shift the apparent decomposition temperature to higher values. Consistency in the heating rate is paramount for comparing results across different samples.
Detailed Experimental Protocol: TGA
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines, typically using certified reference materials.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before starting the experiment to eliminate all oxygen.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain the nitrogen purge throughout the experiment.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time. The resulting data is plotted as percent mass loss versus temperature (TGA curve) and its first derivative (DTG curve).
TGA Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 7. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
Technical Guide: Critical Micelle Concentration of N-Hexylpyridinium Bromide
Introduction: The Concept and Criticality of Micelle Formation
In the fields of pharmaceutical sciences, drug delivery, and materials science, the behavior of amphiphilic molecules at interfaces is of paramount importance. These molecules, known as surfactants, possess a unique dual nature: a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. N-Hexylpyridinium bromide (HPB) is a cationic surfactant featuring a positively charged pyridinium ring as its hydrophilic head and a six-carbon hexyl chain as its hydrophobic tail.[1][2]
When introduced into an aqueous medium at low concentrations, surfactant monomers primarily adsorb at the air-water interface, effectively lowering the surface tension of the solution.[3] However, as the concentration increases, a remarkable phenomenon occurs. At a specific concentration, the interface becomes saturated, and the monomers begin to self-assemble in the bulk solution into thermodynamically stable, colloidal-sized aggregates called micelles .[4] This threshold concentration is known as the Critical Micelle Concentration (CMC) and represents one of the most fundamental physicochemical parameters of a surfactant.[4][5]
Above the CMC, the bulk properties of the solution—such as its conductivity, surface tension, and ability to solubilize hydrophobic substances—change abruptly.[6] Knowledge of the CMC is therefore essential for any application involving surfactants, as it dictates the concentration required for achieving desired effects like emulsification, detergency, or the encapsulation of poorly soluble drug molecules.[3][5] This guide provides an in-depth examination of the CMC of this compound, the factors influencing it, and the rigorous experimental methodologies for its determination.
Physicochemical Properties of this compound
This compound (C₁₁H₁₈BrN) is a quaternary ammonium salt that exists as a white to yellow-brown crystalline solid.[1][2] It is soluble in water and polar organic solvents like ethanol and methanol.[1][2] Its amphiphilic nature, conferred by the polar pyridinium head and the nonpolar hexyl tail, drives its surface activity and self-assembly in solution.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈BrN | [7] |
| Molecular Weight | 244.17 g/mol | [7][8] |
| CAS Number | 74440-81-6 | [1][9] |
| Appearance | White to yellow-brown solid | [1][2] |
| Melting Point | ~47 °C | [8] |
| Solubility | Soluble in water, ethanol, methanol | [1] |
The Thermodynamics of Micellization and Influential Factors
The formation of micelles is a spontaneous, entropy-driven process. The primary driving force is the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent, which leads to a significant increase in the overall entropy of the system. This hydrophobic effect overcomes the electrostatic repulsion between the ionic head groups.[10] The CMC is not a fixed value; it is highly sensitive to both the molecular structure of the surfactant and the conditions of the surrounding medium.[4]
-
Alkyl Chain Length : For homologous series of surfactants like N-alkylpyridinium bromides, increasing the length of the hydrophobic alkyl chain (the hexyl group in this case) makes the molecule less water-soluble. This increases the thermodynamic favorability of aggregation, resulting in a logarithmic decrease in the CMC.[11]
-
Addition of Electrolytes : For ionic surfactants such as HPB, the addition of an inorganic salt (e.g., NaBr) significantly lowers the CMC.[10][11][12] The added counter-ions (Br⁻ in this case) shield the electrostatic repulsion between the positively charged pyridinium head groups in the micelle, making it easier for them to aggregate.[13]
-
Effect of Temperature : The influence of temperature on the CMC of ionic surfactants is complex and generally less pronounced than for non-ionic surfactants.[11][12] Often, the CMC value will show a U-shaped dependence on temperature, first decreasing to a minimum value and then increasing.[14][15][16] This behavior results from the interplay between two opposing effects: an increase in temperature decreases the hydration of the hydrophilic head group (favoring micellization), but it also disrupts the structured water around the hydrophobic tail (disfavoring micellization).[13]
-
Organic Additives : The presence of organic molecules, such as alcohols, can either increase or decrease the CMC. Short-chain alcohols like ethanol can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution.[10][11][15] Conversely, longer-chain alcohols may co-aggregate with the surfactant, effectively becoming part of the micelle and thus lowering the CMC.[10][15]
Experimental Determination of the Critical Micelle Concentration
The CMC is not measured directly but is inferred from the abrupt change in a concentration-dependent physical property of the surfactant solution.[4][6] Several robust methods are employed, each with distinct principles and sensitivities. The choice of method is critical and depends on the nature of the surfactant (ionic vs. non-ionic) and the required precision.[17]
Conductometry
Principle: This method is ideal for ionic surfactants like this compound.[5][6] Below the CMC, HPB exists as dissociated monomers (hexylpyridinium cation and bromide anion), and the specific conductivity of the solution increases linearly with concentration. When micelles form, the mobility of the charged species changes. The large, aggregated micelles have a lower equivalent conductivity than the free monomers, and the counter-ions (Br⁻) become partially associated with the micellar surface. This leads to a distinct break in the plot of conductivity versus concentration, with the slope decreasing significantly after the CMC.[6]
Causality: The change in slope occurs because the formation of micelles reduces the number of free charge carriers per mole of added surfactant. While the micelle itself is charged, its hydrodynamic radius is much larger than a single ion, resulting in lower mobility. Furthermore, the binding of counter-ions to the micelle surface effectively removes them as independent charge carriers.
Self-Validating Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity deionized water. Ensure the surfactant is fully dissolved.
-
Calibration: Calibrate the conductivity meter at the desired experimental temperature (e.g., 25.0 ± 0.1 °C) using standard potassium chloride (KCl) solutions.[18]
-
Titration/Dilution Series:
-
Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and the conductivity probe.[19]
-
Allow the system to reach thermal equilibrium and record the initial conductivity.
-
Make successive additions of the stock HPB solution using a calibrated micropipette, allowing the reading to stabilize after each addition. Alternatively, prepare a series of discrete solutions of varying concentrations by diluting the stock solution.[19]
-
-
Data Acquisition: Record the specific conductivity (κ) for each corresponding surfactant concentration (C).
-
Data Analysis: Plot specific conductivity (κ) as a function of surfactant concentration (C). The plot will show two linear regions with different slopes. The CMC is determined from the intersection point of the two lines fitted to these regions.[6]
Surface Tensiometry
Principle: This is a classic and widely applicable method for both ionic and non-ionic surfactants.[6][17] As the concentration of HPB increases below the CMC, the monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution. Once the CMC is reached and micelles begin to form, the surface becomes saturated with monomers. Any further addition of surfactant results in the formation of micelles in the bulk phase, and the concentration of free monomers (and thus the surface tension) remains almost constant.[3][4]
Causality: The plateau in surface tension occurs because the chemical potential of the monomers in the bulk solution is stabilized by micelle formation. Since the surface concentration is in equilibrium with the bulk monomer concentration, it also remains constant, leading to a stable surface tension value above the CMC.[20]
Self-Validating Experimental Protocol:
-
Instrument Setup: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) and ensure the probe is meticulously cleaned (e.g., by flaming for a platinum ring/plate) to avoid contamination.[21]
-
Solution Preparation: Prepare a series of HPB solutions in deionized water with concentrations spanning the expected CMC.[6]
-
Temperature Control: Ensure all measurements are performed in a thermostatted vessel at a constant, recorded temperature.
-
Measurement: For each concentration, measure the equilibrium surface tension. It is crucial to allow sufficient time for the system to reach equilibrium, as the migration of surfactant molecules to the interface is not instantaneous.[20]
-
Data Analysis: Plot the surface tension (γ) against the logarithm of the concentration (log C). The resulting graph will show a sharp break. The CMC is determined from the concentration at this inflection point, typically found by the intersection of the two linear portions of the curve.[3][6][20]
Fluorescence Spectroscopy with a Hydrophobic Probe
Principle: This highly sensitive technique is particularly useful for determining low CMC values.[22] It utilizes a hydrophobic fluorescent probe, most commonly pyrene , which has very low solubility in water but partitions readily into the hydrophobic core of micelles.[23][24] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment.[24]
Causality: In the polar aqueous environment below the CMC, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum is high. When micelles form, pyrene molecules move from the water into the nonpolar, hydrocarbon-like core of the micelles.[23] This change to a nonpolar environment causes a significant decrease in the I₁/I₃ ratio.[23][24]
Self-Validating Experimental Protocol:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.
-
Sample Preparation: Prepare a series of HPB solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.2–1.0 µM) to avoid excimer formation.[22] The organic solvent is allowed to evaporate, leaving the pyrene dispersed in the surfactant solutions.
-
Equilibration: Allow the solutions to equilibrate (e.g., for several hours) to ensure the pyrene has partitioned correctly.[22]
-
Spectroscopic Measurement: Using a fluorometer, excite the pyrene (typically around 335 nm) and record the emission spectrum for each sample. Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Data Analysis: Plot the intensity ratio I₁/I₃ against the surfactant concentration or its logarithm. The plot will typically yield a sigmoidal curve. The CMC is often taken from the inflection point of this curve, which can be determined by fitting the data to a Boltzmann-type function or by finding the maximum of the first derivative of the curve.[5][23]
Conclusion
The critical micelle concentration is a cornerstone parameter for characterizing the behavior of this compound and other surfactants. Its value is not absolute but is a function of the intricate balance of intermolecular forces, which can be precisely manipulated by altering environmental conditions such as temperature and ionic strength. For researchers, scientists, and drug development professionals, a thorough understanding and accurate determination of the CMC are indispensable. Methodologies like conductometry, tensiometry, and fluorescence spectroscopy provide robust, self-validating systems for quantifying this crucial threshold, enabling the rational design of formulations, delivery systems, and processes that harness the unique power of surfactant self-assembly.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 9. This compound | 74440-81-6 [chemicalbook.com]
- 10. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. youtube.com [youtube.com]
- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. justagriculture.in [justagriculture.in]
- 18. ppaspk.org [ppaspk.org]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 22. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. usc.gal [usc.gal]
N-Hexylpyridinium Bromide: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Quaternary Ammonium Compound
In the dynamic landscape of chemical research and pharmaceutical development, certain molecules stand out for their versatility and wide-ranging applications. N-Hexylpyridinium bromide, a prominent member of the quaternary ammonium compound (QAC) family, is one such molecule.[1][2] Its unique structural features, combining a positively charged pyridinium head with a moderately long alkyl chain, bestow upon it a fascinating array of properties. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its fundamental physicochemical properties to its practical applications and the methodologies required to harness its potential. As we delve into the science of this compound, we will explore not just the "what" but the critical "why" that drives experimental choices and application development.
Core Molecular Profile and Physicochemical Properties
This compound (HPB), with the chemical formula C₁₁H₁₈BrN, is a salt consisting of a 1-hexylpyridin-1-ium cation and a bromide anion.[1][3] This structure places it at the intersection of several important chemical classes, including cationic surfactants and ionic liquids.[1][4] Understanding its core properties is the foundation for any application.
The hexyl (C6) alkyl chain is a critical determinant of its behavior. In the realm of QACs, the length of the N-alkyl chain significantly influences antimicrobial efficacy.[5] The six-carbon chain of HPB provides a balance of hydrophobicity and water solubility, which is crucial for its surfactant and biological activities.
Key Physicochemical Data
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These parameters dictate its behavior in various solvents and its interaction with biological systems.
| Property | Value | Source |
| CAS Number | 74440-81-6 | [1][4] |
| Molecular Formula | C₁₁H₁₈BrN | [3][6][7] |
| Molecular Weight | 244.17 g/mol | [3][6][7] |
| Appearance | White to yellow-brown solid or thick solution | [1][2] |
| Melting Point | 47 °C | [6] |
| Density | 1.337 g/cm³ | [6] |
| Solubility | Soluble in water, ethanol, and methanol | [1] |
This data is essential for preparing solutions of known concentrations, predicting behavior in formulations, and ensuring the appropriate handling and storage of the compound.
Synthesis and Characterization: A Practical Approach
The most common and straightforward synthesis of this compound is through the quaternization of pyridine.[2] This is a classic Sₙ2 reaction that is widely used for the synthesis of pyridinium salts.
Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on established methods for the synthesis of pyridinium-based ionic liquids.[8]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of pyridine and 1-bromohexane. For example, use 0.5 mol of pyridine and 0.5 mol of 1-bromohexane.
-
Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants.
-
Reaction: The mixture is then refluxed at a controlled temperature, typically around 70°C, for an extended period, often up to 72 hours, to ensure the reaction goes to completion.[8]
-
Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to obtain the final product in high purity.
-
Drying: The purified this compound is then dried under vacuum to remove any residual solvent.
Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the pyridinium ring, the hexyl chain, and their connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the compound, which can be compared to the theoretical values to assess purity.[4]
Mechanism of Action: The Science of Disruption
The primary mode of action for this compound, particularly as an antimicrobial agent, is the disruption of microbial cell membranes.[5][9] This is a hallmark of quaternary ammonium compounds.
Antimicrobial Mechanism
The cationic nature of the this compound molecule is key to its antimicrobial activity.[9][10] Bacterial cell surfaces are typically negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[10][11]
The antimicrobial action can be conceptualized as a multi-step process:
-
Adsorption: The positively charged pyridinium headgroup of HPB is electrostatically attracted to the negatively charged microbial cell surface.
-
Membrane Penetration: The hydrophobic hexyl tail penetrates the lipid bilayer of the cell membrane.
-
Membrane Disruption: This penetration disrupts the ordered structure of the membrane, leading to increased permeability.[9]
-
Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic acids.[12]
-
Cell Death: The culmination of these events is the inhibition of cellular processes and ultimately, cell death.[13]
Diagram of Antimicrobial Action
Caption: The mechanism of this compound's antimicrobial action on a bacterial cell membrane.
Key Applications in Research and Development
The unique properties of this compound lend it to a variety of applications, spanning from materials science to green chemistry.[1][4]
Antimicrobial Agent
This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi.[1] This makes it a candidate for use in:
-
Antimicrobial Coatings: It can be incorporated into polymers to create surfaces that actively kill microbes on contact.[1][2]
-
Disinfectants and Preservatives: Its ability to disrupt microbial membranes makes it effective in formulations designed to sanitize surfaces or preserve products.[1]
Ionic Liquid
As an ionic liquid, this compound offers a greener alternative to traditional volatile organic solvents in certain chemical processes.[4] Its low volatility and good thermal stability are advantageous in this context.[2][14] Applications include:
-
Green Chemistry: Serving as a reaction medium or catalyst in organic synthesis.[4]
-
Electrochemistry: Use as a component in electrolytes for batteries and fuel cells.[4]
-
Separation Technologies: It can be employed as an entrainer in extractive distillation to break azeotropic mixtures.[4][15]
Surfactant and Phase Transfer Catalyst
With its amphiphilic structure, this compound acts as a surfactant, reducing the surface tension of liquids.[1] This property is useful in:
-
Emulsification and Dispersion: Stabilizing mixtures of immiscible liquids or dispersing particles in a liquid medium.
-
Phase Transfer Catalysis: Facilitating the transfer of reactants between different phases (e.g., aqueous and organic), thereby accelerating reaction rates.[1]
Corrosion Inhibitor
This compound can form a protective layer on metal surfaces, inhibiting corrosion.[2][4] This is a valuable property in various industrial settings.
Drug Development and Delivery
The interaction of this compound with biological membranes opens up possibilities in drug development. While not a therapeutic agent in itself, its properties can be leveraged in:
-
Drug Delivery Systems: As a component of formulations to enhance the solubility or permeability of active pharmaceutical ingredients (APIs).
-
Enzyme Stabilization: It has been shown to improve the stability of enzymes like lipase in certain solvent systems.[8]
Essential Experimental Protocols
To effectively work with this compound, it is crucial to be proficient in key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles in a solution.[16][17][18] It is a fundamental property of any surfactant. The conductivity method is a reliable technique for ionic surfactants like this compound.[16][19]
5.1.1. Protocol: CMC Determination by Conductivity
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water.
-
Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: Plot the measured conductivity as a function of the this compound concentration.
-
CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[16]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][20] The broth microdilution method is a standard and widely used technique.[13][20]
5.2.1. Protocol: Broth Microdilution MIC Assay
-
Prepare Stock Solution: Prepare a sterile stock solution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.[13][20]
Toxicology and Safety Considerations
While this compound offers numerous benefits, it is essential to handle it with appropriate care. As with many quaternary ammonium compounds, it can be an irritant to the skin, eyes, and respiratory system.[21][22]
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Toxicity Data: The toxicological properties of this compound have not been fully investigated.[21] For related compounds, such as cetylpyridinium bromide (a C16 analogue), the oral LD50 in rats is 475 mg/kg.[22] A derivative, 3-Dimethylcarbamoyloxy-1-hexylpyridinium bromide, has an intravenous LD50 of 5 mg/kg in mice.[23]
-
Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[22]
Future Perspectives and Concluding Remarks
This compound is a molecule with a rich and expanding application profile. Future research is likely to focus on:
-
Advanced Antimicrobial Materials: The development of more sophisticated and biocompatible antimicrobial surfaces and materials for medical devices and consumer products.[2]
-
"Green" Chemical Processes: Further exploration of its use as an ionic liquid in sustainable chemical synthesis and industrial processes.
-
Pharmaceutical Formulations: Investigating its potential as an excipient to improve the delivery and efficacy of challenging drug molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. agilent.com [agilent.com]
- 18. justagriculture.in [justagriculture.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. iolitec.de [iolitec.de]
- 22. Cetylpyridinium Bromide | CAS#:140-72-7 | Chemsrc [chemsrc.com]
- 23. RTECS NUMBER-UU5150000-Chemical Toxicity Database [drugfuture.com]
Spectroscopic characterization of N-Hexylpyridinium bromide (NMR, FTIR)
An In-depth Technical Guide to the Spectroscopic Characterization of N-Hexylpyridinium Bromide (NMR, FTIR)
Authored by: Gemini, Senior Application Scientist
Introduction: The Molecular Profile of an Ionic Liquid
This compound (C₁₁H₁₈BrN) is a quaternary ammonium salt belonging to the pyridinium-based family of ionic liquids.[1][2][3] Its structure is characterized by a positively charged pyridinium ring, where the nitrogen atom is covalently bonded to a hexyl alkyl chain, and a bromide counter-anion.[1] This architecture imparts properties such as low volatility, high thermal stability, and solubility in various solvents, making it a compound of interest in fields ranging from organic synthesis to materials science.
The precise arrangement of atoms and the electronic environment within the molecule dictate its physicochemical behavior. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental necessity for confirming its identity, purity, and structural integrity. This guide provides a detailed exploration of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—as applied to this compound. We will delve into the principles, experimental protocols, and interpretation of the spectral data, offering insights grounded in established scientific principles.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard numbering convention used for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids like this compound, NMR provides definitive proof of the covalent structure of the cation and can offer insights into ion-pairing and solvent interactions.[4][5]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.
Interpreting the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the hexyl chain.
-
Pyridinium Protons (8.0 - 9.5 ppm): The protons attached to the pyridinium ring are significantly deshielded (appear at a high chemical shift) due to the electron-withdrawing effect of the positively charged nitrogen atom. Three distinct signals are expected:
-
H-2/H-6 (ortho): These are the most deshielded protons due to their proximity to the nitrogen atom.
-
H-4 (para): The proton at the para position.
-
H-3/H-5 (meta): The protons at the meta positions.
-
-
N-CH₂ Protons (Approx. 4.5 - 5.0 ppm): The methylene protons (C1') directly attached to the pyridinium nitrogen are also strongly deshielded.
-
Alkyl Chain Protons (0.8 - 2.0 ppm): The remaining protons of the hexyl chain appear in the typical aliphatic region. The terminal methyl group (C6') protons are the most shielded and appear at the lowest chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (ortho) | ~9.0 - 9.2 | Doublet (d) | ~6-8 |
| H-4 (para) | ~8.6 - 8.8 | Triplet (t) | ~7-8 |
| H-3, H-5 (meta) | ~8.1 - 8.3 | Triplet (t) | ~7-8 |
| H-1' (α-CH₂) | ~4.6 - 4.8 | Triplet (t) | ~7-8 |
| H-2' (β-CH₂) | ~1.9 - 2.1 | Quintet | ~7 |
| H-3', H-4', H-5' | ~1.2 - 1.4 | Multiplet (m) | - |
| H-6' (ζ-CH₃) | ~0.8 - 0.9 | Triplet (t) | ~7 |
Note: Exact chemical shifts can vary depending on the solvent and concentration used. This is due to the influence of the counter-ion and solvent on the electronic environment of the cation.[4]
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton.
Interpreting the ¹³C NMR Spectrum:
-
Pyridinium Carbons (125 - 150 ppm): The aromatic carbons of the pyridinium ring appear in the downfield region.
-
N-CH₂ Carbon (Approx. 60 - 65 ppm): The C1' carbon is significantly downfield compared to the other aliphatic carbons.
-
Alkyl Chain Carbons (13 - 35 ppm): The remaining carbons of the hexyl chain appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (ortho) | ~145 |
| C-4 (para) | ~144 |
| C-3, C-5 (meta) | ~128 |
| C-1' (α) | ~62 |
| C-2' (β) | ~31 |
| C-3' (γ) | ~26 |
| C-4' (δ) | ~31 |
| C-5' (ε) | ~22 |
| C-6' (ζ) | ~14 |
Note: Data is predictive and based on typical values for similar N-alkylpyridinium salts.
Experimental Protocol for NMR Spectroscopy
The reliability of NMR data hinges on meticulous sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Causality: The choice of solvent is critical. For ionic liquids, solvents can influence chemical shifts due to varying degrees of ion-pairing and hydrogen bonding.[6] A solvent that provides good solubility and minimal signal overlap should be chosen.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution, which is essential for high-resolution spectra.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. Typically, 8-16 scans are sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Interpreting the FTIR Spectrum
The formation of the quaternary salt from pyridine introduces observable changes in the IR spectrum, particularly in the regions of aromatic C-H and ring C=C/C=N vibrations.[8]
Table 3: Key Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3150 - 3000 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridinium ring.[8][9] |
| 2970 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the hexyl chain's CH₂ and CH₃ groups.[9] |
| ~1630 | Aromatic C=C/C=N Stretch | Ring stretching vibrations of the pyridinium core. The position of these bands is sensitive to substitution on the ring.[9] |
| ~1465 | CH₂ Bend (Scissoring) | Bending vibration of the methylene groups in the hexyl chain.[8] |
| ~1100 | N-C Stretch | Stretching vibration of the exocyclic bond between the pyridinium nitrogen and the hexyl chain.[8] |
| 770 - 680 | Aromatic C-H Bend | Out-of-plane bending of the C-H bonds on the pyridinium ring.[9] |
Experimental Protocol for FTIR Spectroscopy
For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a common and reliable method.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that helps reduce scattering. The sample must be thoroughly and evenly mixed to ensure a uniform dispersion and avoid peak distortions.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Place the empty sample holder in the FTIR spectrometer.
-
Run a background scan. This measures the spectrum of the instrument's environment (e.g., CO₂, water vapor) and subtracts it from the sample spectrum to provide a clean baseline.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding molecular vibrations using correlation tables and reference spectra.
-
Workflow for Spectroscopic Characterization
The following diagram outlines the logical flow from sample acquisition to final structural confirmation.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Conclusion
The combined application of NMR and FTIR spectroscopy provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework, while FTIR validates the presence of key functional groups and the overall molecular structure. Following the detailed protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is the bedrock of trustworthy scientific research and development.
References
- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 2. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. Palladate Salts from Chiral Pyridinium Ionic Liquids: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Surfactant Properties of N-Hexylpyridinium Bromide
Foreword: Unveiling the Potential of a Versatile Cationic Surfactant
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration of N-Hexylpyridinium bromide (HPyBr). As a cationic surfactant, HPyBr possesses a unique combination of a hydrophilic pyridinium headgroup and a moderately hydrophobic hexyl tail. This molecular architecture bestows upon it a range of surface-active properties that are of significant interest in diverse applications, from formulation science to antimicrobial research.[1][2] This document moves beyond a cursory overview to provide a deep dive into the core principles governing its behavior in aqueous solutions, detailed methodologies for its characterization, and the thermodynamic drivers of its self-assembly. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of this compound in your research and development endeavors.
Molecular Architecture and Physicochemical Characteristics
This compound is a quaternary ammonium salt with the chemical formula C₁₁H₁₈BrN.[2] Its structure consists of a positively charged pyridinium ring, where the nitrogen atom is quaternized by a hexyl group, and a bromide counter-ion. This amphiphilic nature—a polar, charged head and a nonpolar, hydrocarbon tail—is the fundamental origin of its surface activity.
| Property | Value | Source |
| CAS Number | 74440-81-6 | [1][3][4] |
| Molecular Formula | C₁₁H₁₈BrN | [2][3][4] |
| Molecular Weight | 244.17 g/mol | [2][4] |
| Appearance | White to light yellow/yellowish-beige crystalline solid | [1][3] |
| Melting Point | ~47 °C | [4][5] |
| Solubility | Soluble in water, ethanol, and methanol | [1] |
The interplay between the hydrophilic pyridinium headgroup and the hydrophobic hexyl tail dictates the orientation of HPyBr molecules at interfaces and their self-assembly into micelles in bulk solution. The relatively short hexyl chain suggests that this compound acts as a surfactant with a higher critical micelle concentration (CMC) compared to its longer-chain homologues.[6]
The Phenomenon of Micellization: A Thermodynamic Perspective
The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic hexyl tails of individual HPyBr molecules disrupt the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant monomers self-assemble into spherical or ellipsoidal aggregates called micelles once a certain concentration, the Critical Micelle Concentration (CMC), is reached.[7] In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic pyridinium headgroups form a charged corona at the micelle-water interface.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the CMC by the following equation for ionic surfactants:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where:
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
CMC is the critical micelle concentration in mole fraction units.
-
β is the degree of counter-ion binding to the micelle, which can be determined from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC.
The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC, providing deeper insights into the driving forces of the process. For many ionic surfactants, micellization is an entropy-driven process, largely due to the release of ordered water molecules from around the hydrophobic tails.[8][9]
Caption: Self-assembly of this compound monomers into a micelle above the CMC.
Experimental Characterization of Surfactant Properties
To quantitatively assess the surfactant properties of this compound, two primary experimental techniques are indispensable: tensiometry and conductometry. These methods allow for the precise determination of the Critical Micelle Concentration (CMC) and the effectiveness of the surfactant in reducing surface tension.
Determination of CMC and Surface Tension by Tensiometry
Principle: Surface tension measurements are a direct way to observe the surface activity of a surfactant. As the concentration of this compound increases, the molecules adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this transition occurs is the CMC.
Experimental Protocol: Pendant Drop Tensiometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ultrapure water at a concentration significantly above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC.
-
Instrumentation: Utilize a drop shape analyzer (pendant drop tensiometer). This instrument optically captures the shape of a pendant drop of the surfactant solution.
-
Measurement: a. Carefully form a pendant drop of each solution at the tip of a needle. b. The instrument's software analyzes the drop shape, which is governed by the balance between surface tension and gravity. c. The surface tension is calculated from the shape of the drop.
-
Data Analysis: a. Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). b. The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC. c. The surface tension value at the CMC (γcmc) is a measure of the surfactant's effectiveness in reducing surface tension.
Caption: Step-by-step workflow for determining CMC and γcmc using tensiometry.
Determination of CMC by Conductometry
Principle: This method is particularly suitable for ionic surfactants like this compound. The electrical conductivity of the solution changes with the surfactant concentration. Below the CMC, the surfactant exists as individual ions (hexylpyridinium cations and bromide anions), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which are larger and have a lower electrophoretic mobility, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot indicates the CMC.
Experimental Protocol: Conductivity Measurement
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement: a. Equilibrate the surfactant solution to a constant temperature (e.g., 25 °C). b. Immerse the conductivity probe into the solution and record the conductivity reading once it stabilizes. c. Repeat the measurement for each concentration.
-
Data Analysis: a. Plot the specific conductivity (κ) as a function of the this compound concentration. b. The plot will exhibit two linear regions with different slopes. c. The concentration at the intersection of these two lines is the CMC.
Caption: Step-by-step workflow for determining CMC using conductivity measurements.
Quantitative Surfactant Properties: An Illustrative Example
Due to the limited availability of published, peer-reviewed data specifically for this compound, the following table presents data for a homologous series of N-alkylpyridinium bromides to illustrate the expected trends. It is anticipated that the CMC of this compound would be higher than that of its longer-chain counterparts.
| Surfactant | Alkyl Chain Length | CMC (mM) at ~25°C | γcmc (mN/m) | Reference |
| N-Decylpyridinium Bromide | C10 | ~65 | ~38 | [10] |
| N-Dodecylpyridinium Bromide | C12 | ~15 | ~37 | [11] |
| N-Tetradecylpyridinium Bromide | C14 | ~3.8 | ~36 | [12] |
| N-Hexadecylpyridinium Bromide | C16 | ~0.9 | ~35 | [6] |
Note: The values presented are approximate and collated from various sources for illustrative purposes. Experimental conditions can influence these values.
Applications in Research and Drug Development
The surfactant properties of this compound make it a valuable tool in various scientific domains:
-
Antimicrobial Research: The cationic nature of HPyBr allows it to interact with and disrupt the negatively charged cell membranes of bacteria, giving it antimicrobial properties.[1]
-
Formulation Science: As a surfactant, it can be used to stabilize emulsions and suspensions, which is critical in the formulation of various products, including pharmaceuticals.
-
Phase Transfer Catalysis: Its ability to form micelles and solubilize reactants in different phases makes it an effective phase transfer catalyst in organic synthesis.[1]
-
Drug Delivery: Micelles formed from surfactants like HPyBr can encapsulate hydrophobic drug molecules, potentially enhancing their solubility and bioavailability.
Conclusion: A Surfactant of Growing Importance
This compound stands out as a versatile cationic surfactant with a profile that warrants further investigation and application. Its moderate hydrophobicity, coupled with the ionic character of the pyridinium headgroup, provides a unique balance of properties. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively characterize its surfactant behavior. As the demand for novel and efficient surfactants continues to grow across various industries, a thorough understanding of the physicochemical properties of molecules like this compound will be paramount in driving future innovations.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 4. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics of micelle formation of some alkylpyridinium bromides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Welcome to IR @ NIT Rourkela: The mixing behavior of n-alkylpyridinium bromide–NP-9 mixed surfactant systems [dspace.nitrkl.ac.in]
- 11. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: N-Hexylpyridinium Bromide as a Phase Transfer Catalyst in Organic Synthesis
Introduction: The Power of Phase Transfer Catalysis
In the landscape of modern organic synthesis, driving reactions between reagents that reside in separate, immiscible phases presents a persistent challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed.[1][2] This technique is a cornerstone of green chemistry, often eliminating the need for harsh or expensive solvents that would otherwise be required to dissolve all reactants in a single phase.[2][3] By accelerating reaction rates, increasing yields, and minimizing byproducts, PTC offers significant advantages in efficiency, safety, and cost-effectiveness.[2][4]
Quaternary ammonium salts, such as N-Hexylpyridinium bromide, are a prominent class of phase transfer catalysts.[1][4] Their unique amphipathic structure, featuring a lipophilic alkyl component and a hydrophilic cationic head, allows them to effectively shuttle anionic reactants from an aqueous phase into an organic phase where the reaction with an organic substrate can occur.[5]
This compound: A Versatile and Efficient Catalyst
This compound (HPB), also known as 1-hexylpyridin-1-ium bromide, is a quaternary ammonium salt composed of a pyridinium cation functionalized with a hexyl chain and a bromide anion.[6][7] This compound has garnered significant interest for its utility as a phase transfer catalyst, surfactant, and ionic liquid.[6][7][8]
Physicochemical Properties
A clear understanding of HPB's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 74440-81-6 | [6][7] |
| Molecular Formula | C₁₁H₁₈BrN | [7][9] |
| Molecular Weight | 244.17 g/mol | [7][9] |
| Appearance | White to light yellow solid | [6][10] |
| Solubility | Soluble in water, methanol, ethanol, and various organic solvents like chloroform and benzene. | [6][7] |
The Causality Behind its Efficacy
The effectiveness of this compound as a phase transfer catalyst is rooted in its molecular structure:
-
Optimal Lipophilicity : The hexyl (C6) chain provides sufficient lipophilicity to allow the cation to be soluble in the organic phase. This is a critical parameter; catalysts with chains that are too short may not enter the organic phase effectively, while excessively long chains can lead to poor solubility in the aqueous phase, hindering their ability to pick up the reactant anion at the interface.[11]
-
Cationic Head : The positively charged pyridinium head readily pairs with the reactant anion (e.g., hydroxide, cyanide, acetate) in the aqueous phase.
-
Ion Pair Formation : Once in the organic phase, the HPB cation forms a "naked," loosely-bound ion pair with the reactant anion. This anion is poorly solvated and highly reactive, leading to significantly accelerated reaction rates compared to reactions involving tightly bound ion pairs like sodium or potassium salts.[1][12]
The general synthesis of HPB involves the straightforward quaternization of pyridine with 1-bromohexane, often by heating the reactants in a suitable solvent such as acetonitrile or ethanol.[7]
The Mechanism of Phase Transfer Catalysis with this compound
The catalytic cycle of this compound ([HPyr]⁺Br⁻) in a typical nucleophilic substitution reaction, such as the reaction of an alkyl halide (R-X) in an organic solvent with a sodium salt (Na⁺Nu⁻) in water, can be visualized as follows.
Caption: General mechanism of this compound in phase transfer catalysis.
Mechanistic Steps:
-
Ion Exchange : At the aqueous-organic interface, the N-hexylpyridinium cation ([HPyr]⁺) exchanges its bromide anion for the nucleophile (Nu⁻) from the aqueous phase.
-
Migration : The newly formed lipophilic ion pair, [HPyr]⁺Nu⁻, migrates from the interface into the bulk organic phase.
-
SN2 Reaction : In the organic phase, the highly reactive, "naked" nucleophile attacks the organic substrate (R-X), forming the product (R-Nu) and releasing the bromide ion.
-
Catalyst Regeneration : The catalyst, now as [HPyr]⁺Br⁻, migrates back to the aqueous phase (or interface) to begin the cycle anew.
Applications and Experimental Protocols
This compound is particularly effective in nucleophilic substitution and oxidation reactions.
Application: Nucleophilic Substitution (Esterification)
Phase transfer catalysis is highly effective for esterification reactions, especially when using salts of carboxylic acids which have poor solubility in organic solvents.[13] This protocol details the synthesis of octyl acetate from sodium acetate and 1-bromooctane.
Protocol 1: Synthesis of Octyl Acetate
Objective: To synthesize octyl acetate via SN2 reaction using this compound as a phase transfer catalyst.
Materials:
-
1-Bromooctane (Substrate)
-
Sodium Acetate (Anhydrous) (Nucleophile)
-
This compound (HPB) (Catalyst)
-
Toluene (Organic Solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Experimental Workflow:
Caption: Workflow for the PTC-mediated synthesis of octyl acetate.
Step-by-Step Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (19.3 g, 0.1 mol), anhydrous sodium acetate (12.3 g, 0.15 mol), this compound (1.2 g, 0.005 mol, 5 mol%), toluene (50 mL), and deionized water (50 mL).
-
Scientist's Note: The use of a biphasic system (toluene/water) is the classic setup for PTC. Vigorous stirring is critical to maximize the interfacial area where the catalyst exchange occurs.[12] An excess of the nucleophile is used to drive the reaction to completion.
-
-
Reaction : Heat the mixture to 90-100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Washing : Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acetic acid), and finally 50 mL of brine (to aid in phase separation and remove bulk water).
-
Drying : Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure octyl acetate.
-
Trustworthiness Check: The expected yield for this type of reaction is typically high (>90%). The purity can be confirmed by GC analysis and the structure verified by ¹H NMR and IR spectroscopy.
-
Application: Oxidation of Alcohols
The oxidation of alcohols to aldehydes or ketones using an oxidizing agent like potassium permanganate (KMnO₄) is often challenging due to the insolubility of KMnO₄ in most organic solvents. HPB can efficiently transfer the permanganate anion (MnO₄⁻) into the organic phase to effect the oxidation.
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
Objective: To oxidize benzyl alcohol to benzaldehyde using potassium permanganate and this compound as the PTC.
Materials:
-
Benzyl Alcohol
-
Potassium Permanganate (KMnO₄)
-
This compound (HPB)
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Bisulfite
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
Reaction Setup : In a 250 mL flask, dissolve benzyl alcohol (5.4 g, 0.05 mol) and this compound (0.6 g, 0.0025 mol, 5 mol%) in 75 mL of dichloromethane. In a separate beaker, prepare a solution of potassium permanganate (9.5 g, 0.06 mol) in 75 mL of water.
-
Reaction : Add the KMnO₄ solution to the vigorously stirred DCM solution at room temperature. The organic layer should turn purple, indicating the transfer of the permanganate ion.
-
Expert Insight: The reaction is often exothermic. It is crucial to control the temperature, sometimes by using an ice bath, to prevent over-oxidation of the aldehyde to a carboxylic acid. The reaction progress can be monitored by the disappearance of the purple color in the organic phase and the formation of brown manganese dioxide (MnO₂).
-
-
Quenching : Continue stirring for 2-4 hours or until TLC indicates the consumption of the starting material. Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the purple color is discharged and the brown MnO₂ precipitate is dissolved.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing & Drying : Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Purification : Filter the solution and remove the solvent under reduced pressure. The resulting crude benzaldehyde can be purified by distillation.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | - Insufficient stirring- Low temperature- Catalyst poisoning | - Increase stirrer speed to >500 RPM.- Gradually increase reaction temperature.- Ensure leaving groups are not highly lipophilic (e.g., use bromide instead of iodide).[14] |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Side reactions | - Increase reaction time or temperature.- Use a more robust catalyst for high-temp reactions (e.g., phosphonium salts).- Optimize temperature and reagent stoichiometry to minimize byproducts. |
| Emulsion Formation | - High catalyst concentration- Surfactant properties of catalyst | - Decrease catalyst loading.- Add a small amount of brine during workup to help break the emulsion. |
Conclusion
This compound is a highly effective, versatile, and accessible phase transfer catalyst for a range of organic transformations, including nucleophilic substitutions and oxidations. Its well-balanced physicochemical properties allow for the efficient transfer of anions between aqueous and organic phases, leading to enhanced reaction rates and yields under mild conditions. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals seeking to leverage the power of phase transfer catalysis in their synthetic endeavors.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. ijirset.com [ijirset.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. iajpr.com [iajpr.com]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. mdpi.com [mdpi.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
N-Hexylpyridinium bromide for corrosion inhibition of mild steel in acidic media
An Application Guide to N-Hexylpyridinium Bromide for Corrosion Inhibition of Mild Steel in Acidic Media
Abstract
This technical guide provides a comprehensive overview of the application of this compound (HDPB) as a corrosion inhibitor for mild steel in acidic environments, such as those encountered in industrial cleaning, acid pickling, and oil well acidification. We delve into the fundamental mechanism of inhibition, detailing the adsorption processes that form a protective barrier on the steel surface. This document outlines detailed, field-proven protocols for evaluating inhibitor performance using gravimetric and electrochemical techniques, supported by surface analysis. Furthermore, it explores the thermodynamic aspects of the inhibitor's adsorption and the correlation between its molecular structure and protective action, offering a multi-faceted approach for researchers and industry professionals.
Introduction: The Challenge of Acidic Corrosion
Mild steel, despite its widespread use in industrial applications, is highly susceptible to corrosion in acidic media. This electrochemical process leads to significant material degradation, financial losses, and potential safety hazards. The use of corrosion inhibitors is a primary strategy for mitigating this damage.[1] Organic inhibitors, particularly those containing heteroatoms (like nitrogen), multiple bonds, and aromatic rings, are highly effective as they can adsorb onto the metal surface, blocking the active sites for corrosion.[2]
This compound is a cationic surfactant that has emerged as a highly effective corrosion inhibitor.[3][4] Its molecular structure is uniquely suited for this role, featuring:
-
A positively charged pyridinium head group containing a nitrogen atom, which can interact with the negatively charged steel surface.
-
An aromatic pyridinium ring with π-electrons that facilitate strong adsorption.
-
A six-carbon (hexyl) hydrophobic tail that forms a dense, protective film, repelling corrosive species.
This guide will provide the scientific rationale and practical methodologies to effectively utilize and evaluate this compound as a corrosion inhibitor.
The Mechanism of Inhibition: Adsorption at the Steel-Acid Interface
The primary mechanism by which this compound protects mild steel is through adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive acidic environment.[3] This process can involve two main types of interaction: physisorption and chemisorption.
-
Physisorption (Physical Adsorption): This occurs due to electrostatic attraction between the charged species. In acidic solution, the steel surface typically acquires a negative charge. The cationic N-Hexylpyridinium molecule is then electrostatically attracted to this negatively charged surface.
-
Chemisorption (Chemical Adsorption): This involves the formation of coordinate bonds between the inhibitor and the metal. The nitrogen atom in the pyridinium ring has a lone pair of electrons that can be shared with the vacant d-orbitals of the iron atoms on the steel surface. The π-electrons of the aromatic ring can also participate in this bonding.
Often, the adsorption process is a combination of both physisorption and chemisorption.[1][5] The strength and mode of adsorption determine the stability and effectiveness of the protective film.
Caption: Mechanism of this compound corrosion inhibition.
Experimental Evaluation: Protocols and Methodologies
To quantify the effectiveness of an inhibitor, a combination of experimental techniques is required. Each method provides unique insights into the inhibition process.
Weight Loss (Gravimetric) Method
This is the most straightforward method for determining corrosion rate and inhibition efficiency.[1] It relies on measuring the loss in weight of a mild steel specimen after immersion in the corrosive solution, with and without the inhibitor.[6]
Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons sequentially with different grades of emery paper (e.g., 220, 400, 600, 800, 1200 grit) until a mirror-like finish is achieved. This ensures a reproducible surface area and removes any pre-existing oxide layers.[7][8]
-
Degrease the specimens by washing with acetone, rinse with distilled water, and dry thoroughly.
-
Weigh each specimen accurately using an analytical balance (to 0.1 mg) and record the initial weight (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) and various concentrations of the this compound inhibitor solution.
-
Immerse one prepared coupon into a beaker containing the blank corrosive solution and other coupons into beakers with different inhibitor concentrations.
-
Maintain a constant temperature (e.g., 298 K) using a water bath for a fixed duration (e.g., 6 hours).[9]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons.
-
Rinse with distilled water and acetone, then dry.
-
Weigh each specimen accurately and record the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (k * ΔW) / (A * ρ * t) where:
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.
-
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action.[11][12] A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[13][14][15]
Protocol: Potentiodynamic Polarization (PDP)
-
Setup: Assemble the three-electrode cell with the prepared mild steel working electrode. Fill the cell with the test solution (blank or with inhibitor).
-
Stabilization: Allow the working electrode to stabilize in the solution for about 30-60 minutes until the open-circuit potential (OCP) becomes steady.[15]
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[15]
-
Data Analysis:
-
Plot the resulting potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The point of intersection gives the corrosion current density (i_corr).[16]
-
The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
By observing the shift in E_corr and the change in the anodic and cathodic Tafel slopes, one can determine if the inhibitor is anodic, cathodic, or mixed-type.[16][17]
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode setup as for PDP.
-
Measurement: After the OCP has stabilized, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2][18][19]
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). For corrosion systems, this often appears as a depressed semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates slower corrosion and higher inhibition efficiency.[16]
-
The data is modeled using an equivalent electrical circuit to extract parameters like R_ct and the double-layer capacitance (C_dl).[20][21]
-
Inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Caption: A typical workflow for evaluating corrosion inhibitor performance.
Surface Analysis Techniques
These methods provide direct visual and chemical evidence of the protective film formed by the inhibitor.[11]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface. By comparing the surface of a coupon corroded in the blank solution (which will show significant pitting and damage) with one protected by the inhibitor (which should appear much smoother), the protective action can be visualized.[21]
-
Atomic Force Microscopy (AFM): Measures the surface topography at the nanoscale, allowing for the quantification of surface roughness. A lower average roughness value in the presence of the inhibitor confirms the formation of a smooth, protective layer.[22]
-
X-ray Photoelectron Spectroscopy (XPS): An advanced surface-sensitive technique used to determine the elemental composition of the surface layer.[23] XPS can detect the presence of nitrogen and carbon from the adsorbed this compound, providing direct chemical proof of the inhibitor film on the steel surface.[2][21]
Adsorption Isotherm and Thermodynamic Insights
To understand the interaction between the inhibitor and the steel surface, experimental data can be fitted to various adsorption isotherm models. The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[5][24]
The Langmuir isotherm is described by the equation: C / θ = 1 / K_ads + C where:
-
C is the inhibitor concentration.
-
θ is the surface coverage (often approximated as IE% / 100).
-
K_ads is the equilibrium constant of the adsorption process.
By plotting C / θ versus C, a straight line should be obtained if the adsorption follows the Langmuir model. From the intercept, K_ads can be calculated.
The value of K_ads is related to the standard Gibbs free energy of adsorption (ΔG°_ads) by: ΔG°_ads = -RT * ln(55.5 * K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[9]
The sign and magnitude of ΔG°_ads provide crucial information:
-
A negative value indicates a spontaneous adsorption process.[9]
-
Values around -20 kJ/mol or less negative are typically associated with physisorption.
-
Values around -40 kJ/mol or more negative suggest chemisorption.[25]
By conducting experiments at different temperatures, other thermodynamic parameters like the enthalpy (ΔH°_ads) and entropy (ΔS°_ads) of adsorption can also be determined, further elucidating the inhibition mechanism.[26][27][28][29]
Data Presentation
Table 1: Typical Inhibition Efficiency of this compound (Note: Data is illustrative and may vary based on specific experimental conditions)
| Inhibitor Concentration (mM) | Inhibition Efficiency (IE%) from Weight Loss | Inhibition Efficiency (IE%) from PDP (i_corr) |
| 0.0 (Blank) | 0% | 0% |
| 0.1 | 75.2% | 78.5% |
| 0.5 | 88.9% | 90.1% |
| 1.0 | 94.5% | 95.3% |
| 2.0 | 96.8% | 97.2% |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl (Note: Data is illustrative)
| Condition | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) |
| Blank (1 M HCl) | -475 | 1050 | 25 | 120 |
| 1 M HCl + 1.0 mM HDPB | -510 | 50 | 520 | 45 |
Conclusion
This compound serves as an excellent mixed-type corrosion inhibitor for mild steel in acidic environments. Its effectiveness stems from its ability to adsorb spontaneously onto the steel surface, forming a stable and protective film that blocks both anodic and cathodic reactions. The protocols detailed in this guide provide a robust framework for researchers and professionals to quantify its high inhibition efficiency and to probe the underlying mechanisms of protection. A combined approach using gravimetric, electrochemical, and surface analysis techniques is essential for a comprehensive evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 5. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Ultrasonic Surface Rolling Step Size on the Wear and Corrosion Behavior of Shot-Peened Cr8 Steel [mdpi.com]
- 16. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrevlett.com [chemrevlett.com]
- 19. pu.edu.pk [pu.edu.pk]
- 20. ijcsi.pro [ijcsi.pro]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Coating - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. arcjournals.org [arcjournals.org]
- 29. peerj.com [peerj.com]
Application Notes and Protocols: N-Hexylpyridinium Bromide in Electrochemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to N-Hexylpyridinium Bromide: A Versatile Ionic Liquid
This compound, a member of the pyridinium-based ionic liquids (ILs), is an organic salt distinguished by a pyridinium cation and a bromide anion.[1][2] Its molecular structure, featuring a hexyl chain attached to the nitrogen atom of the pyridine ring, grants it a unique combination of properties including notable thermal stability, a wide electrochemical window, and tunable solvency.[1][3] These characteristics make it a compound of significant interest across various electrochemical applications, from energy storage to corrosion prevention and advanced sensor development.[4]
As a quaternary ammonium compound, this compound possesses surfactant properties, allowing it to modify interfaces and stabilize colloidal systems.[2] This dual nature as both an ionic liquid and a surfactant underpins its versatility in electrochemical systems. Unlike traditional volatile organic solvents, its negligible vapor pressure and non-flammability position it as a "green" or environmentally safer alternative in many chemical processes.[5][6]
| Property | Value | Source |
| CAS Number | 74440-81-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈BrN | [2] |
| Molecular Weight | 244.17 g/mol | [2] |
| Appearance | Yellow-brown solid or viscous liquid | [2] |
| Melting Point | 47 °C | [7] |
| Purity | Typically ≥97-99% | [3][4] |
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a direct quaternization reaction.[2][8] This process involves the N-alkylation of pyridine with an appropriate alkyl halide, in this case, 1-bromohexane.
Materials:
-
Pyridine
-
1-Bromohexane (Hexyl bromide)
-
Acetonitrile or Toluene (solvent)
-
Ethyl acetate (for washing)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine equimolar amounts of pyridine and 1-bromohexane. Add a suitable solvent such as acetonitrile or toluene.[8][9]
-
Set up the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the mixture to 70-80°C and allow it to reflux with constant stirring for 24-72 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often form as a viscous liquid or solid.[8]
-
Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.[8]
-
Remove the residual ethyl acetate using a rotary evaporator to yield the purified this compound.[8]
Application 1: Corrosion Inhibition
One of the most prominent electrochemical applications of this compound is as a corrosion inhibitor, particularly for carbon steel in acidic environments.[2][4] Its effectiveness stems from the adsorption of the cationic N-hexylpyridinium head and the hydrophobic hexyl tail onto the metal surface.
Mechanism of Action: The corrosion of metals in acidic solution is an electrochemical process involving anodic dissolution of the metal and cathodic evolution of hydrogen.[10] this compound acts as a mixed-type inhibitor, suppressing both reactions. The pyridinium cation, with its positive charge and π-electrons, adsorbs onto the metal surface, which is negatively charged in acidic media. This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive medium.[11] The presence of the bromide anion can further enhance this adsorption through synergistic effects.[12]
Caption: Mechanism of corrosion inhibition by this compound.
Protocol 2: Evaluating Corrosion Inhibition via Electrochemical Techniques
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel Plots) are standard methods to quantify the efficiency of a corrosion inhibitor.
Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (Working Electrode: Carbon Steel coupon; Counter Electrode: Platinum sheet; Reference Electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Corrosive Medium: e.g., 1 M HCl or 2 M HCl solution[11]
-
This compound solutions of varying concentrations
Procedure:
-
Preparation: Polish the carbon steel working electrode to a mirror finish, degrease with acetone, rinse with deionized water, and dry.
-
Open Circuit Potential (OCP): Immerse the three electrodes in the corrosive medium (with or without the inhibitor) and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
EIS Measurement: Perform EIS analysis at the OCP. A typical frequency range is 100 kHz to 10 mHz with a small AC perturbation signal (e.g., 10 mV).[12] The resulting Nyquist plot (imaginary vs. real impedance) will show a semicircle. A larger semicircle diameter indicates higher charge transfer resistance and thus better corrosion inhibition.[13]
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analysis:
-
From the EIS data, model the results using an equivalent circuit to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
From the Tafel plot, extrapolate the linear regions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). Calculate %IE using: %IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_inh and icorr_blank are the corrosion current densities with and without the inhibitor.
-
Application 2: Electrolytes for Energy Storage
The inherent properties of this compound, such as high ionic conductivity, a wide electrochemical stability window, and good thermal stability, make it a promising component for electrolytes in batteries and supercapacitors.[1][4][14] As an ionic liquid, it can function as the solvent and the electrolyte, eliminating the need for volatile and flammable organic solvents, thereby enhancing device safety.[6]
Causality:
-
Wide Electrochemical Window: A broad potential window is crucial for high-energy-density devices, as it dictates the operational voltage.[14] Pyridinium-based ILs are known for their electrochemical stability.[1]
-
Ionic Conductivity: High ionic conductivity ensures efficient charge transport between the electrodes, which is essential for high power density.[5]
-
Thermal Stability & Non-Flammability: These properties are critical for the safety of energy storage devices, preventing thermal runaway and fire hazards that can occur with conventional organic electrolytes.[6]
Protocol 3: Assembling a Supercapacitor Test Cell
This protocol describes the assembly of a symmetric two-electrode coin cell to evaluate the performance of an this compound-based electrolyte.
Materials:
-
Activated carbon (electrode material)
-
This compound (as electrolyte or part of it)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PVDF)
-
Solvent for slurry (e.g., NMP)
-
Current collectors (e.g., aluminum foil)
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
-
Electrochemical testing station (for Cyclic Voltammetry, Galvanostatic Charge-Discharge)
Procedure:
-
Electrode Preparation:
-
Create a slurry by mixing activated carbon, carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10) with NMP solvent to form a uniform paste.
-
Coat the slurry onto the aluminum foil current collectors and dry in a vacuum oven to remove the solvent.
-
Punch out circular electrodes of the desired size from the coated foil.
-
-
Electrolyte Preparation: Prepare the electrolyte. This could be pure, dry this compound (if liquid at operating temperature) or a solution of it in a suitable co-solvent like acetonitrile.
-
Coin Cell Assembly (in an Argon-filled glovebox):
-
Place a negative casing down. Add a spacer, followed by one of the prepared carbon electrodes.
-
Wet the electrode and a separator disc with a few drops of the [HPy]Br electrolyte.
-
Place the wet separator on top of the first electrode.
-
Place the second carbon electrode on top of the separator.
-
Add a spring, another spacer, and finally the positive casing.
-
Crimp the coin cell to ensure it is hermetically sealed.
-
-
Electrochemical Testing:
-
Allow the cell to rest for several hours for the electrolyte to fully wet the electrodes.
-
Perform Cyclic Voltammetry (CV) within the electrochemical stability window of the electrolyte to assess capacitive behavior.
-
Conduct Galvanostatic Charge-Discharge (GCD) tests at various current densities to calculate specific capacitance, energy density, and power density.
-
Caption: Workflow for supercapacitor fabrication and testing with a [HPy]Br electrolyte.
Application 3: Additive in Metal Electrodeposition
As a cationic surfactant, this compound can be used as an additive in electroplating baths to influence the morphology, brightness, and adhesion of metal deposits.[2][15]
Mechanism of Action: During electrodeposition, the [HPy]⁺ cations adsorb onto the cathode surface. This adsorption can:
-
Inhibit Dendrite Growth: By blocking sites of preferential growth, it promotes a more uniform and smoother deposit. This is particularly relevant in zinc electrodeposition.[16]
-
Act as a Grain Refiner: The presence of the surfactant on the surface can increase the nucleation rate relative to the grain growth rate, leading to finer, more compact microstructures.
-
Function as a Brightener: By leveling the microscopic roughness of the surface, it can lead to brighter, more reflective coatings. The bromide ions may also play a role in the deposition process.[15][17]
Protocol 4: Electrodeposition of Nickel with [HPy]Br Additive
This protocol outlines a method to observe the effect of this compound on the quality of an electrodeposited nickel coating.
Materials:
-
Nickel plating solution (e.g., Watts nickel bath: NiSO₄·6H₂O, NiCl₂·6H₂O, H₃BO₃)
-
This compound
-
Cathode: Copper substrate
-
Anode: Pure nickel sheet
-
DC Power Supply
-
Beaker or electroplating cell
-
Magnetic stirrer
Procedure:
-
Substrate Preparation: Thoroughly clean and degrease the copper cathode. An etching step in a dilute acid solution may be required to activate the surface. Rinse with deionized water.
-
Plating Bath Preparation: Prepare two nickel plating baths. One will be the control (blank), and the second will be the experimental bath containing a specific concentration of this compound (e.g., 50-200 ppm).
-
Electrodeposition:
-
Immerse the nickel anode and copper cathode into the plating bath, ensuring they are parallel and do not touch.
-
Apply a constant current density (e.g., 10-20 mA/cm²) for a set duration (e.g., 30 minutes).[15] Maintain gentle agitation with a magnetic stirrer.
-
Perform the deposition in both the blank and the [HPy]Br-containing baths under identical conditions.
-
-
Analysis:
-
After deposition, remove the cathodes, rinse thoroughly with deionized water, and dry.
-
Visually inspect the deposits for brightness, smoothness, and adhesion.
-
For a more detailed analysis, characterize the surface morphology using Scanning Electron Microscopy (SEM).
-
Application 4: Electrode Modification for Electrochemical Sensors
Ionic liquids and surfactants are widely used to modify the surface of working electrodes (e.g., glassy carbon, platinum) to create highly sensitive and selective electrochemical sensors.[18][19] this compound can be incorporated into an electrode matrix (e.g., a carbon paste) or cast as a film on the electrode surface.
Rationale for Use:
-
Enhanced Conductivity: The ionic nature of [HPy]Br can improve the conductivity of the electrode-modifying layer.
-
Increased Surface Area: As a surfactant, it can help disperse other materials in the modifying layer (like nanoparticles or enzymes), increasing the electroactive surface area.
-
Preconcentration of Analyte: The hydrophobic hexyl chain can facilitate the accumulation of nonpolar analytes at the electrode surface, while the charged pyridinium head can attract oppositely charged analytes, enhancing the detection signal.[20]
Protocol 5: Voltammetric Determination of an Analyte with a [HPy]Br-Modified Electrode
This protocol provides a general framework for fabricating a modified electrode and using it for voltammetric analysis.[21][22]
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
This compound
-
Solvent (e.g., ethanol or water)
-
Analyte of interest in a suitable supporting electrolyte (e.g., 1 M KNO₃ or a phosphate buffer solution).[21]
-
Potentiostat and three-electrode cell
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry, then sonicate in ethanol and deionized water to ensure it is clean.
-
Modification:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Using a micropipette, drop-cast a small, precise volume (e.g., 5-10 µL) of the solution onto the GCE surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a thin film of [HPy]Br on the electrode.
-
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the modified GCE as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Fill the cell with the supporting electrolyte containing a known concentration of the analyte.
-
Run a voltammetric scan (e.g., Cyclic Voltammetry or Square Wave Voltammetry). Square wave voltammetry often provides better sensitivity for quantitative analysis.[22][23]
-
-
Analysis:
-
Record the peak current corresponding to the oxidation or reduction of the analyte.
-
Compare the peak current obtained with the modified electrode to that from an unmodified electrode to demonstrate the signal enhancement.
-
To create a calibration curve, repeat the measurement with varying analyte concentrations and plot the peak current versus concentration.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Ionic liquids [solvionic.com]
- 7. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Fine Chemicals, Organic Fine Chemicals Supplier [qinmuchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Application of Ionic Liquids for Batteries and Supercapacitors | MDPI [mdpi.com]
- 15. electrochemsci.org [electrochemsci.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Electrochemical sensors and biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Voltammetric determination of prifinium bromide in a pharmaceutical formulation | Semantic Scholar [semanticscholar.org]
N-Hexylpyridinium Bromide: A Versatile Cationic Surfactant for Templated Nanomaterial Synthesis
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-Hexylpyridinium bromide ([Hpy]Br) as a templating agent in the synthesis of advanced nanomaterials. This compound, a member of the ionic liquid family, serves as a highly effective structure-directing agent (SDA) due to its amphiphilic nature and ability to self-assemble into micelles in solution. This guide elucidates the fundamental mechanisms of templating and provides validated, step-by-step protocols for the synthesis of mesoporous silica nanoparticles (MSNs) and gold nanoparticles (AuNPs). We will explore the causality behind experimental choices, present quantitative data in structured formats, and provide visual workflows to ensure clarity and reproducibility.
Introduction: The Role of this compound in Nanomaterial Synthesis
This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid.[1] Its molecular structure consists of a positively charged pyridinium ring (the hydrophilic head) and a six-carbon alkyl chain (the hydrophobic tail), making it an amphiphilic cationic surfactant. This dual nature is the cornerstone of its utility as a "soft template" in nanomaterial synthesis.[2][3]
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual [Hpy]Br molecules spontaneously self-assemble into organized aggregates called micelles.[4][5] In these structures, the hydrophobic hexyl tails cluster together to minimize contact with water, while the hydrophilic pyridinium heads form an outer corona, interfacing with the aqueous environment. This process creates nanoscale "molds" or templates around which inorganic precursors can hydrolyze and condense, leading to the formation of nanomaterials with controlled size, shape, and porosity.
The advantages of using ionic liquids like [Hpy]Br as templates are numerous. Their negligible vapor pressure, high thermal stability, and tunable nature (by altering alkyl chain length or counter-ion) offer a "designer solvent" approach to nanomaterial fabrication.[1][6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of [Hpy]Br is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | 1-hexylpyridin-1-ium bromide | [7] |
| CAS Number | 74440-81-6 | [8] |
| Molecular Formula | C₁₁H₁₈BrN | [7][9] |
| Molecular Weight | 244.17 g/mol | [7][9] |
| Appearance | White to light yellow solid | [10] |
| Storage | Room Temperature, Inert Atmosphere | [10] |
Application I: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
MSNs are highly sought-after materials in fields like drug delivery and catalysis due to their high surface area, large pore volume, and tunable pore size.[11][12] this compound serves as an excellent templating agent for creating the mesoporous structure.
Mechanism of Templating in MSN Synthesis
The synthesis of MSNs using [Hpy]Br follows a liquid crystal templating mechanism.[12]
-
Micelle Formation: In a basic aqueous solution, [Hpy]Br molecules assemble into spherical or rod-like micelles, creating a positively charged surface.
-
Silicate Interaction: A silica precursor, typically tetraethyl orthosilicate (TEOS), is introduced. Under basic conditions (catalyzed by NaOH or an amine), TEOS hydrolyzes to form negatively charged silicate oligomers (Si-O⁻).
-
Cooperative Assembly: These anionic silicate species are electrostatically attracted to the cationic pyridinium headgroups on the micelle surface.
-
Condensation & Solidification: The silicate species polymerize and condense around the [Hpy]Br micellar templates, forming a solid silica framework that encapsulates the organic template.
-
Template Removal: The organic [Hpy]Br template is removed, typically through high-temperature calcination or solvent extraction, leaving behind a network of uniform, hollow pores and creating the final mesoporous material.[12]
Protocol: Synthesis of MSNs using [Hpy]Br Template
This protocol is adapted from established methods for MSN synthesis using cationic surfactants.[13][14]
Materials:
-
This compound ([Hpy]Br)
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Procedure:
-
Template Solution Preparation: Dissolve 0.5 g of this compound in 240 mL of deionized water in a 500 mL round-bottom flask.
-
pH Adjustment: Add 1.75 mL of 2 M NaOH solution to the template solution. The pH should be basic to catalyze TEOS hydrolysis.
-
Heating and Stabilization: Heat the mixture to 80°C with vigorous stirring (approx. 500 rpm) and allow it to stabilize for 30 minutes.
-
Silica Precursor Addition: Add 2.5 mL of TEOS dropwise to the solution under continuous stirring. A white precipitate will form almost immediately.
-
Reaction: Allow the reaction to proceed for 2 hours at 80°C to ensure complete hydrolysis and condensation of the TEOS.
-
Particle Collection: Cool the mixture to room temperature. Collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected particles thoroughly with deionized water and then with ethanol several times to remove any unreacted reagents.
-
Template Removal (Solvent Extraction): To remove the [Hpy]Br template, resuspend the particles in an acidic ethanol solution (e.g., 100 mL ethanol with 1 mL HCl) and stir overnight at 60°C. Centrifuge and collect the particles. Repeat this step twice.
-
Final Product: Dry the resulting white powder (MSNs) in an oven at 60°C.
Key Experimental Parameters
The final properties of the MSNs can be tuned by adjusting several reaction parameters.
| Parameter | Effect on Nanoparticle Properties | Rationale |
| [Hpy]Br Concentration | Influences pore size and morphology. | Higher concentrations can lead to different micelle packing (e.g., hexagonal vs. cubic), altering the final pore structure.[12] |
| Temperature | Affects reaction kinetics and particle size. | Higher temperatures increase the rate of TEOS hydrolysis and condensation, often leading to smaller, more uniform particles. |
| pH (Catalyst Conc.) | Critical for silica condensation. | A basic pH is required to deprotonate the silanol groups, facilitating the polycondensation reaction. The specific pH can influence particle size and porosity.[12] |
| Stirring Rate | Affects particle monodispersity. | Vigorous and consistent stirring ensures a homogenous reaction mixture, preventing aggregation and promoting the formation of uniform nanoparticles. |
Application II: Synthesis of Gold Nanoparticles (AuNPs)
In the synthesis of metallic nanoparticles, [Hpy]Br acts less as a pore-forming template and more as a capping or stabilizing agent. Its role is to control particle growth and prevent aggregation, thus dictating the final size and stability of the nanoparticles.[15]
Mechanism of Stabilization in AuNP Synthesis
The synthesis typically involves the chemical reduction of a gold salt precursor (e.g., HAuCl₄) in the presence of [Hpy]Br.[16]
-
Ion Adsorption: The cationic pyridinium headgroups of [Hpy]Br molecules coordinate with the gold precursor anions (AuCl₄⁻) in solution.
-
Reduction & Nucleation: A strong reducing agent, such as sodium borohydride (NaBH₄), is added. This rapidly reduces Au³⁺ to Au⁰, leading to the formation of small gold nuclei.
-
Controlled Growth & Stabilization: The [Hpy]Br molecules immediately adsorb onto the surface of the growing gold nuclei. The hydrophobic hexyl tails form a protective layer around the nanoparticle, while the charged pyridinium heads provide electrostatic repulsion between particles. This dual steric and electrostatic stabilization prevents the nanoparticles from aggregating and allows for precise control over their final size.[17][18]
Protocol: Synthesis of AuNPs using [Hpy]Br Stabilizer
This protocol is based on the widely used Brust-Schiffrin method, adapted for stabilization with a pyridinium-based ionic liquid.[19]
Materials:
-
This compound ([Hpy]Br)
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Deionized Water
Procedure:
-
Precursor Solution: Prepare a 0.25 mM aqueous solution of HAuCl₄. For 100 mL, dissolve approximately 0.01 g of HAuCl₄·3H₂O in 100 mL of deionized water.
-
Stabilizer Addition: To the HAuCl₄ solution, add an aqueous solution of [Hpy]Br to achieve a final concentration of 1 mM. Stir vigorously in an ice bath.
-
Reduction: While maintaining vigorous stirring, rapidly inject a freshly prepared, ice-cold solution of NaBH₄ (e.g., 0.5 mL of a 100 mM solution).
-
Causality Note: The rapid addition of a strong reducing agent like NaBH₄ promotes a burst of nucleation, leading to the formation of many small nuclei simultaneously, which is key for producing small, monodisperse nanoparticles.[19]
-
-
Color Change: The solution will immediately change color from pale yellow to a deep ruby red, indicating the formation of gold nanoparticles.
-
Aging: Continue stirring the solution for at least 1-2 hours to ensure the reaction is complete and the nanoparticles are fully stabilized by the [Hpy]Br capping layer.
-
Purification (Optional): The resulting colloidal solution can be purified from excess reactants by dialysis or gentle centrifugation and resuspension.
-
Storage: Store the stable AuNP solution at 4°C.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the nanomaterial synthesis toolkit. Its predictable self-assembly into micellar structures makes it an ideal soft template for creating ordered mesoporous materials like MSNs.[20] Furthermore, its properties as a cationic surfactant enable it to function as a highly effective capping and stabilizing agent for controlling the growth of metallic nanoparticles such as AuNPs. The ability to tune its properties by modifying its chemical structure opens up further possibilities for creating novel nanomaterials.[1] Its application extends to directing the formation of crystalline materials like zeolites and metal-organic frameworks, where the pyridinium cation can guide the growth of specific framework topologies.[21][22] As research continues, the use of this compound and related ionic liquids will undoubtedly lead to the development of new functional materials with tailored properties for advanced applications in medicine, catalysis, and electronics.
References
- 1. Molecule(s) of Interest: I. Ionic Liquids–Gateway to Newer Nanotechnology Applications: Advanced Nanobiotechnical Uses’, Current Status, Emerging Trends, Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Micelle formation by N-alkyl-N-methylpyrrolidinium bromide in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 74440-81-6 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 11. Synthesis of mesoporous silica nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances | MDPI [mdpi.com]
- 13. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pore-Size-Tunable Mesoporous Silica Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution [ijms.sums.ac.ir]
- 15. experts.nau.edu [experts.nau.edu]
- 16. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System [mdpi.com]
- 20. [PDF] Synthesis of Hybrid Graphite-Mesoporous Silica Nanoplatelet Using 1-Hexadecylpyridinium Bromide Ionic Liquid as Novel Template | Semantic Scholar [semanticscholar.org]
- 21. A novel zirconium-based metal–organic framework covalently modified by methyl pyridinium bromide for mild and co-catalyst free conversion of CO2 to cyclic carbonates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Method for Determining the Critical Micelle Concentration of N-Hexylpyridinium Bromide
An Application Guide for Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
N-Hexylpyridinium bromide (HPB) is a cationic surfactant with a growing profile in pharmaceutical and material science applications, acting as a phase transfer catalyst, antimicrobial agent, and a component in the synthesis of advanced materials like nanoparticles and hydrogels.[1][2] A fundamental parameter governing its efficacy in these roles is the Critical Micelle Concentration (CMC), the specific concentration at which individual surfactant monomers begin to self-assemble into thermodynamically stable aggregates known as micelles.[3][4] This transition dramatically alters the physicochemical properties of the solution, including its surface tension, conductivity, and solubilization capacity.[5][6] Accurate determination of the CMC is therefore a critical step in formulation development, quality control, and mechanistic studies.
This application note provides detailed, field-proven protocols for determining the CMC of this compound. We will explore two robust and widely adopted methods: Conductivity Measurement and Fluorescence Probe Spectroscopy . The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
The Principle of Micellization
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions at low concentrations, these molecules, or "monomers," exist independently. Some will adsorb at the air-water interface, aligning themselves to lower the system's free energy by reducing the surface tension.[7]
As the concentration of the surfactant increases, the air-water interface becomes saturated. Beyond this point, the most energetically favorable arrangement for the monomers in the bulk solution is to aggregate into micelles.[5][6] In these structures, the hydrophobic tails cluster together to form a non-polar core, shielded from the aqueous environment by a shell of the hydrophilic head groups. The concentration at which this self-assembly begins is the CMC.
The formation of micelles is a dynamic equilibrium process, as illustrated below.
Caption: Dynamic equilibrium between surfactant monomers and micelles.
Method 1: Determination of CMC by Conductivity Measurement
Expertise & Rationale
The conductivity method is exceptionally well-suited for ionic surfactants like this compound.[5][8] The principle is based on the differential contribution of surfactant monomers and micelles to the overall electrical conductivity of the solution.
-
Below the CMC: As the concentration of HPB increases, it dissociates into N-Hexylpyridinium cations (C₁₁H₁₈N⁺) and bromide anions (Br⁻). These individual ions act as efficient charge carriers, leading to a steep, linear increase in the solution's specific conductivity.[3]
-
At and Above the CMC: When micelles form, the individual N-Hexylpyridinium cations are incorporated into these larger, slower-moving aggregates. While the bromide counter-ions remain relatively mobile, the overall mobility of the cationic charge carriers is significantly reduced. Consequently, the rate of increase in conductivity with concentration (the slope of the line) markedly decreases.
The CMC is identified as the concentration at the intersection of the two linear segments of the conductivity versus concentration plot.[5] This method is robust and less susceptible to surface-active impurities than surface tension measurements.[9]
Experimental Protocol
Materials and Reagents:
-
This compound (CAS: 74440-81-6), high purity (>98%)
-
Deionized water (Type I, resistivity > 18 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Instrumentation:
-
High-precision conductivity meter with a temperature-controlled conductivity cell
-
Thermostatic water bath set to 25.0 ± 0.1 °C
Protocol Steps:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound (e.g., 50 mM) in deionized water. Ensure the solid is fully dissolved.
-
Instrument Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Set the water bath to the desired temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into the temperature-controlled measurement vessel. Immerse the conductivity probe and allow the temperature and conductivity reading to stabilize. Record this as the baseline.
-
Titration and Measurement: Using a micropipette or burette, make small, sequential additions of the HPB stock solution into the deionized water. After each addition, stir gently to ensure homogeneity without creating foam, allow the solution to thermally equilibrate, and record the stable conductivity reading.
-
Data Collection: Continue the titration well past the anticipated CMC. The concentration of the HPB solution after each addition must be calculated.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration (C). The plot will exhibit two distinct linear regions.
-
CMC Determination: Perform a linear regression on the data points in both regions. The concentration at which these two lines intersect is the Critical Micelle Concentration.
Data Presentation & Visualization
Example Data Table:
| Concentration (mM) | Specific Conductivity (µS/cm) |
| 0.0 | 1.2 |
| 5.0 | 450.5 |
| 10.0 | 901.2 |
| 15.0 | 1355.8 |
| 20.0 | 1810.1 |
| 25.0 | 2255.0 |
| 30.0 | 2480.3 |
| 35.0 | 2705.1 |
| 40.0 | 2930.5 |
| 45.0 | 3155.4 |
Note: Data is illustrative.
Caption: Workflow for CMC determination by conductivity.
Method 2: Determination of CMC by Fluorescence Probe Spectroscopy
Expertise & Rationale
Fluorescence spectroscopy is an extremely sensitive technique for determining CMC, capable of detecting micelle formation at very low concentrations.[5] The method relies on a lipophilic fluorescent probe, most commonly pyrene , whose fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment.[10][11]
-
Below the CMC: Pyrene molecules are dispersed in the highly polar aqueous environment.
-
At and Above the CMC: As micelles form, the non-polar pyrene preferentially partitions into the hydrophobic core of the micelles.[5] This change in the local environment from polar to non-polar causes a distinct change in the vibronic fine structure of pyrene's fluorescence emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (~384 nm) to the first (~373 nm), known as the I₃/I₁ ratio, increases significantly as pyrene moves into the non-polar micellar core.[10]
A plot of the I₃/I₁ ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve. The center of the sharp transition in this curve corresponds to the CMC.[12]
Experimental Protocol
Materials and Reagents:
-
This compound (CAS: 74440-81-6), high purity (>98%)
-
Pyrene (fluorescence grade)
-
Spectroscopic grade methanol or acetone (for pyrene stock solution)
-
Deionized water (Type I, resistivity > 18 MΩ·cm)
-
Class A volumetric flasks and pipettes
Instrumentation:
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
Protocol Steps:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in methanol or acetone (e.g., 0.2 mM). Pyrene has very low water solubility, so this organic stock is necessary.
-
Sample Series Preparation: Prepare a series of HPB solutions in deionized water with concentrations spanning the expected CMC.
-
Probe Addition: To each HPB solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.5 µM) to avoid excimer formation.[10] The volume of organic solvent added should be minimal (e.g., < 0.5% of total volume) to avoid affecting the micellization process.
-
Equilibration: Allow the solutions to equilibrate for a period (e.g., 30 minutes to an hour) in the dark to ensure the pyrene has partitioned fully.[13]
-
Fluorescence Measurement: Set the spectrofluorometer to an excitation wavelength of ~335 nm. Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Data Extraction: For each spectrum, determine the fluorescence intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Calculate the I₃/I₁ ratio for each HPB concentration.
-
Data Analysis: Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.
-
CMC Determination: Fit the data to a sigmoidal (Boltzmann) function. The concentration at the inflection point of the curve is the CMC.
Data Presentation & Visualization
Example Data Table:
| Log [HPB] (M) | I₁ Intensity | I₃ Intensity | I₃/I₁ Ratio |
| -3.00 | 105,400 | 65,348 | 0.62 |
| -2.52 | 104,980 | 66,137 | 0.63 |
| -2.22 | 104,100 | 67,665 | 0.65 |
| -2.00 | 100,200 | 75,150 | 0.75 |
| -1.82 | 95,300 | 88,629 | 0.93 |
| -1.60 | 91,800 | 105,570 | 1.15 |
| -1.40 | 90,500 | 113,125 | 1.25 |
| -1.22 | 90,100 | 113,526 | 1.26 |
Note: Data is illustrative. The CMC would be antilog(-1.82) ≈ 15 mM.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Concluding Remarks
The accurate determination of the Critical Micelle Concentration is fundamental to harnessing the full potential of this compound in research and development. Both the conductivity and fluorescence probe methods offer high degrees of precision and reliability. The choice between them often depends on the available instrumentation and the specific requirements of the study. The conductivity method is straightforward and robust for ionic surfactants, while the fluorescence method provides exceptional sensitivity. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this versatile surfactant, paving the way for its effective application in drug development and material science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. usc.gal [usc.gal]
- 12. agilent.com [agilent.com]
- 13. A facile surfactant critical micelle concentration determination - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexylpyridinium Bromide: A Versatile Ionic Liquid for Advanced Polymer and Hydrogel Synthesis
Introduction: The Evolving Role of Ionic Liquids in Polymer Science
In the landscape of modern materials science, ionic liquids (ILs) have emerged as a class of compounds with remarkable potential. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and functional components in a myriad of applications. Among these, N-Hexylpyridinium bromide ([C6Py]Br), a pyridinium-based ionic liquid, has garnered significant attention for its role in the synthesis of advanced polymers and hydrogels. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
This compound is a salt composed of a pyridinium cation and a bromide anion, existing as a white crystalline powder with a melting point of 72-76°C.[1] Its utility in polymer science is multifaceted, serving as a reaction medium, a phase transfer catalyst, and even as a monomeric unit to impart specific functionalities to the resulting polymer.[1] This guide will delve into its application in two key areas: the synthesis of functional polymers, particularly those with antimicrobial properties, and the fabrication of stimuli-responsive hydrogels for biomedical applications.
Part 1: this compound in the Synthesis of Functional Polymers
The incorporation of this compound into polymer chains or its use as a solvent can yield materials with tailored properties. One of the most notable applications is the creation of polymers with potent antimicrobial activity. The pyridinium moiety is known to disrupt bacterial cell membranes, making polymers containing this functional group effective bactericidal agents.[2][3]
Application Note: Synthesis of Antibacterial Poly(vinyl-N-hexylpyridinium bromide) for Surface Derivatization
A key application of this compound is in the synthesis of poly(vinyl-N-hexylpyridinium bromide), a polycation that can be covalently attached to surfaces to render them bactericidal.[2] This approach is invaluable in the development of medical devices, food packaging, and other materials where preventing microbial contamination is critical. The synthesis involves the polymerization of a vinyl-functionalized this compound monomer.
Protocol 1: Synthesis of Poly(vinyl-N-hexylpyridinium bromide) via Free Radical Polymerization
This protocol describes the synthesis of a vinyl-functionalized this compound monomer followed by its free-radical polymerization.
Materials:
-
4-Vinylpyridine
-
1-Bromohexane
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Azobisisobutyronitrile (AIBN)
-
Methanol
Procedure:
Step 1: Synthesis of N-Hexyl-4-vinylpyridinium bromide (Monomer)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylpyridine (1 equivalent) in anhydrous acetonitrile.
-
Add 1-bromohexane (1.1 equivalents) to the solution.
-
Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to an excess of diethyl ether.
-
Filter the resulting white solid, wash with diethyl ether, and dry under vacuum.
-
Characterize the N-Hexyl-4-vinylpyridinium bromide monomer using NMR and FTIR spectroscopy to confirm its structure and purity.
Step 2: Polymerization of N-Hexyl-4-vinylpyridinium bromide
-
Dissolve the synthesized N-Hexyl-4-vinylpyridinium bromide monomer in methanol in a reaction vessel.
-
Add AIBN (0.01 equivalents relative to the monomer) as the radical initiator.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture at 60°C for 48 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the cooled solution into an excess of diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting poly(vinyl-N-hexylpyridinium bromide) can be characterized by GPC for molecular weight determination and by NMR to confirm the polymer structure.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Used as a solvent to facilitate the quaternization reaction between 4-vinylpyridine and 1-bromohexane. Its anhydrous nature prevents unwanted side reactions.
-
AIBN: A common thermal initiator for free-radical polymerization, chosen for its predictable decomposition rate at 60°C.
-
Nitrogen Atmosphere: Essential to prevent oxygen from inhibiting the free-radical polymerization process.
-
Precipitation in Diethyl Ether: A non-solvent for the ionic monomer and polymer, allowing for their effective isolation and purification.
Part 2: this compound in the Fabrication of Stimuli-Responsive Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[4][5] Stimuli-responsive or "smart" hydrogels undergo a change in their properties in response to external stimuli such as temperature, pH, or light.[6][7] Ionic liquids like this compound can be incorporated into hydrogel networks to introduce new functionalities, such as thermal responsiveness and self-healing properties.[8][9]
Application Note: Thermoresponsive Hydrogels Containing N-Hexylpyridinium Moieties
The incorporation of this compound as a functional comonomer in a hydrogel formulation can impart thermoresponsive behavior. The pyridinium salt can influence the lower critical solution temperature (LCST) of the hydrogel, the temperature at which the hydrogel undergoes a phase transition from a swollen to a shrunken state.[10][11] This property is highly desirable for applications in drug delivery, where a change in temperature can trigger the release of an encapsulated therapeutic agent.
Protocol 2: Synthesis of a Thermoresponsive Hydrogel using N-Hexylpyridinium Acrylate
This protocol outlines the synthesis of a thermoresponsive hydrogel based on N-isopropylacrylamide (NIPAAm) with N-hexylpyridinium acrylate as a functional comonomer.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
N-Hexylpyridinium acrylate (synthesized from acrylic acid and this compound)
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
Step 1: Synthesis of N-Hexylpyridinium Acrylate Monomer
-
This monomer can be synthesized via an ion exchange reaction between the sodium salt of acrylic acid and this compound.
-
Dissolve sodium acrylate and this compound in a suitable solvent and stir at room temperature.
-
The resulting N-hexylpyridinium acrylate can be purified and characterized before use.
Step 2: Hydrogel Synthesis
-
In a vial, dissolve NIPAAm (e.g., 10 mol%) and N-hexylpyridinium acrylate (e.g., 1 mol%) in deionized water.
-
Add MBA (e.g., 0.5 mol% relative to total monomers) to the solution and vortex until fully dissolved.
-
Deoxygenate the solution by bubbling with nitrogen for 20 minutes.
-
Add APS (initiator) and TEMED (accelerator) to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, immerse the hydrogel in deionized water to remove any unreacted monomers and initiator. The water should be changed several times over a period of 48 hours.
-
The swelling behavior and LCST of the hydrogel can then be characterized.
Causality Behind Experimental Choices:
-
NIPAAm: The primary monomer that imparts thermoresponsive properties to the hydrogel, with a well-known LCST around 32°C.
-
N-Hexylpyridinium Acrylate: The ionic comonomer that modulates the LCST and can introduce other functionalities like antimicrobial properties.
-
MBA: A common crosslinker that forms the three-dimensional network structure of the hydrogel.
-
APS/TEMED: A redox initiation system that allows for rapid polymerization at room temperature.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈BrN | [1] |
| Molecular Weight | 244.17 g/mol | [1] |
| Melting Point | 72-76 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water, methanol, ethanol | [1] |
Diagrams
Caption: Workflow for the synthesis of poly(vinyl-N-hexylpyridinium bromide).
Caption: Schematic of thermoresponsive hydrogel synthesis.
Conclusion and Future Outlook
This compound stands out as a versatile and valuable compound in the synthesis of advanced polymers and hydrogels. Its utility as both a functional monomer and a unique solvent opens up avenues for creating materials with tailored properties, from potent antimicrobial surfaces to intelligent, stimuli-responsive hydrogels for biomedical applications. The protocols and insights provided in this guide serve as a foundation for researchers to explore and expand upon the applications of this fascinating ionic liquid. As the demand for sophisticated and functional materials continues to grow, the role of this compound and other ionic liquids in polymer science is set to become even more prominent.
References
- 1. nbinno.com [nbinno.com]
- 2. Polymer surfaces derivatized with poly(vinyl-N-hexylpyridinium) kill airborne and waterborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of antibacterial polymers [morressier.com]
- 5. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stimuli responsive ion gels based on polysaccharides and other polymers prepared using ionic liquids and deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Hexylpyridinium Bromide Purification
Welcome to the dedicated support center for the purification of N-Hexylpyridinium bromide ([C₆Py]Br). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity [C₆Py]Br for reproducible and reliable experimental outcomes. The purity of ionic liquids is paramount, as even trace impurities can significantly alter their physicochemical properties and impact experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities typically stem from the synthesis reaction, which is a quaternization reaction between pyridine and 1-bromohexane.[1] These include:
-
Unreacted Starting Materials: Residual pyridine and 1-bromohexane.
-
Color Bodies: The presence of a yellow or brown hue, instead of the pure white crystalline solid, often indicates degradation byproducts or residual reactants.[1][2] A pure ionic liquid should be colorless.[2]
Q2: How do I properly store purified this compound?
To maintain its purity and prevent moisture absorption, this compound should be stored in a desiccator at room temperature.[3] For long-term storage, keeping it under an inert atmosphere, such as argon, is highly recommended to prevent degradation.[3]
Q3: What is a reliable indicator of high purity for my final product?
Visually, the product should be a white, crystalline solid.[4][5] The most definitive physical characteristic is a sharp melting point. High-purity this compound has a melting point of approximately 47°C.[6] A broad melting range or a depressed melting point suggests the presence of impurities. For absolute confirmation, spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR) is essential to verify the structure and absence of impurity signals.[7]
Q4: Is recrystallization the only method for purification?
While recrystallization is the most common and effective method for crystalline solids like [C₆Py]Br, other techniques can be employed. Washing the crude product with a solvent in which [C₆Py]Br is insoluble (e.g., cold ethyl acetate or diethyl ether) can remove some unreacted starting materials.[2][8] Column chromatography using alumina or silica is also an option, though it carries the risk of introducing nanoparticles from the adsorbent into the final product.[9] For most lab-scale applications, recrystallization offers the best balance of efficiency and purity.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Fails to Crystallize (Remains an Oil) | 1. High Impurity Content: Impurities can act as a freezing point depressant, preventing the lattice from forming. 2. Residual Solvent: Excess solvent can keep the product in solution even at low temperatures. 3. Supersaturation: The solution may be supersaturated and require a nucleation event to initiate crystallization. | 1. Re-purify: Wash the oil with a non-polar solvent like hexane to remove organic residues, then re-attempt recrystallization. 2. Reduce Solvent: Remove excess solvent under reduced pressure and attempt to cool again. 3. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a single seed crystal of pure this compound. |
| Final Product is Colored (Yellow to Brown) | 1. Trapped Impurities: Colored byproducts from the synthesis reaction are trapped within the crystal lattice. 2. Thermal Degradation: The synthesis reaction or recrystallization process may have been conducted at too high a temperature. | 1. Use Activated Charcoal: During the recrystallization protocol (see below), add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities, which can then be removed via hot filtration. 2. Optimize Temperature: Ensure heating during dissolution is gentle and does not exceed the boiling point of the solvent for extended periods. |
| Low Recovery Yield After Recrystallization | 1. Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling.[10] 2. Inadequate Cooling: If the solution is not cooled sufficiently, a larger amount of the product will remain in the mother liquor. 3. Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. This ensures the solution is saturated at high temperatures.[10] 2. Utilize Ice Bath: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11] 3. Pre-heat Equipment: Before hot filtration, pre-heat the filter funnel (stemless is best) and the receiving flask with hot solvent vapor or in an oven to prevent a temperature drop that would induce crystallization.[11] |
| Product Appears Wet or Clumpy After Drying | 1. Incomplete Solvent Removal: The recrystallization solvent is trapped within the bulk solid. 2. Hygroscopic Nature: The purified ionic liquid has absorbed atmospheric moisture. | 1. Thorough Vacuum Drying: Dry the collected crystals under high vacuum for several hours (or until constant weight is achieved) to remove all residual solvent.[8] 2. Final Wash: Before drying, consider a final wash on the filter with a small amount of a volatile, low-polarity solvent (in which the product is insoluble) like diethyl ether to help displace the higher-boiling recrystallization solvent. |
Standard Operating Protocol: Recrystallization of this compound
This protocol provides a robust, step-by-step method for purifying crude this compound.
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Recrystallization solvent (e.g., Isopropanol, Ethanol/Ethyl Acetate mixture)
-
Büchner funnel and vacuum flask
-
Filter paper
-
(Optional) Activated charcoal
-
Ice bath
Workflow Diagram:
Caption: Recrystallization workflow for this compound purification.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask in small portions while stirring and heating until the solid has just completely dissolved. Avoid adding a large excess of solvent.[10][11]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Gently bring the mixture back to a boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Rushing this step can cause impurities to crash out with the product. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of the cold recrystallization solvent and apply vacuum to seat it. Pour the cold crystal slurry into the funnel and collect the solid product via vacuum filtration.[10][11]
-
Washing: While the solid is still in the funnel under vacuum, wash it with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Transfer the filter cake to a watch glass and dry the purified crystals to a constant weight, preferably in a vacuum oven, to completely remove residual solvent.[8]
By following this guide, you will be well-equipped to purify this compound to a high degree, ensuring the integrity and reproducibility of your downstream applications.
References
- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 7. 74440-81-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
Common impurities in N-Hexylpyridinium bromide and their removal
Welcome to the technical support guide for N-Hexylpyridinium bromide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during and after synthesis. Our goal is to ensure the high purity of your this compound, a critical factor for the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The primary impurities in this compound typically originate from the starting materials used in its synthesis, which is the quaternization reaction between pyridine and 1-bromohexane.[1] Therefore, the most common impurities are:
-
Unreacted Pyridine: A basic, volatile, and colorless liquid with a distinctively unpleasant smell.
-
Unreacted 1-Bromohexane: A non-polar, volatile, and colorless to pale yellow liquid.
-
Colored Impurities: These are often minor byproducts from side reactions, especially if the reaction was overheated or exposed to air and light, leading to a yellow or brownish tint in the final product.[2]
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere. Water can act as an impurity that affects the physicochemical properties of the ionic liquid.
Q2: My final product is a yellow or brown oil/solid instead of a white solid. What causes this discoloration and how can I fix it?
A yellow to brown discoloration is a common issue and typically indicates the presence of colored organic byproducts. This can happen if the reaction temperature was too high or the reaction time was excessively long, leading to degradation or side reactions of the pyridine or the product itself.
Troubleshooting: The most effective method to remove these colored impurities is by treating a solution of the crude product with activated carbon.[3][4] Activated carbon has a high surface area and can adsorb large organic molecules and colored compounds. A detailed protocol is provided in the "Purification Protocols" section below.
Q3: There is a strong, unpleasant fish-like smell in my product. What is it and how do I remove it?
That characteristic smell is almost certainly due to residual, unreacted pyridine. Even trace amounts can be highly odorous. Its presence indicates an incomplete reaction or, more commonly, inefficient purification.
Troubleshooting: To remove pyridine, you can perform one of the following procedures:
-
Solvent Washing: Wash the crude product with a non-polar solvent in which this compound is insoluble, such as diethyl ether or ethyl acetate.[3] Pyridine is soluble in these solvents and will be washed away.
-
Acid Wash: For a more targeted removal, you can dissolve your product in a suitable solvent (like dichloromethane) and wash it with a dilute acid solution (e.g., 0.1 M HCl).[5] Pyridine, being a base, will react to form a water-soluble pyridinium salt that partitions into the aqueous phase. Caution: This method is only suitable if your final product is not intended for applications sensitive to trace acid or chloride impurities.
Q4: How do I remove unreacted 1-bromohexane?
Unreacted 1-bromohexane is a non-polar impurity. Similar to removing pyridine, washing the crude product with a non-polar solvent like diethyl ether or ethyl acetate is highly effective.[3] The polar ionic liquid, this compound, will precipitate or remain as a separate phase, while the non-polar 1-bromohexane will dissolve in the wash solvent.
Q5: Why is it critical to remove halide impurities and water?
Even small quantities of impurities like residual halides and water can significantly alter the physicochemical properties of an ionic liquid, such as its viscosity, conductivity, and melting point.[6][7] For applications in electrochemistry, catalysis, or as a reaction medium, these impurities can lead to inconsistent results, side reactions, or complete failure of the experiment.[6] For instance, halide impurities are known to have a negative effect on the reactivity of organometallic catalysts.[6]
Impurity Profile and Separation Principles
Understanding the properties of this compound and its common impurities is key to selecting the right purification strategy. The following table summarizes these properties.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₁₁H₁₈BrN | 244.17 | N/A (Solid) | Soluble in water, ethanol, methanol, chloroform.[8] Insoluble in diethyl ether, ethyl acetate, hexane.[3] |
| Pyridine | C₅H₅N | 79.10 | 115 | Miscible with water and most organic solvents including diethyl ether and ethyl acetate. |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 156-158 | Immiscible with water. Soluble in diethyl ether, ethyl acetate, and other organic solvents. |
The significant difference in polarity and solubility between the ionic liquid product and the non-polar starting materials forms the basis for purification by solvent extraction/washing.
Purification Workflows & Protocols
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for purifying crude this compound after synthesis.
Caption: General purification workflow for this compound.
Protocol 1: Removal of Unreacted Starting Materials by Solvent Washing
This protocol is the first step for any crude product and aims to remove the bulk of unreacted pyridine and 1-bromohexane.
Principle: This is a liquid-liquid extraction (or solid-liquid wash if the product has solidified). The high polarity of the ionic liquid makes it insoluble in non-polar solvents like ethyl acetate, while the less polar starting materials are readily dissolved and washed away.
Step-by-Step Methodology:
-
Place the crude this compound reaction mixture in a round-bottom flask or separatory funnel.
-
Add ethyl acetate (or diethyl ether) in a volume approximately 3-5 times the volume of the crude product.
-
Stir or shake the mixture vigorously for 5-10 minutes. The this compound should form a separate, denser layer (often oily or solid) or a precipitate.
-
Allow the layers to separate. If the product is a solid, it will settle at the bottom.
-
Carefully decant or use a separatory funnel to remove the top ethyl acetate layer, which contains the impurities.
-
Repeat the washing step (steps 2-5) two more times with fresh ethyl acetate to ensure complete removal of impurities.
-
After the final wash, remove any residual ethyl acetate from the product under reduced pressure using a rotary evaporator.
Protocol 2: Decolorization with Activated Carbon
Use this protocol if your washed product is still yellow or brown.
Principle: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb colored organic impurity molecules through van der Waals forces.[9]
Step-by-Step Methodology:
-
Dissolve the washed this compound in a minimal amount of a suitable solvent, such as ethanol or methanol. Ensure the product is fully dissolved.
-
Add activated carbon to the solution. A general rule of thumb is to use about 1-2% of the mass of the ionic liquid (e.g., 100-200 mg of activated carbon for 10 g of product).
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating (40-50°C) can sometimes improve efficiency but avoid boiling the solvent.
-
Remove the activated carbon by gravity or vacuum filtration. Using a pad of Celite® over the filter paper can help remove very fine carbon particles.
-
The resulting filtrate should be colorless. If color persists, a second treatment may be necessary.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized product.
Protocol 3: Purification by Recrystallization
This is the most powerful method for obtaining high-purity crystalline this compound.[10] It should be performed after washing and, if necessary, decolorization.
Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound when hot but not when cold. As the hot, saturated solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[11]
Choosing a Solvent System: Based on its known solubilities[8], a good solvent system for this compound is a mixture of a solvent in which it is soluble (e.g., isopropanol or ethanol) and an "anti-solvent" in which it is insoluble (e.g., ethyl acetate or diethyl ether).
Step-by-Step Methodology:
-
Place the washed and/or decolorized this compound in an Erlenmeyer flask.
-
Add a small amount of the primary solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise until you have a clear, saturated solution at the elevated temperature. Do not add excess solvent.
-
Once dissolved, remove the flask from the heat.
-
Slowly add the anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum for several hours to remove all traces of solvent.
The following diagram illustrates the logic of choosing a purification path based on the state of the crude product.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 2. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 3. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. solvomet.eu [solvomet.eu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. books.rsc.org [books.rsc.org]
- 10. LabXchange [labxchange.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
N-Hexylpyridinium Bromide Aqueous Stability Technical Support Center
Welcome to the technical support guide for N-Hexylpyridinium bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. Here, we address common stability issues, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in a standard aqueous solution?
This compound is generally considered to be a stable ionic liquid in aqueous solutions under controlled conditions.[1] However, its stability can be influenced by several factors. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can be a critical factor in the stability of the solid form and concentrated solutions.[2] For routine applications, freshly prepared solutions in high-purity water (e.g., Milli-Q or equivalent) are recommended to minimize the impact of impurities.
Q2: What are the optimal storage conditions for both the solid compound and its aqueous solutions?
To ensure maximum shelf-life and prevent degradation, specific storage conditions are crucial.
-
Solid this compound: The solid should be stored at room temperature in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3] This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.
-
Aqueous Solutions: Stock solutions should be stored in a cool, dark place, preferably refrigerated (2-8 °C). For long-term storage, aliquoting the solution into smaller, single-use volumes can prevent repeated warming and cooling cycles and reduce the risk of contamination. Protecting the solution from light is also recommended to prevent potential photodegradation.[4]
| Parameter | Solid Compound | Aqueous Solution |
| Temperature | Room Temperature | 2-8 °C (Refrigerated) |
| Atmosphere | Inert (Nitrogen/Argon)[2][3] | Standard (headspace minimized) |
| Light | Protected from light | Protected from light (amber vials) |
| Container | Tightly sealed, desiccated | Tightly sealed, sterile |
Table 1: Recommended Storage Conditions
Q3: What primary factors can lead to the degradation of this compound in water?
Several environmental and chemical factors can compromise the stability of this compound in aqueous solutions. The primary factors of concern are:
-
pH: The stability of the pyridinium ring is pH-dependent. Highly alkaline conditions (high pH) can promote nucleophilic attack on the pyridinium ring, potentially leading to ring-opening or other degradation pathways.[5]
-
Light Exposure: Like many organic molecules with aromatic systems, this compound may be susceptible to photodegradation upon prolonged exposure to UV or even high-intensity visible light.[4]
-
Elevated Temperatures: High temperatures can accelerate hydrolysis and other degradation reactions.[6] The compound itself has a decomposition temperature of 238°C in its solid form, but in solution, degradation can occur at much lower temperatures over time.[7]
-
Presence of Strong Oxidizing Agents or Bases: These incompatible materials can chemically alter the N-Hexylpyridinium cation, leading to rapid degradation.[6][8]
Caption: Key factors influencing the stability of this compound.
Q4: What are the likely degradation products, and how can they be monitored?
While specific degradation pathways in simple aqueous solutions are not extensively detailed in readily available literature, general knowledge of pyridinium salt chemistry suggests potential degradation products. These could arise from hydroxylation of the pyridine ring or cleavage of the ring structure under harsh conditions like high pH or the presence of strong oxidants.[9]
The most reliable way to monitor stability and detect degradation products is through analytical chromatography.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with a C18 column and a UV detector, is highly effective.[10][11] A stability-indicating method would show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
Ion Chromatography (IC): This technique can be used to quantify the concentration of the bromide counter-ion.[12][13] A change in the molar ratio of the cation to the bromide anion could indicate certain types of degradation or precipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My this compound solution has developed a yellow or brown tint.
-
Problem: A freshly prepared solution of this compound should be colorless to pale yellow.[3][14] The development of a more intense yellow or brown color is often the first visual indicator of degradation.
-
Causality: This color change can be caused by exposure to light, elevated temperatures, or contamination with impurities that catalyze degradation reactions. The color may be due to the formation of small quantities of highly conjugated degradation products.
-
Recommended Action:
-
Verify Storage: Confirm that the solution has been stored according to the recommendations (cool, dark).
-
Analytical Confirmation: Analyze the discolored solution by HPLC-UV. Compare the chromatogram to that of a freshly prepared standard. Look for a reduction in the main peak's area and the emergence of new, smaller peaks.
-
Decision: If significant degradation is confirmed (e.g., >2-5% decrease in main peak area), it is strongly recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results.
-
Scenario 2: I am observing unexpected or drifting peaks in my HPLC analysis.
-
Problem: You are analyzing a sample containing this compound and notice new peaks that were not present in earlier runs, or the retention time of your main peak is shifting.
-
Causality: The appearance of new peaks is a classic sign of degradation. A shift in retention time could indicate a change in the solution's pH or ionic strength due to the formation of acidic or basic degradation products.
-
Troubleshooting Workflow:
References
- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iolitec.de [iolitec.de]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 74440-81-6 [chemicalbook.com]
Technical Support Center: Troubleshooting Nanoparticle Aggregation with N-Hexylpyridinium Bromide
Welcome to the technical support center for nanoparticle stabilization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Hexylpyridinium bromide as a stabilizing agent and encountering challenges with nanoparticle aggregation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound for nanoparticle stabilization.
Q1: What is this compound and how does it stabilize nanoparticles?
This compound (HBPB) is a cationic surfactant, a type of molecule that has a positively charged head (the pyridinium group) and a nonpolar tail (the hexyl chain).[1] It stabilizes nanoparticles through a combination of two primary mechanisms:
-
Electrostatic Repulsion: The positively charged pyridinium heads adsorb to the nanoparticle surface, creating a net positive surface charge. This causes nanoparticles to repel each other, preventing them from coming close enough to aggregate.
-
Steric Hindrance: The hexyl chains protrude from the nanoparticle surface into the surrounding solvent. These chains create a physical barrier that further prevents nanoparticles from approaching each other.[2] This combined effect is often referred to as electrosteric stabilization.[2]
Q2: When should I add this compound during my synthesis?
This depends on your specific synthesis protocol. It can be used in two main ways:
-
As a Capping Agent: Introduced during the initial synthesis of the nanoparticles, HBPB can control particle growth and prevent aggregation from the outset.
-
For Post-Synthesis Stabilization: Added to a solution of pre-formed, and potentially unstable, nanoparticles to prevent them from aggregating over time or during purification steps.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which the molecules begin to self-assemble into spherical structures called micelles.[3][4] Below the CMC, surfactant molecules exist individually.[3] Operating above the CMC is crucial for nanoparticle stabilization because it ensures there are enough surfactant molecules available to fully coat the nanoparticle surfaces. The CMC of a surfactant can be influenced by temperature, pressure, and the presence of other salts or substances in the medium.[4]
Q4: Can this compound affect my downstream applications?
Yes, it is possible. As a surfactant that coats the nanoparticle, HBPB can sometimes interfere with catalytic sites or surface functionalization steps.[5] It is essential to consider whether the presence of the surfactant will impact your specific application (e.g., catalysis, sensing, or biological interactions) and to perform appropriate control experiments.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific aggregation problems.
Guide 2.1: Immediate Aggregation Upon Synthesis or HBPB Addition
Problem: You observe immediate precipitation, cloudiness, or a rapid color change (e.g., in gold or silver nanoparticles) indicative of aggregation as soon as the nanoparticles are formed or when HBPB is added.
Troubleshooting Workflow: Immediate Aggregation
Caption: Troubleshooting workflow for immediate nanoparticle aggregation.
Potential Cause 1: Insufficient HBPB Concentration
-
Explanation: If the concentration of this compound is below its Critical Micelle Concentration (CMC), there won't be enough free surfactant molecules to adequately coat the newly formed nanoparticle surfaces.[6] This leaves hydrophobic patches exposed, leading to rapid aggregation to minimize surface energy.
-
Solution:
-
Verify CMC: While the exact CMC can vary, for alkylpyridinium bromides, it generally decreases as the alkyl chain length increases.[7] For a hexyl (C6) chain, the CMC will be higher than for longer chain surfactants like CTAB (C16), which has a CMC around 0.92-1.0 mM.[3][4]
-
Increase Concentration: Prepare a series of experiments with increasing concentrations of HBPB. A good starting point is often 5-10 times the estimated CMC.
-
Monitor Stability: Use Dynamic Light Scattering (DLS) to measure the particle size and Polydispersity Index (PDI) for each concentration. Select the concentration that yields the smallest, most monodisperse particles.
-
Potential Cause 2: High Ionic Strength of the Medium
-
Explanation: this compound provides electrostatic stabilization. If your reaction medium contains a high concentration of other ions or salts (e.g., from precursor salts or buffers like PBS), these ions can "shield" the positive charge on the nanoparticle surface.[8] This phenomenon, known as charge screening, weakens the repulsive forces between particles, allowing them to aggregate.
-
Solution:
-
Reduce Salt Concentration: If possible, reduce the concentration of background electrolytes in your synthesis.
-
Purification: If high salt concentration is unavoidable during synthesis, immediately proceed to a purification step like dialysis or centrifugal washing (use appropriate speeds to avoid forced aggregation) to remove excess ions after stabilization.[8]
-
Use a Co-stabilizer: Consider adding a non-ionic, sterically hindering co-stabilizer like Polyethylene Glycol (PEG) to provide an additional layer of physical protection that is less sensitive to ionic strength.[8][9]
-
Guide 2.2: Gradual Aggregation (Aggregation Over Time)
Problem: Your nanoparticle solution appears stable initially but shows signs of aggregation (cloudiness, precipitation, or an increase in hydrodynamic diameter via DLS) after several hours or days of storage.
Potential Cause 1: Sub-optimal Storage Conditions
-
Explanation: Nanoparticle stability can be sensitive to storage conditions. Temperature fluctuations can affect both the surfactant layer and particle kinetics, while exposure to light can sometimes induce photochemical reactions leading to aggregation. Freezing a solution can cause irreversible aggregation as ice crystals force particles together.[8]
-
Solution:
-
Temperature: Store nanoparticle dispersions at recommended temperatures, typically between 2-8°C.[8] Avoid freezing.
-
Light: Store in dark containers or wrap vials in foil to prevent light exposure.
-
pH Stability: Ensure the pH of the storage buffer is stable and optimal for the HBPB-nanoparticle system (see Guide 2.3).
-
Potential Cause 2: Desorption of the Surfactant
-
Explanation: The adsorption of HBPB onto the nanoparticle surface is a dynamic equilibrium. Over time, some surfactant molecules may desorb, leaving the surface partially unprotected. This is more likely if the initial concentration was only slightly above the CMC or if there are other molecules in the solution that compete for surface binding.
-
Solution:
-
Increase Initial Concentration: Using a higher initial concentration of HBPB can shift the equilibrium towards the adsorbed state, ensuring more robust long-term coverage.
-
Re-stabilization: If you observe flocculation (a reversible form of aggregation), gentle sonication can sometimes redisperse the particles.[8] This can be followed by the addition of a small amount of fresh, concentrated HBPB solution to replenish the surfactant layer.
-
Guide 2.3: The Critical Role of pH
Problem: You observe inconsistent results or aggregation when changing buffers or not controlling the pH of your reaction.
-
Explanation: The stability of nanoparticle dispersions can be highly dependent on pH.[10][11] For cationic surfactants like HBPB, the stability is generally robust across a wide pH range. However, the surface charge of the nanoparticles themselves can be pH-dependent. For example, metal oxide nanoparticles often have a point of zero charge (PZC). At pH values near the PZC, their surface charge is minimal, making them prone to aggregation even in the presence of a surfactant.[12]
-
Solution:
-
Measure and Buffer pH: Always measure the pH of your nanoparticle dispersion. Use a suitable buffer system to maintain a constant pH throughout the experiment and during storage.
-
Determine Optimal pH Range: Empirically test the stability of your nanoparticle system across a range of pH values (e.g., from pH 4 to 9).[10][11] Use DLS to identify the pH range that provides the most stable dispersion (lowest and most consistent particle size and PDI). For many systems stabilized by cationic surfactants, a slightly acidic to neutral pH is often optimal.
-
Mechanism of Stabilization by this compound
Caption: Electrostearic stabilization of a nanoparticle by this compound.
Key Experimental Protocols
Follow these validated protocols to minimize common sources of error.
Protocol 3.1: Preparation of this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound (MW: 244.17 g/mol ) required to make a concentrated stock solution (e.g., 100 mM) in your desired solvent (e.g., ultrapure water, ethanol).[13][14]
-
Weighing: Accurately weigh the required mass of HBPB powder.
-
Dissolution: Add the powder to a volumetric flask. Add approximately 80% of the final volume of solvent.
-
Mixing: Mix thoroughly using a magnetic stirrer or vortex until the solid is completely dissolved. HBPB is soluble in water and ethanol.[1]
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the flask.
-
Storage: Store the stock solution in a sealed container at room temperature, protected from light.
Protocol 3.2: Determining Optimal HBPB Concentration
This protocol uses Dynamic Light Scattering (DLS) to find the most effective concentration of HBPB for your specific nanoparticle system.
-
Prepare Nanoparticle Aliquots: Prepare several identical vials containing your unstabilized (or poorly stabilized) nanoparticle dispersion.
-
Prepare HBPB Dilutions: From your stock solution (Protocol 3.1), prepare a series of dilutions that will result in a range of final HBPB concentrations in the nanoparticle aliquots (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Addition and Mixing: Add the different concentrations of HBPB to the nanoparticle aliquots. Mix immediately and thoroughly (e.g., by vortexing for 10 seconds). Ensure the final volume is the same for all samples.
-
Equilibration: Allow the samples to equilibrate for at least 30 minutes at room temperature.
-
DLS Measurement: Measure the Z-average hydrodynamic diameter and Polydispersity Index (PDI) of each sample.
-
Analysis: Create a table to compare the results. The optimal concentration is the lowest one that provides a small, stable Z-average diameter and a low PDI (typically < 0.3).
Table 1: Example Data for HBPB Concentration Optimization
| Final HBPB Conc. (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |
| 0 (Control) | >1000 | >0.7 | Visible precipitate |
| 0.5 | 450.2 | 0.55 | Cloudy, unstable |
| 1.0 | 125.8 | 0.41 | Slightly hazy |
| 5.0 | 65.3 | 0.21 | Clear, stable |
| 10.0 | 64.9 | 0.20 | Clear, stable |
| 20.0 | 65.1 | 0.22 | Clear, stable |
In this example, a concentration of 5.0 mM would be selected as the optimal concentration.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nanohybrids.net [nanohybrids.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of environmental conditions (pH, ionic strength, and electrolyte type) on the surface charge and aggregation of silver nanoparticles suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimizing N-Hexylpyridinium Bromide as a Corrosion Inhibitor
Welcome to the technical support center for N-Hexylpyridinium bromide and its application in corrosion inhibition. This guide is designed for researchers and professionals in materials science and chemical engineering. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and reliability of your experiments.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the evaluation of this compound as a corrosion inhibitor.
Question 1: My calculated inhibition efficiency for this compound is inconsistent across different experiments. What could be the cause?
Answer: Inconsistent inhibition efficiency is a common challenge that can stem from several factors throughout the experimental process. Here’s a checklist of potential causes and their solutions:
-
Surface Preparation: Inadequate or inconsistent preparation of your metal specimens (e.g., mild steel) is a primary source of error. Ensure a standardized protocol for polishing, cleaning, and drying the specimens to achieve a uniform and reproducible surface.[1]
-
Inhibitor Concentration: There is a critical concentration below which inhibitors lose their effectiveness.[2] Ensure that the concentration of this compound is not too low, as this can lead to misleading results.[2] Conversely, concentrations that are too high may not yield a proportional increase in efficiency and could be wasteful.
-
Environmental Factors: Fluctuations in temperature, pH, and aeration of the corrosive medium can significantly impact the inhibitor's performance.[3] Maintain and monitor these parameters consistently across all experiments. The inhibition efficiency of some pyridinium derivatives has been observed to decrease with increasing temperature, suggesting a physical adsorption mechanism.[4][5]
-
Procedural Errors: Seemingly minor procedural variations can introduce significant variability.[2] This includes inconsistencies in immersion time, handling of samples with bare hands which can introduce contaminants, and improper calibration of equipment.[2]
Question 2: The potentiodynamic polarization (PDP) curves I'm generating are noisy and difficult to interpret. How can I improve the quality of my PDP data?
Answer: Noisy potentiodynamic polarization data can obscure the true electrochemical behavior of your system. To improve data quality:
-
Stabilize the Open Circuit Potential (OCP): Before running the polarization scan, allow the system to stabilize at its OCP. A stable OCP indicates that the corrosion processes on the metal surface have reached a steady state.
-
Optimize Scan Rate: A scan rate that is too fast may not allow the electrode/electrolyte interface to respond, leading to distorted curves. A slower scan rate often provides clearer, more defined Tafel regions.
-
Ensure Proper Cell Setup: Check for secure electrical connections and ensure the reference electrode tip is positioned close to the working electrode to minimize IR drop.
-
De-aerate the Solution: Dissolved oxygen can introduce an additional cathodic reaction, complicating the polarization curve. De-aerating the solution with an inert gas (e.g., nitrogen or argon) can simplify the system.
Question 3: My Electrochemical Impedance Spectroscopy (EIS) data does not fit well with the equivalent circuit model I've chosen. What should I consider?
Answer: A poor fit between your EIS data and the equivalent circuit model suggests that the model does not accurately represent the electrochemical processes occurring at the metal-inhibitor interface.
-
Re-evaluate Your Model: The choice of the equivalent circuit is critical and should be based on a sound understanding of the corrosion mechanism.[6] For a simple corrosion process, a Randles circuit may be sufficient. However, the presence of a protective inhibitor film often necessitates more complex models incorporating elements like a constant phase element (CPE) to account for non-ideal capacitive behavior.
-
Check for Data Validity: Ensure the EIS data is valid by performing a Kramers-Kronig test, which is available in most modern potentiostat software.[7]
-
Consider Multiple Time Constants: The presence of a porous or non-uniform inhibitor layer can introduce multiple time constants in your EIS spectra, appearing as multiple capacitive loops.[6] Your equivalent circuit must account for these phenomena.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and optimization of this compound as a corrosion inhibitor.
Question 1: What is the mechanism of corrosion inhibition by this compound?
Answer: this compound, like other organic inhibitors, functions by adsorbing onto the metal surface to form a protective film.[8] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (in this case, nitrogen) and the π-electrons in the pyridinium ring, which can interact with the metal surface.[8][9] This adsorption can be either physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal surface.
Question 2: How can I improve the inhibition efficiency of this compound?
Answer: The efficiency of this compound can be enhanced through a few key strategies:
-
Synergistic Effects with Halide Ions: The addition of halide ions (e.g., Cl⁻, Br⁻, I⁻) can significantly improve the inhibition efficiency. This is due to the synergistic effect where the halide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the positively charged pyridinium cations.
-
Optimizing Concentration: As with any inhibitor, there is an optimal concentration range for this compound that provides the best protection. This concentration should be determined experimentally for your specific system.
-
Combination with Other Inhibitors: In some cases, combining this compound with other organic or inorganic inhibitors can lead to a synergistic effect, providing enhanced corrosion protection.[10][11]
Question 3: How does temperature affect the performance of this compound?
Answer: The effect of temperature on the performance of this compound can provide insights into its adsorption mechanism. Generally, if the inhibition efficiency decreases with increasing temperature, it suggests that the inhibitor is physically adsorbed on the metal surface.[4][5][12] Conversely, if the efficiency increases or remains stable with rising temperature, it may indicate a stronger, more stable chemisorption process.[12]
Question 4: Is this compound a cathodic, anodic, or mixed-type inhibitor?
Answer: this compound is typically classified as a mixed-type inhibitor.[13][14] This means it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[8] This can be determined from potentiodynamic polarization curves by observing the shift in the corrosion potential (Ecorr) upon addition of the inhibitor. A significant shift in Ecorr towards more negative or positive potentials would indicate a predominantly cathodic or anodic inhibitor, respectively. A small or negligible shift suggests a mixed-type inhibitor.[13]
Question 5: What adsorption isotherm best describes the behavior of this compound on a metal surface?
Answer: The adsorption of this compound and similar inhibitors on a metal surface is often described by the Langmuir adsorption isotherm.[13][15][16] The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface.[17] However, depending on the specific experimental conditions and the nature of the interactions, other isotherms such as the Temkin or Freundlich isotherms may also provide a good fit.[4][18]
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments used to evaluate corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Protocol Steps:
-
Specimen Preparation:
-
Mechanically polish the metal specimens to a mirror finish using successively finer grades of abrasive paper.
-
Degrease the specimens with a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Rinse with distilled water and dry thoroughly.
-
Accurately weigh each specimen to four decimal places and record the initial weight (W_initial).[1]
-
-
Immersion Test:
-
Immerse the prepared specimens in the corrosive solution (e.g., 1M HCl) with and without different concentrations of this compound.[19]
-
Maintain a constant temperature throughout the experiment.
-
After a predetermined immersion period (e.g., 24 hours), carefully remove the specimens from the solutions.[15]
-
-
Cleaning and Final Weighing:
-
Remove any corrosion products from the specimen surface by gentle cleaning with a soft brush and a suitable cleaning solution (e.g., inhibited acid).
-
Rinse the cleaned specimens with distilled water and acetone, then dry.
-
Weigh the dried specimens and record the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t) where A is the surface area of the specimen and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 3. assetintegrityengineering.com [assetintegrityengineering.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media | MDPI [mdpi.com]
- 9. Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 19. scribd.com [scribd.com]
Technical Support Center: N-Hexylpyridinium Bromide Micelle Stability
Welcome to the technical support center for N-Hexylpyridinium bromide (HPyBr). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the factors governing the stability of HPyBr micelles. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust troubleshooting strategies.
Introduction to this compound Micelles
This compound is a cationic surfactant composed of a positively charged pyridinium headgroup and a six-carbon hydrophobic hexyl tail, with bromide as the counterion.[1][2] In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these amphiphilic molecules spontaneously self-assemble into colloidal structures called micelles.[3][4] This behavior is driven by the hydrophobic effect, where the hexyl tails aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic pyridinium headgroups remain exposed to the aqueous environment.
Understanding and controlling the stability of these micelles is paramount for their application in various fields, including as phase transfer catalysts, antimicrobial agents, and nanocarriers for drug delivery.[1] This guide addresses the common challenges and questions that arise during the experimental study of HPyBr micelle stability.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it a critical parameter?
The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelle formation begins.[4] Below the CMC, HPyBr exists primarily as individual monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. Above the CMC, any additional surfactant molecules predominantly form more micelles, while the monomer concentration remains relatively constant.[5]
The CMC is a fundamental measure of a surfactant's efficiency and the stability of its micelles. A lower CMC indicates that micellization occurs at a lower concentration, which is often desirable as it implies greater stability upon dilution and requires less material to achieve the desired effect, such as solubilizing a hydrophobic drug.[5][6]
Q2: Which factors have the most significant impact on the CMC and stability of this compound micelles?
The stability and CMC of HPyBr micelles are not fixed values; they are highly sensitive to the surrounding environment. The primary factors include:
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic, exhibiting a U-shaped curve.[7] Initially, an increase in temperature can decrease the CMC by enhancing the hydrophobic effect, which drives micellization. However, beyond a certain point, higher temperatures can disrupt the structured water around the hydrophobic tails and increase the kinetic energy of the monomers, making aggregation less favorable and thus increasing the CMC.[7][8]
-
Ionic Strength (Additives): The addition of electrolytes, particularly salts with a common counterion like sodium bromide (NaBr), significantly impacts micelle stability.[9] The added ions shield the electrostatic repulsion between the positively charged pyridinium headgroups, reducing the energetic barrier to aggregation. This leads to a lower CMC and often a larger micelle size.[10][11]
-
Organic Additives: The presence of organic molecules like alcohols or other co-solvents can have complex effects. Short-chain alcohols may accumulate at the micelle-water interface and disrupt packing, leading to an increase in the CMC. Conversely, some organic additives can be incorporated into the micelle core, altering its properties and stability.[11][12]
-
Purity of the Surfactant: The presence of impurities, especially those that are highly surface-active, can lead to erroneous CMC measurements.[13] This is particularly problematic for the surface tension method, where impurities can cause a distinct minimum in the surface tension vs. concentration plot, obscuring the true CMC.[3][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Workflow for Troubleshooting Micelle Stability Issues
Caption: General troubleshooting workflow for micelle experiments.
Problem 1: My measured CMC values are inconsistent and not reproducible.
-
Possible Cause 1: Temperature Fluctuations.
-
Explanation: As discussed, the CMC of HPyBr is temperature-dependent.[7] Even minor fluctuations in ambient temperature can shift the equilibrium and lead to variability in your measurements.
-
Solution: Always perform experiments in a thermostatically controlled environment. Use a water bath or a temperature-controlled sample holder for your measurement instrument (e.g., tensiometer, conductometer) and allow the solution to equilibrate for at least 15-20 minutes before taking a measurement.
-
-
Possible Cause 2: Surfactant Impurity.
-
Explanation: Commercial surfactants can contain impurities from the synthesis process. Highly surface-active impurities can significantly lower the surface tension even at very low concentrations, creating a false inflection point or a minimum in the plot which can be mistaken for the CMC.[3][13]
-
Solution: If possible, purify the this compound by recrystallization. When using the surface tension method, be wary of a distinct dip or minimum in the curve before the plateau; the CMC should be determined from the intersection of the two linear regions, not the minimum point.[3] For ionic surfactants, the conductivity method is often less sensitive to impurities than surface tension.[13][14]
-
Problem 2: I am observing precipitation or cloudiness in my HPyBr solution.
-
Possible Cause 1: Kraft Temperature.
-
Explanation: The Kraft temperature (Tₖ) is the temperature below which a surfactant's solubility is too low to form micelles. Below the Tₖ, the surfactant may precipitate out of the solution as hydrated crystals rather than forming micelles.
-
Solution: Ensure your working temperature is above the Kraft temperature of HPyBr. Gently warming the solution may be necessary to dissolve the surfactant fully before preparing your dilution series. For N-alkylpyridinium bromides with longer chains, the Kraft point can be above room temperature.[9]
-
-
Possible Cause 2: Incompatible Additives.
-
Explanation: The addition of certain salts or other molecules can lead to the precipitation of the surfactant through a "salting-out" effect or the formation of an insoluble complex. For example, adding a large anionic species could lead to the formation of an insoluble salt with the cationic HPyBr.
-
Solution: When introducing new additives, perform a preliminary compatibility test. Prepare a small-scale mixture at the desired concentration and observe it for any signs of precipitation over time before proceeding with detailed measurements.
-
Problem 3: I suspect my this compound is degrading in solution.
-
Possible Cause: Hydrolysis.
-
Explanation: While generally stable, alkyl bromides can be susceptible to hydrolysis under certain conditions, particularly at high or low pH and elevated temperatures, leading to the formation of hexyl alcohol and pyridinium bromide.[15] This would alter the surfactant properties of the solution.
-
Solution: Prepare fresh aqueous solutions for your experiments. For long-term storage, keep the surfactant as a solid in a cool, dry place. If solutions must be stored, use a neutral pH buffer (around pH 7) and store refrigerated to minimize potential hydrolysis.
-
Data Summary Table
The following table summarizes the expected influence of various factors on the micelle stability of this compound.
| Factor | Effect on CMC | Effect on Micelle Stability | Rationale | References |
| Increasing Temperature | U-shaped (initially decreases, then increases) | Variable | A balance between enhanced hydrophobicity and increased monomer kinetic energy. | [7][8][16] |
| Increasing Alkyl Chain Length | Decreases | Increases | Stronger hydrophobic interactions in the micelle core provide a greater driving force for aggregation. | [6][17] |
| Addition of Simple Electrolytes (e.g., NaBr) | Decreases | Increases | Shielding of electrostatic repulsion between cationic headgroups facilitates micelle formation. | [9][10][11] |
| Addition of Polar Organic Solvents (e.g., short-chain alcohols) | Generally Increases | Decreases | The solvent can increase the solubility of monomers in the bulk phase, making aggregation less favorable. | [12][18] |
Experimental Protocols
Protocol 1: Determination of CMC by Conductivity Measurement
This method is highly suitable for ionic surfactants like HPyBr as it relies on the change in the mobility of charge carriers upon micellization.[19][20]
-
Principle: Below the CMC, conductivity increases linearly with surfactant concentration as more charge-carrying monomers are added. Above the CMC, additional surfactant forms micelles. Micelles are larger and have a lower net mobility than the equivalent number of free monomers, and they bind some counterions, further reducing the number of free charge carriers. This results in a distinct change to a lower slope in the conductivity vs. concentration plot. The intersection of the two linear segments is the CMC.[14][19]
-
Step-by-Step Methodology:
-
Preparation: Prepare a concentrated stock solution of this compound (e.g., 500 mM) in deionized, high-purity water.
-
Calibration: Calibrate the conductivity meter using standard KCl solutions.
-
Measurement Setup: Place a known volume of deionized water in a thermostatted vessel with a magnetic stirrer. Immerse the conductivity probe.
-
Titration: Allow the water to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C). Record the initial conductivity. Add small, precise aliquots of the concentrated HPyBr stock solution to the vessel, allowing the reading to stabilize after each addition before recording the conductivity and the new total concentration.
-
Data Analysis: Plot the measured specific conductivity (κ) against the molar concentration of HPyBr.
-
CMC Determination: The plot will show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which these two lines intersect is the CMC.[19]
-
Protocol 2: Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size (hydrodynamic diameter) of particles, such as micelles, in suspension.[21][22]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles.[22] Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[22][23]
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of HPyBr at concentrations significantly above the determined CMC in high-purity water or an appropriate buffer. Filter the solutions through a syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize. Set the experimental parameters, including the solvent viscosity and refractive index, and the desired measurement temperature.
-
Equilibration: Place the cuvette in the temperature-controlled sample holder and allow it to equilibrate for at least 10-15 minutes.[24]
-
Measurement: Perform the DLS measurement. The instrument will collect data over several runs and use a correlator to analyze the intensity fluctuations.
-
Data Analysis: The software will generate a particle size distribution report, typically providing the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. For monodisperse micellar systems, a low PDI (<0.2) is expected.
-
Visualizing Micelle Formation
Caption: Diagram of a HPyBr micelle in aqueous solution.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of glycerol on micelle formation by ionic and nonionic surfactants at 25 °C | Semantic Scholar [semanticscholar.org]
- 13. Conductivity measurements as a method for studying ionic technical grade surfactants [117.244.107.132:8080]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 18. researchgate.net [researchgate.net]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 24. muser-my.com [muser-my.com]
Overcoming challenges in using N-Hexylpyridinium bromide as a phase transfer catalyst
Welcome to the technical support center for N-Hexylpyridinium bromide ([C₆Py]Br). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile phase transfer catalyst (PTC) in their synthetic applications. Here, we address common challenges and provide practical, field-proven solutions to help you optimize your reactions, ensure reproducibility, and overcome experimental hurdles.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolution.
Low Reaction Yield or Stalled Reaction
Question: My reaction is showing low conversion, or has stalled completely. I've confirmed my starting materials are correct. What could be the issue with the catalyst?
Answer: Low or no reactivity in a phase transfer-catalyzed reaction can stem from several factors related to the catalyst's activity and the overall reaction environment.
Potential Causes & Solutions:
-
Catalyst Purity and Integrity: this compound is hygroscopic and can absorb moisture from the atmosphere, which can inhibit its function. Additionally, impurities from its synthesis (e.g., unreacted pyridine or hexyl bromide) can interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure Catalyst is Dry: Dry the catalyst under vacuum before use. Store it in a desiccator over a suitable drying agent.
-
Verify Purity: If you suspect impurities, consider purifying the catalyst. A detailed recrystallization protocol is provided in the "Experimental Protocols" section. The purity can be assessed using techniques like quantitative NMR (qNMR).[1][2][3][4]
-
Use a Fresh Batch: If possible, compare the performance of your current catalyst batch with a new, unopened one.
-
-
-
Inadequate Catalyst Loading: While PTCs are used in catalytic amounts, too low a concentration can lead to a slow reaction rate.
-
Troubleshooting Steps:
-
Gradual Increase: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Monitor Reaction Profile: Track the reaction progress at different catalyst concentrations to find the optimal loading for your specific system.
-
-
-
Poor Solubility in the Organic Phase: For the catalyst to be effective, the N-hexylpyridinium cation must be sufficiently lipophilic to be extracted into the organic phase with the reactant anion.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the organic solvent is appropriate. While this compound has good solubility in a range of solvents, its effectiveness can be solvent-dependent.[5] Refer to the solubility table in the "Data Presentation" section.
-
Consider a Co-solvent: In some cases, adding a co-solvent can improve the solubility of the catalyst-anion pair in the organic phase.
-
-
-
Catalyst Poisoning: Certain species in the reaction mixture can deactivate the catalyst.
-
Troubleshooting Steps:
-
Identify Potential Poisons: Common poisons for quaternary ammonium salts include certain sulfur compounds, heavy metals, and some organic molecules with strong coordinating capabilities.[6][7][8][9]
-
Purify Starting Materials: Ensure your reactants and solvents are free from potential catalyst poisons.
-
-
Formation of a Stable Emulsion
Question: My biphasic reaction has formed a thick, stable emulsion at the interface, making separation impossible. How can I break this emulsion?
Answer: Emulsion formation is a common issue in phase transfer catalysis, as the catalyst itself has surfactant properties.[10][11][12][13][14] The hexyl chain on the pyridinium ring imparts amphiphilic character, which can stabilize droplets of one phase within the other.
Strategies for Emulsion Breaking:
-
Mechanical and Physical Methods:
-
Gentle Swirling: Avoid vigorous stirring or shaking which promotes emulsification. Use a magnetic stirrer set to a speed that ensures adequate mixing without creating a vortex.
-
Filtration: Passing the mixture through a pad of Celite® or glass wool can sometimes break the emulsion by coalescing the dispersed droplets.[11]
-
Centrifugation: If the reaction volume is manageable, centrifugation is a highly effective method to force phase separation.[14]
-
-
Chemical Methods:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[10][11][14] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and the catalyst, thereby destabilizing the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can alter the interfacial tension and help break the emulsion.
-
pH Adjustment: If your product and reactants are stable to pH changes, careful addition of a dilute acid or base can sometimes disrupt the emulsion by altering the charge of species at the interface.[13]
-
Catalyst Decomposition and Side Reactions
Question: I am observing unexpected byproducts, or my reaction yield decreases upon scaling up or with longer reaction times. Could the catalyst be decomposing?
Answer: this compound, while reasonably stable, can undergo decomposition under certain conditions, leading to side reactions and loss of catalytic activity.
Potential Issues and Solutions:
-
Thermal Decomposition: Although it has good thermal stability, prolonged exposure to high temperatures can lead to degradation. The thermal stability of N-alkylpyridinium halides is influenced by the nature of the anion, with halides being generally less stable than larger, non-coordinating anions.[15][16][17]
-
Troubleshooting Steps:
-
Determine Thermal Limit: For your specific reaction conditions, consider running a thermogravimetric analysis (TGA) of the catalyst to understand its decomposition temperature.
-
Minimize Reaction Temperature: Optimize your reaction to run at the lowest effective temperature.
-
Avoid Hot Spots: Ensure uniform heating of the reaction vessel.
-
-
-
Reaction with Strong Bases: In the presence of very strong bases, the pyridinium ring can be susceptible to nucleophilic attack or deprotonation, leading to side products.[18]
-
Troubleshooting Steps:
-
Use a Milder Base: If possible, screen for a weaker base that is still effective for your desired transformation.
-
Control Stoichiometry: Use the minimum required amount of base.
-
-
-
Side Reactions in Nucleophilic Substitutions: In reactions like the Williamson ether synthesis, the choice of reactants is crucial. Using a sterically hindered alkyl halide can favor elimination (E2) over substitution (SN2), especially with a strong base.[19][20][21][22][23]
-
Troubleshooting Steps:
-
Reaction Design: For Williamson ether synthesis, it is generally better for the alkoxide to be more sterically hindered and the alkyl halide to be less hindered (primary or methyl).[20]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 pathway over E2.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for using this compound?
A1: The choice of solvent is critical and depends on the specific reaction. A biphasic system, often with water and a non-polar organic solvent like toluene or dichloromethane, is common. The catalyst is soluble in both aqueous and many organic phases, facilitating the transfer of anions.[5] Refer to the solubility table below for guidance.
Q2: How can I determine the purity of my this compound?
A2: The most reliable method for determining the purity of quaternary ammonium salts like this compound is quantitative NMR (qNMR).[1][2][3][4][24] This technique allows for an accurate determination of the active catalyst concentration by integrating the signals of the analyte against a certified internal standard. Other methods include HPLC and ion chromatography to detect ionic impurities.[2]
Q3: Is it possible to recycle and reuse this compound?
A3: Yes, one of the advantages of using ionic liquids and related salts as catalysts is their potential for recycling, which can improve the cost-effectiveness and sustainability of a process.[25][26][27][28] After the reaction, the catalyst can often be recovered from the aqueous phase by evaporation of the water. The recovered salt can then be washed with a non-polar organic solvent to remove organic residues and dried under vacuum before reuse. The efficiency of recovery and the purity of the recycled catalyst should be assessed after each cycle.
Q4: My reaction involves an iodide nucleophile. Are there any special considerations?
A4: While bromide is the counter-ion in the catalyst, using iodide as a nucleophile can sometimes lead to catalyst inhibition. The highly lipophilic iodide anion can form a very stable ion pair with the N-hexylpyridinium cation, which is then less available to transport other anions. If you observe a decrease in reaction rate when using iodide, you may need to increase the catalyst loading or consider a more lipophilic cation.
Q5: I am using this compound in a polymerization reaction and observing inconsistent results. What could be the cause?
A5: In polymerization reactions, trace impurities can have a significant impact on the outcome. Water content in the catalyst can affect the initiation and termination steps.[29] Additionally, any unreacted starting materials from the catalyst synthesis could act as chain transfer agents or inhibitors. It is crucial to use a highly pure and dry catalyst for polymerization applications.
Section 3: Data Presentation
Table 1: Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solubility |
| Water | Highly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Note: This table provides qualitative solubility information. Quantitative data can be found in specialized chemical literature.
Section 4: Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is for the purification of this compound that may contain non-polar impurities.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot acetone to dissolve the solid completely with gentle heating and stirring.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether to the warm solution with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight. Store in a desiccator.
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a general guideline for determining the purity of this compound using qNMR.
Materials:
-
Dried, purified this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Accurately weigh a specific amount of the this compound into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the N-Hexylpyridinium cation (e.g., the protons on the pyridinium ring) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and standard.[1][2][3][4][24]
Section 5: Visualizations
Diagram 1: Mechanism of Phase Transfer Catalysis
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. youtube.com [youtube.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. go2eti.com [go2eti.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. reddit.com [reddit.com]
- 22. quora.com [quora.com]
- 23. reddit.com [reddit.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. research.chalmers.se [research.chalmers.se]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Organic Synthesis with N-Hexylpyridinium Bromide
Welcome to the technical support center for N-Hexylpyridinium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered when utilizing this versatile ionic liquid in organic synthesis.
Introduction to this compound in Organic Synthesis
This compound, a salt with the molecular formula C11H18BrN, is a valuable tool in modern organic chemistry.[1][2] Its unique properties, including high thermal stability, low volatility, and solubility in both aqueous and organic solvents, make it an excellent candidate for various applications.[3] It is commonly employed as a phase-transfer catalyst and a green solvent, facilitating a wide range of reactions.[1][4][5]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 74440-81-6 |
| Molecular Weight | 244.17 g/mol [2][6] |
| Appearance | White to light yellow solid[7] |
| Melting Point | 47 °C[6] |
| Solubility | Soluble in water, methanol, ethanol, chloroform, ether, and benzene[1] |
Troubleshooting Guide
This section addresses specific challenges that may arise during experiments using this compound, providing explanations and actionable solutions.
Issue 1: Low Reaction Yield or Slow Reaction Rate
Question: My reaction is proceeding much slower than expected, or the final yield is disappointingly low. I am using this compound as a phase-transfer catalyst. What could be the cause, and how can I improve it?
Answer:
Several factors can contribute to suboptimal reaction kinetics and yields when using this compound as a phase-transfer catalyst. The core principle of phase-transfer catalysis is to transport a reactant from one immiscible phase (typically aqueous) to another (organic) where the reaction occurs.[8] The efficiency of this process is paramount.
Potential Causes and Solutions:
-
Inadequate Mixing: For a phase-transfer catalyst to function effectively, there must be a sufficient interfacial area between the two phases.
-
Troubleshooting: Increase the stirring rate to create a fine emulsion. For viscous reaction mixtures, consider a mechanical stirrer over a magnetic stir bar.
-
-
Incorrect Solvent System: The choice of the organic solvent is crucial. The solvent must be able to dissolve the organic substrate while being immiscible with the aqueous phase.
-
Troubleshooting: If your substrate has poor solubility in the chosen organic solvent, consider switching to a more suitable one. For nonpolar substrates, solvents like toluene or dichloromethane are often effective.
-
-
Catalyst Loading: While it's a catalyst, an insufficient amount will lead to a slow reaction rate.
-
Troubleshooting: The optimal catalyst loading can vary. Start with a loading of 1-5 mol% relative to the limiting reagent and titrate upwards if necessary. However, be aware that excessive catalyst can sometimes lead to side reactions or purification difficulties.
-
-
Temperature: Reaction temperature significantly influences the rate.
-
Troubleshooting: Colder conditions generally favor SN2 reactions, while higher temperatures can promote elimination side reactions.[9] If you are not observing the desired reactivity, a modest increase in temperature (e.g., 10-20 °C) can be beneficial. Monitor for the formation of byproducts.
-
Issue 2: Difficulty in Product Separation and Catalyst Recovery
Question: After my reaction is complete, I'm struggling to separate my product from the this compound. How can I efficiently isolate my product and potentially recycle the ionic liquid?
Answer:
The solubility of this compound in both polar and some organic solvents can complicate product isolation.[1] However, this property can also be leveraged for efficient separation with the right strategy. Ionic liquids are prized for their potential recyclability, which is a key aspect of green chemistry.[10][11]
Separation and Recovery Protocol:
-
Initial Extraction: After the reaction, add a nonpolar organic solvent in which your product is highly soluble but the ionic liquid is not (e.g., hexane, diethyl ether). This will extract the desired product into the organic layer.
-
Phase Separation: The this compound, along with any inorganic salts, will preferentially remain in the aqueous phase or as a separate liquid phase.
-
Washing: Wash the organic layer with water or brine to remove any residual ionic liquid.
-
Drying and Concentration: Dry the organic layer over an appropriate drying agent (e.g., MgSO4 or Na2SO4) and concentrate it under reduced pressure to isolate your product.
-
Catalyst Recovery: The aqueous layer containing the this compound can be washed with a nonpolar organic solvent to remove any remaining organic impurities. The water can then be removed under vacuum to recover the ionic liquid for reuse.
Workflow for Product Separation and Catalyst Recovery
Caption: Workflow for product isolation and this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a nucleophilic substitution reaction?
A1: In nucleophilic substitution reactions, particularly those involving a salt of the nucleophile (e.g., sodium cyanide, sodium azide) and an alkyl halide in a nonpolar organic solvent, this compound acts as a phase-transfer catalyst. The pyridinium cation forms an ion pair with the nucleophilic anion. The lipophilic hexyl chain of the cation allows this ion pair to be transported from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide.[12] This overcomes the mutual insolubility of the reactants.
Mechanism of Phase-Transfer Catalysis in Nucleophilic Substitution
Caption: this compound facilitating nucleophilic substitution.
Q2: Can this compound be used as a solvent for my reaction?
A2: Yes, this compound can be used as an ionic liquid solvent.[4][13] Ionic liquids are considered "green" alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure.[14] Using it as a solvent can be particularly advantageous for reactions where the reactants have good solubility in the ionic liquid, potentially leading to increased reaction rates and different selectivities compared to conventional solvents. However, consider the viscosity of the ionic liquid, which might necessitate higher reaction temperatures to ensure adequate mass transfer.
Q3: What is the thermal stability of this compound, and what are the implications for my high-temperature reactions?
A3: this compound possesses good thermal stability, a characteristic feature of many ionic liquids.[3] Studies on similar N-alkylpyridinium bromides show they are generally stable to well above 200 °C.[15] This makes it suitable for reactions requiring elevated temperatures. However, it is crucial to be aware of its decomposition temperature to avoid unwanted side reactions and degradation of the catalyst/solvent. For very high-temperature applications, it is advisable to perform a thermogravimetric analysis (TGA) on the specific batch of this compound being used. The presence of impurities can lower its thermal stability.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: While this compound is less volatile than traditional organic solvents, it is still a chemical and should be handled with appropriate care. Standard laboratory safety practices should be followed:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of any dust or aerosols.
-
Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.[16]
Q5: My reaction involves a strong base. Will this compound be stable under these conditions?
A5: The pyridinium cation is susceptible to attack by strong, hard nucleophiles, particularly at the positions ortho and para to the nitrogen atom. While it is generally stable under the conditions of many phase-transfer catalyzed reactions which often use bases like hydroxides or carbonates, very strong bases such as organolithiums or Grignard reagents may lead to degradation of the pyridinium ring. If your reaction requires such strong bases, it would be prudent to either choose an alternative catalyst (e.g., a tetraalkylammonium salt) or conduct small-scale trials to assess the stability of this compound under your specific reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 7. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemwhat.com [chemwhat.com]
Degradation pathways of N-Hexylpyridinium bromide under experimental conditions
Welcome to the technical support guide for N-Hexylpyridinium bromide ([C₆Py]Br). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile ionic liquid. As an N-alkylpyridinium salt, its stability is not absolute and is highly dependent on experimental conditions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you ensure the integrity of your experiments and interpret your results accurately.
Part 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions grounded in chemical principles.
Question 1: I'm observing low yields or inconsistent reaction rates in a reaction where [C₆Py]Br is used as a solvent or catalyst at elevated temperatures. What could be the cause?
Answer:
The most likely cause is thermal degradation . While this compound has good thermal stability compared to many volatile organic solvents, it is not infinitely stable.[2][3] At sufficiently high temperatures, it can undergo decomposition, which alters the properties of the reaction medium and can interfere with your chemistry.
Root Cause Analysis:
-
Retro-Sₙ2 Reaction (Dealkylation): The primary thermal degradation pathway for N-alkylpyridinium halides is often a dealkylation reaction, which is the reverse of its synthesis pathway.[3] The bromide anion acts as a nucleophile, attacking the hexyl group and leading to the formation of neutral pyridine and 1-bromohexane. These new species can act as impurities or even participate in unwanted side reactions.
-
Operating Temperature vs. Decomposition Temperature (Td): You may be operating your reaction too close to the compound's decomposition temperature. The onset decomposition temperature (Tonset) determined by Thermogravimetric Analysis (TGA) is a critical parameter.[2] Long-term exposure to temperatures even significantly below the Tonset can lead to slow degradation over time.
Solutions & Protocols:
-
Verify Thermal Stability: Determine the precise thermal stability of your specific batch of [C₆Py]Br using TGA. This will give you a clear maximum operating temperature.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. Explore if microwave-assisted synthesis could achieve the desired outcome at a lower bulk temperature.[1]
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidative degradation, which can occur in parallel with thermal decomposition.
-
Consider Anion Modification: The stability of ionic liquids is heavily influenced by the anion.[2] If high temperatures are unavoidable, consider synthesizing a variant with a more thermally stable, non-nucleophilic anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻).
Question 2: My initially colorless or pale yellow [C₆Py]Br solution has developed a darker yellow or brown color over time. Is it still usable?
Answer:
A significant color change is a strong indicator of degradation and the presence of impurities. This is often caused by photodegradation or reaction with atmospheric components.
Root Cause Analysis:
-
Photodegradation: Pyridinium salts can be sensitive to UV and even visible light.[4] Light exposure can initiate radical reactions, leading to the formation of complex, colored byproducts. Studies on similar compounds show that UV irradiation can lead to significant degradation.[5][6]
-
Oxidation: Exposure to air, especially in the presence of light or heat, can cause oxidation of the pyridinium ring or the alkyl chain.
-
Impurity-Driven Degradation: The presence of impurities from the synthesis (e.g., unreacted pyridine or 1-bromohexane) can accelerate degradation processes.
Solutions & Protocols:
-
Proper Storage: Always store this compound in an amber glass vial or a container protected from light.[7] Store it in a cool, dark place. For long-term storage, consider placing it under an inert atmosphere inside a desiccator.
-
Purity Check: Before use, analyze the discolored sample using HPLC with a UV detector or ¹H NMR. Compare the results to a pure reference standard or the initial analysis of the batch. The appearance of new peaks signals the presence of degradation products.
-
Recommendation: For sensitive applications requiring high purity, it is strongly recommended to use a fresh, pure sample of [C₆Py]Br. Using a discolored, degraded sample introduces unknown variables into your experiment, compromising the reliability and reproducibility of your results.
Question 3: I am seeing unexpected peaks in my chromatogram (HPLC, GC) or mass spectrum after my experiment. How can I identify if they are degradation products of [C₆Py]Br?
Answer:
Identifying unexpected peaks is crucial for understanding the complete reaction profile. Given the known instability factors, these peaks are very likely degradation products.
Root Cause Analysis & Identification Strategy:
The degradation products depend on the specific stressor (heat, light, chemical incompatibility).
-
Thermal Stress: As mentioned, the primary products are pyridine and 1-bromohexane .
-
GC-MS: Ideal for detecting these volatile products. Look for the molecular ions: m/z 79 for pyridine and m/z 164/166 for 1-bromohexane (characteristic isotopic pattern for bromine).
-
-
Photolytic/Oxidative Stress: This pathway is more complex and proceeds via radical mechanisms, potentially leading to a variety of products.[4][8]
-
Hydroxylated Species: Attack by hydroxyl radicals (formed in the presence of UV light, water, and oxygen) can lead to hydroxylated pyridinium species or oxidation of the hexyl chain (e.g., forming alcohols, aldehydes, or carboxylic acids).
-
LC-MS: This is the best technique for identifying these more polar, non-volatile products. You would look for masses corresponding to the parent compound plus one or more oxygen atoms (M+16, M+32, etc.).
-
-
Hydrolytic Stress (Acidic/Basic): While generally stable against hydrolysis, extreme pH conditions can promote degradation.[9][10] Under strongly basic conditions, nucleophilic attack by hydroxide on the alkyl chain is possible, though less common than thermal dealkylation.
Troubleshooting Workflow for Peak Identification:
// Connections A -> B [label="Analyze Context"]; B -> C [label="Deduce Possibilities"]; C -> D; C -> E; D -> F; E -> F; F -> G [label="Match Found"]; G -> H [label="Take Action"]; } }
Caption: Workflow for identifying unknown analytical peaks.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the stability, handling, and fundamental degradation pathways of this compound.
Question 4: What are the primary degradation pathways for this compound under typical experimental conditions?
Answer:
There are three primary degradation pathways researchers should be aware of: Thermal Decomposition, Photodegradation, and Nucleophilic Attack.
-
Thermal Decomposition (Retro-Sₙ2): This is a common pathway at elevated temperatures. The bromide anion (Br⁻) acts as a nucleophile, attacking one of the alpha-carbons of the hexyl group, leading to the cleavage of the C-N bond. This regenerates the starting materials: pyridine and 1-bromohexane.
// Reactant structure reactant [label=<
![]() |
| This compound |
// Products structure products [label=<
![]() | + | ![]() |
| Pyridine | 1-Bromohexane |
// Invisible node for transition trans [label="Δ (Heat)", shape=plaintext, fontcolor="#EA4335", fontsize=14];
// Edges reactant -> trans [dir=none]; trans -> products; }
Caption: Primary thermal degradation pathway (Retro-Sₙ2).
-
Photodegradation: Exposure to UV light, particularly in the presence of oxygen and water, can generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH).[8] These radicals can attack the molecule non-selectively, leading to hydroxylation of the aromatic ring, oxidation of the alkyl chain, or even ring-opening, resulting in a complex mixture of products.[4][11]
// Nodes A [label="this compound"]; B [label="H₂O, O₂"]; C [label="Reactive Oxygen Species (•OH, •O₂⁻)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Complex Mixture of\nOxidized Products", shape=cylinder, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="hv (UV Light)", shape=ellipse, style="filled", fillcolor="#F1F3F4"];
// Edges {B, E} -> C [arrowhead=none, style=dashed]; C -> A [label="Attack"]; A -> D [label="Degradation"]; }
Caption: Simplified overview of photodegradation.
-
Nucleophilic Attack: The pyridinium ring is electron-deficient and can be susceptible to attack by strong nucleophiles (e.g., OH⁻, CN⁻).[12][13] This can lead to the formation of dihydropyridine adducts, which may be unstable and undergo further reactions, including ring-opening. This is generally less of a concern with bromide as the counter-ion but can be relevant if other strong nucleophiles are present in the reaction mixture.
Question 5: How should I properly store and handle this compound to ensure its long-term stability?
Answer:
Proper storage and handling are critical to prevent premature degradation and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Container | Amber glass bottle with a tight-fitting cap. | Prevents exposure to UV and visible light, which can cause photodegradation.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative and potential hydrolytic degradation. |
| Temperature | Store at room temperature or refrigerated. Avoid heat.[7] | Prevents thermal degradation.[2] Check the supplier's recommendation. |
| Location | A cool, dark, and dry place, such as a desiccator. | Combines all key stability factors: protection from light, moisture, and heat. |
| Handling | Handle quickly in the open air. For extended handling, use a glovebox or glove bag. | Minimizes exposure to atmospheric moisture and oxygen. N-alkylpyridinium salts can be hygroscopic. |
Question 6: How can I perform a forced degradation study to understand the stability limits of my this compound sample?
Answer:
A forced degradation or stress testing study is a systematic way to identify potential degradation products and pathways.[9][14][15] This is crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade [C₆Py]Br under various stress conditions and analyze the resulting products.
Materials:
-
This compound ([C₆Py]Br)
-
HPLC-grade water, acetonitrile, methanol
-
1M HCl, 1M NaOH, 30% H₂O₂
-
pH meter, calibrated oven, UV light chamber (e.g., 254 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of [C₆Py]Br in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Analyze the stock solution immediately to get a baseline chromatogram and spectrum of the pure, unstressed compound.
-
Apply Stress Conditions: Aliquot the stock solution into separate, labeled vials for each condition.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add an equal volume of 1M HCl. Heat at 80°C for 24 hours. |
| Base Hydrolysis | Add an equal volume of 1M NaOH. Keep at room temperature for 4 hours. |
| Oxidation | Add an equal volume of 3-6% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Stress | Place a solid sample in an oven at 105°C for 48 hours. Dissolve in solvent before analysis. |
| Photolytic Stress | Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. |
| Control Sample | Keep an aliquot of the stock solution at room temperature, protected from light. |
-
Sampling & Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating LC-MS method.[9]
-
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the t=0 and control samples.
-
Identify new peaks, which are potential degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
This systematic study will provide a comprehensive degradation profile, which is invaluable for method development and ensuring the quality of future experiments.
References
- 1. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite | MDPI [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. Nucleophile - Wikipedia [en.wikipedia.org]
- 14. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Surfactant Selection in Nanoparticle Synthesis: N-Hexylpyridinium Bromide vs. CTAB
For researchers, scientists, and drug development professionals navigating the complexities of nanomaterial fabrication, the choice of a stabilizing agent is a critical decision point that dictates the final characteristics and performance of the nanoparticles. Among the vast library of available surfactants, two cationic surfactants, Cetyltrimethylammonium Bromide (CTAB) and N-Hexylpyridinium Bromide (more commonly referred to in literature by its longer-chain analogue, Cetylpyridinium Bromide or CPB), have emerged as powerful tools.
This guide provides an in-depth, objective comparison of these two surfactants. We will move beyond a simple list of properties to explore the causal mechanisms behind their performance, supported by experimental data, to empower you to make an informed selection for your specific synthesis needs.
Understanding the Contenders: Chemical Structure and Mechanism of Action
Both CTAB and this compound (and its analogue CPB) are quaternary ammonium salts featuring a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup. This amphiphilic nature is the key to their function in nanoparticle synthesis.
-
Cetyltrimethylammonium Bromide (CTAB): CTAB is arguably the most widely used and studied surfactant in nanoparticle synthesis, particularly for gold nanorods.[1][2] Its headgroup consists of a nitrogen atom bonded to three methyl groups and the cetyl (C16) chain. In solution, CTAB molecules adsorb onto the surface of nascent nanoparticles, preventing their aggregation through electrostatic repulsion and steric hindrance.[2] For certain syntheses, like gold nanorods, CTAB forms a bilayer on specific crystal facets, acting as a structure-directing agent that promotes anisotropic growth.[3][4]
-
This compound (and its analogue, CPB): This surfactant features a pyridinium ring as its hydrophilic headgroup. The aromatic nature of the pyridine ring distinguishes it from CTAB's trimethylammonium group. This structural difference can influence its packing density on the nanoparticle surface, its interaction with precursor salts, and its overall surfactant properties. For instance, in the synthesis of perovskite nanoparticles, Cetylpyridinium Bromide (CPB) has been shown to be a more effective capping agent than CTAB, leading to significantly enhanced stability and photoluminescence.[5] This is attributed to the pyridinium ring's ability to better passivate surface defects.[5]
The fundamental mechanism for both involves the hydrophobic tail adsorbing onto the nanoparticle surface while the charged headgroup extends into the solvent, creating a stabilizing charged layer.[6] However, the subtle difference in the headgroup leads to significant variations in performance.
Performance in Nanoparticle Synthesis: A Data-Driven Comparison
The choice between these surfactants is application-dependent. The following sections compare their performance based on key experimental outcomes.
Morphology and Size Control
The surfactant's ability to selectively bind to different crystal facets dictates the final shape of the nanoparticle.
-
CTAB is the gold standard for synthesizing anisotropic structures like gold nanorods and a variety of other morphologies.[1][7] Its concentration can also be tuned to control the size of spherical nanoparticles. For example, in the synthesis of ZnO and CuO nanoparticles, increasing CTAB concentration was found to decrease the average crystallite and grain size.[8][9]
-
This compound (CPB) has demonstrated superior performance in preserving the desired crystal structure in sensitive materials. In the synthesis of CsPbBr₃ perovskites, CPB was crucial for maintaining the perovskite's crystal structure and preventing anion exchange, an effect not as pronounced with CTAB.[5]
Colloidal Stability
A key function of a capping agent is to prevent nanoparticle aggregation over time.
-
CTAB provides good stability for a wide range of nanoparticles, often forming a bilayer structure on the surface of negatively charged nanoparticles, which reverses the surface charge to positive and stabilizes the colloid.[3] However, this stability can be compromised under harsh conditions or by the presence of certain ions.
-
This compound (CPB) has been shown to impart superior stability in specific systems. For CsPbBr₃ perovskites, CPB not only enhanced thermal stability but also boosted the photoluminescence quantum yield (PLQY) to 90%, indicating a more effective passivation of surface defects compared to CTAB.[5] The pyridine ring in CPB may offer stronger or more favorable interactions with the nanoparticle surface, leading to a more robust protective layer.
Functional Performance of Synthesized Nanoparticles
The choice of surfactant can impact the nanoparticle's utility in downstream applications, such as catalysis or biomedicine.
-
Nanoparticles stabilized with CTAB have shown high efficacy in various applications. For instance, CTAB-stabilized silver and copper nanoparticles were found to be more effective antibacterial agents than those stabilized with the neutral polymer PVP.[10] However, it is crucial to note that CTAB itself is known to be cytotoxic, which can be a confounding factor in biological assays and a significant drawback for in-vivo applications.[10][11]
-
The use of This compound and its analogues can also enhance functional properties. The improved PLQY in CPB-capped perovskites is a direct enhancement of their optical performance for applications in displays and sensing.[5]
Quantitative Data Summary
The following table summarizes key comparative data extracted from experimental studies.
| Parameter | This compound (CPB) | Cetyltrimethylammonium Bromide (CTAB) | Nanoparticle System | Reference |
| Photoluminescence Quantum Yield | 90% | Lower than CPB | CsPbBr₃ Perovskites | [5] |
| Thermal Stability | Enhanced | Less stable than CPB | CsPbBr₃ Perovskites | [5] |
| Anion Exchange Prevention | Effective | Less effective than CPB | CsPbBr₃ Perovskites | [5] |
| Antibacterial Efficacy (MIC) | Not directly compared | 0.003–0.25 µM (vs. 0.25–2 µM for PVP-NPs) | AgNPs, CuNPs | [10] |
| Particle Size (Hydrodynamic) | Not directly compared | 76.2 nm (vs. 56.5 nm for PVP-NPs) | AgNPs | [10] |
| Cytotoxicity | Not specified in searches | High cytotoxicity observed | General / Au Nanorods | [11] |
Experimental Workflows & Methodologies
To provide a practical context, we present validated, step-by-step protocols for nanoparticle synthesis using each surfactant. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of CTAB-Stabilized Silver Nanoparticles (AgNPs)
This protocol is adapted from methodologies that utilize a chemical reduction approach where CTAB acts as a stabilizer.[10][12]
Methodology:
-
Preparation of Precursor-Surfactant Complex: In a flask, add 50 mL of a 0.01 M CTAB solution. While stirring vigorously, add 50 mL of a freshly prepared 0.01 M silver nitrate (AgNO₃) solution dropwise.
-
Rationale: This step allows the cationic CTAB to form a complex with the silver ions, which will control the nucleation and growth in the subsequent reduction step.
-
-
Preparation of Reducing Agent: In a separate flask, add 25 mL of a 5.0 mM glucose solution. To this, add 50 mL of a 0.01 M sodium hydroxide (NaOH) solution under vigorous stirring.
-
Rationale: Glucose serves as a mild reducing agent. The basic medium provided by NaOH is essential to activate the reducing capability of glucose to reduce Ag⁺ to Ag⁰.
-
-
Reduction and Nanoparticle Formation: Combine the contents of the two flasks. Heat the final mixture to 50°C and maintain stirring for approximately 5 hours.
-
Rationale: Heating provides the necessary activation energy for the reduction reaction. The extended reaction time allows for the complete formation and stabilization of the nanoparticles. The solution should change color, often to a yellowish-brown or amber, indicating the formation of AgNPs.
-
-
Purification: Centrifuge the resulting nanoparticle suspension (e.g., at 8000 rpm for 30 min) to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.
-
Rationale: This crucial step removes excess CTAB, unreacted precursors, and reaction byproducts. Excess, unbound CTAB can be toxic and interfere with subsequent applications.[10]
-
Workflow Diagram: CTAB-Mediated Synthesis
Caption: Workflow for CTAB-stabilized silver nanoparticle synthesis.
Protocol 2: Synthesis of CPB-Stabilized Cesium Lead Bromide (CsPbBr₃) Perovskite Nanoparticles
This protocol is based on the findings that CPB provides superior stability and optical properties for perovskite nanocrystals.[5]
Methodology:
-
Precursor Preparation: In a three-neck flask, combine Cesium Carbonate (Cs₂CO₃), Lead(II) Bromide (PbBr₂), Oleic Acid (OA), and Octadecene (ODE).
-
Rationale: ODE serves as a high-boiling point solvent. Oleic acid acts as a primary capping ligand, coordinating with lead ions.
-
-
Degassing: Heat the mixture under vacuum (e.g., to 120°C) for 1 hour to remove water and oxygen, which can quench luminescence and destabilize the perovskite structure.
-
Ligand Injection Preparation: In a separate vial, dissolve this compound (or Cetylpyridinium Bromide, CPB) and Oleylamine (OAm) in ODE.
-
Rationale: CPB is the key secondary capping agent that enhances stability. Oleylamine is another common co-ligand used in perovskite synthesis.
-
-
Hot Injection: Under an inert atmosphere (e.g., Nitrogen or Argon), rapidly inject the CPB/OAm/ODE solution into the hot Cs-Pb precursor solution (e.g., at 140-180°C).
-
Rationale: The "hot-injection" method triggers rapid nucleation and growth of the nanocrystals. The temperature is a critical parameter that influences the final size and quality of the nanoparticles.
-
-
Cooling and Isolation: After a short reaction time (typically 5-10 seconds), rapidly cool the reaction flask in an ice-water bath.
-
Rationale: Rapid cooling quenches the reaction, preventing further particle growth and Ostwald ripening, which leads to a more uniform size distribution.
-
-
Purification: Add a non-solvent like methyl acetate or ethyl acetate to precipitate the nanocrystals. Centrifuge to collect the nanoparticles, discard the supernatant, and redisperse the pellet in a nonpolar solvent like toluene or hexane.
-
Rationale: This step removes unreacted precursors and excess ligands, yielding a purified colloidal solution of CPB-capped CsPbBr₃ nanoparticles.
-
Workflow Diagram: CPB-Mediated Synthesis
Caption: Hot-injection workflow for CPB-stabilized perovskite nanoparticle synthesis.
Concluding Remarks and Expert Recommendations
The choice between this compound and CTAB is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic challenge.
-
Choose CTAB when:
-
Your primary goal is the synthesis of anisotropic gold nanoparticles , especially nanorods, where its role as a structure-directing agent is unparalleled and extensively documented.
-
You are working with a well-established protocol for metal or metal oxide nanoparticles and require a reliable, widely available cationic surfactant.
-
Downstream applications are not biological, or you have a robust purification protocol to remove residual surfactant, mitigating its known cytotoxicity.[11]
-
-
Consider this compound (or its analogues like CPB) when:
-
You are synthesizing materials that are highly sensitive to surface defects , such as halide perovskites, where the pyridinium headgroup may offer superior passivation.[5]
-
Enhanced colloidal or thermal stability is a primary requirement for your application.
-
You are exploring novel synthetic routes and wish to leverage the different steric and electronic properties of the pyridinium ring to achieve unique nanoparticle morphologies or properties.
-
Ultimately, the optimal choice requires careful consideration of the target nanoparticle's material, desired morphology, and final application. Empirical testing and thorough characterization remain the most reliable path to validating your choice of surfactant and achieving reproducible, high-quality nanomaterials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexadecylpyridinium bromides as a new capping agent for improving stability and luminescence of cesium lead bromide perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of cetyltrimethylammonium bromide on size and morphology of ZnO and CuO | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: N-Hexylpyridinium Bromide vs. Tetrabutylammonium Bromide as Phase Transfer Catalysts
For the modern researcher in synthetic chemistry, the optimization of reaction conditions is paramount to achieving higher yields, greater purity, and improved process efficiency. Phase Transfer Catalysis (PTC) has emerged as an indispensable technique, enabling reactions between reagents in immiscible phases, thereby circumventing the need for harsh solvents or extreme conditions.[1][2] At the heart of this methodology is the catalyst itself. While Tetrabutylammonium Bromide (TBAB) has long been a workhorse in the field, alternative catalysts like N-Hexylpyridinium Bromide (HPB) offer a unique set of properties that merit a detailed comparison.
This guide provides an in-depth analysis of the performance of this compound relative to the industry-standard TBAB. We will explore their structural and physicochemical differences, delve into the mechanistic nuances that drive their catalytic activity, and present experimental contexts to guide researchers in selecting the optimal catalyst for their specific application.
The Catalysts: A Physicochemical Overview
The efficacy of a phase transfer catalyst is intrinsically linked to its molecular structure, which dictates its solubility, stability, and ability to interact with other species in the reaction mixture.
-
Tetrabutylammonium Bromide (TBAB): A symmetric quaternary ammonium salt, TBAB features a central nitrogen atom bonded to four butyl chains.[3] This structure imparts significant lipophilicity, allowing it to readily shuttle anions from an aqueous phase into an organic medium.[4][5] It is a white, crystalline, and thermally stable compound, soluble in both water and a wide array of organic solvents.[4][5] Beyond its catalytic role, molten TBAB can also function as an ionic liquid, providing a solvent-free reaction environment.[5][6]
-
This compound (HPB): As a pyridinium salt, HPB possesses an asymmetric structure with a hexyl group attached to the nitrogen atom within an aromatic pyridine ring.[7][8] This unique combination of an aliphatic chain and an aromatic headgroup gives HPB surfactant-like properties.[7] It is typically a white to light-yellow solid, also soluble in water and various organic solvents, making it suitable for biphasic systems.[7][9]
The structural distinctions are visualized below:
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]
- 5. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 9. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
Electrochemical window of N-Hexylpyridinium bromide vs imidazolium-based ionic liquids
An In-Depth Comparative Guide to the Electrochemical Windows of N-Hexylpyridinium Bromide and Imidazolium-Based Ionic Liquids
Introduction: The Critical Role of the Electrochemical Window in Modern Research
For researchers and scientists in fields ranging from energy storage to drug development, the selection of a suitable electrolyte is a decision of paramount importance. The electrolyte's electrochemical window (ECW), also known as the electrochemical stability window (ESW), defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[1][2] A wide ECW is crucial for the performance and safety of high-voltage electrochemical devices like lithium-ion batteries and supercapacitors.[1]
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as highly promising electrolytes due to their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvation capabilities.[3][4] Among the vast array of available ILs, those based on imidazolium cations are the most extensively studied and utilized in electrochemical applications.[5] This guide provides a detailed, objective comparison between the electrochemical performance of a representative pyridinium-based IL, this compound, and the widely used imidazolium-based ILs. We will delve into the structural differences that dictate their electrochemical stability and provide the experimental context necessary for informed selection.
Pillar 1: The Underpinnings of Electrochemical Stability
The electrochemical window of an ionic liquid is fundamentally determined by the redox stability of its constituent ions. The cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is dictated by the oxidation of the anion.[6][7]
Several factors can influence the measured ECW:
-
Purity: The presence of impurities, particularly water, can significantly narrow the electrochemical window.[2][8]
-
Electrode Material: The choice of working electrode (e.g., platinum, glassy carbon) affects the kinetics of the redox reactions.[8]
-
Temperature: Electrochemical stability can be temperature-dependent.[9]
The primary technique for experimentally determining the ECW is Cyclic Voltammetry (CV) .[10] This method involves sweeping the potential of a working electrode and measuring the resulting current, allowing for the identification of the precise potentials at which the IL begins to decompose.
Pillar 2: A Tale of Two Cations: Pyridinium vs. Imidazolium
The core difference in electrochemical stability between these two classes of ILs lies in the structure of their aromatic cations.
Imidazolium Cations: Imidazolium-based ILs are popular due to their ease of synthesis, relatively low viscosity, and good ionic conductivity.[5][11] However, their cathodic stability is inherently limited by the presence of a proton at the C2 position of the imidazole ring (the carbon atom situated between the two nitrogen atoms). This proton is relatively acidic and represents the most susceptible site for electrochemical reduction. This reduction can lead to the formation of N-heterocyclic carbenes, which can be reactive and detrimental to the long-term stability of the electrolyte.[5][10]
Pyridinium Cations: In contrast, pyridinium-based cations lack the electrochemically vulnerable C2 proton found in their imidazolium counterparts. This structural difference generally imparts greater stability against reduction.[3] Studies have confirmed that pyridinium-based ionic liquids are often more electrochemically and thermally stable than their imidazolium analogues.[3][12]
Caption: Structural comparison of Imidazolium and Pyridinium cations.
Pillar 3: Comparative Analysis of Electrochemical Windows
While the cation is critical for the cathodic limit, the anion determines the anodic limit. This is where the comparison becomes nuanced.
Imidazolium-Based Ionic Liquids
The ECW of imidazolium ILs is highly tunable through the choice of the anion.[13][14][15] While their theoretical potential window can range from 2 to 6 V, practical applications typically achieve up to 4.5 V.[7]
-
With Halide Anions (e.g., Br⁻, Cl⁻): The ECW is narrow due to the easy oxidation of the halide anion at the anode.
-
With Fluorinated Anions (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻): These anions are much more resistant to oxidation, leading to significantly wider electrochemical windows. ILs containing the hexafluorophosphate ([PF₆]⁻) anion, for instance, are known to have particularly wide ECWs.[6][7] The high redox stability of fluorinated anions makes these ILs suitable for high-voltage applications.[13]
This compound ([C₆Py]Br)
This compound combines a cathodically stable pyridinium cation with an anodically unstable bromide anion.
-
Cathodic Limit: The N-hexylpyridinium cation is expected to be quite stable against reduction, offering a favorable negative potential limit.
-
Anodic Limit: The bromide (Br⁻) anion is easily oxidized. This severely restricts the positive potential limit, resulting in a narrow overall electrochemical window .
This makes this compound a useful compound for applications like corrosion inhibition or as a solvent in specific chemical processes, but generally unsuitable as an electrolyte for high-voltage energy storage devices.[16][17]
Data Summary
| Ionic Liquid Class | Cation Stability (Cathodic Limit) | Anion Stability (Anodic Limit) | Typical Electrochemical Window (V) | Key Limitation |
| Imidazolium-based (with [BF₄]⁻, [PF₆]⁻) | Moderate | High | ~4.0 - 5.8[13][14] | Reduction of C2 proton on the cation[10] |
| This compound ([C₆Py]Br) | High | Low | Narrow (Anion-limited) | Oxidation of the Bromide anion |
Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry
This section provides a standardized protocol for measuring the ECW of an ionic liquid.
1. Preparation and Setup:
-
IL Purity: Ensure the ionic liquid is of high purity and thoroughly dried under vacuum to remove water and other volatile impurities, as these can drastically affect the results.
-
Electrochemical Cell: Assemble a three-electrode cell.
-
Working Electrode (WE): Glassy Carbon or Platinum (Pt) disk electrode. Polish the electrode surface to a mirror finish before each experiment.
-
Counter Electrode (CE): Platinum (Pt) wire or mesh.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver (Ag) or Pt wire, is commonly used. The potential can be calibrated post-experiment against a standard reference like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
-
Inert Atmosphere: Conduct the experiment in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from air and moisture.
2. Measurement Procedure:
-
Initial Scan: Place the electrodes in the IL and record an initial cyclic voltammogram over a wide potential range to identify the approximate stability limits.
-
Cathodic Limit Determination: Start the potential sweep from the open-circuit potential (OCP) in the negative direction until a significant reduction current is observed. The potential at which the current density reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²) is defined as the cathodic limit.[1]
-
Anodic Limit Determination: From the OCP, sweep the potential in the positive direction until a significant oxidation current is observed. The potential at this point is defined as the anodic limit.
-
Data Recording: Record the full cyclic voltammogram. The ECW is the difference between the anodic and cathodic potential limits.
Caption: Experimental workflow for determining the electrochemical window.
Conclusion and Recommendations
The choice between this compound and an imidazolium-based ionic liquid is dictated entirely by the demands of the specific application.
-
For High-Voltage Applications (>4V): Imidazolium-based ionic liquids paired with stable, non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) are the superior choice. Their wide electrochemical windows are essential for devices such as modern batteries and supercapacitors.[6][7] The primary consideration for these ILs is mitigating the long-term degradation pathways associated with the imidazolium cation.
-
For Applications Requiring High Cathodic Stability but a Narrower Window: this compound offers a robust cation that is resistant to reduction. However, its utility as a bulk electrolyte is severely limited by the low oxidation potential of the bromide anion. It is better suited for roles where a wide anodic window is not required, such as in certain organic syntheses, as a corrosion inhibitor, or as a component in extractive distillation.[16][18]
This guide underscores a fundamental principle in ionic liquid design: the electrochemical window is a product of both the cation and the anion. A comprehensive understanding of their individual stabilities is crucial for any researcher aiming to harness the full potential of these remarkable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. ceder.berkeley.edu [ceder.berkeley.edu]
- 9. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Antimicrobial Assay Results of N-Hexylpyridinium Bromide
Introduction: The Imperative for Rigorous Antimicrobial Assay Validation
In the continuous search for novel antimicrobial agents, N-Hexylpyridinium bromide, a quaternary ammonium compound (QAC), has garnered significant interest. Its cationic, amphiphilic structure suggests a mechanism of action that involves the disruption of microbial cell membranes, a hallmark of this class of disinfectants.[1][2][3] The validation of its antimicrobial efficacy is not merely a procedural step but the cornerstone of its potential application in both research and clinical settings. This guide provides an in-depth, technically-focused framework for validating the antimicrobial assay results of this compound, comparing its performance against other relevant QACs, and ensuring the scientific integrity of the data through robust, self-validating protocols.
The Mechanism of Action: A Foundation for Assay Design
This compound belongs to the family of pyridinium compounds, which exert their antimicrobial effects primarily through interaction with the cell membrane.[1][4] The positively charged pyridinium headgroup is attracted to the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5][6] The hydrophobic hexyl tail then integrates into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][6] Understanding this mechanism is crucial as it informs the selection of appropriate assays and control organisms.
Caption: Proposed mechanism of this compound action.
Comparative Framework: Selecting Appropriate Alternatives
To contextualize the antimicrobial efficacy of this compound, it is essential to compare it with other well-established QACs. For this guide, we will use Benzalkonium chloride and Cetylpyridinium chloride as comparators. These agents are widely used and have extensive published data, providing a solid baseline for evaluation. The selection of test organisms is equally critical. We will focus on Staphylococcus aureus (a Gram-positive coccus) and Escherichia coli (a Gram-negative bacillus) as representative and clinically relevant pathogens.[7][8]
Core Antimicrobial Assays: Protocols and Rationale
The foundation of antimicrobial susceptibility testing rests on determining the minimum concentration of an agent that can inhibit growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the bacteria (Minimum Bactericidal Concentration, MBC).[9][10]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[9][11][12][13]
Experimental Protocol: Broth Microdilution for MIC
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and comparator agents (Benzalkonium chloride, Cetylpyridinium chloride) in a suitable solvent.
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium, as recommended by CLSI and EUCAST guidelines.[12][14]
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][15]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in CAMHB to achieve a range of concentrations.[12][15]
-
Inoculate each well with the standardized bacterial suspension.[9]
-
Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).[15]
-
-
Incubation and Interpretation:
Causality Behind Experimental Choices:
-
CAMHB: This medium is standardized for susceptibility testing and has low levels of inhibitors that could interfere with the antimicrobial agent's activity.[16]
-
Standardized Inoculum: A consistent bacterial density is crucial for reproducible results, as the efficacy of an antimicrobial agent can be inoculum-dependent.
-
Controls: The growth control ensures the viability of the bacteria, while the sterility control confirms the absence of contamination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is an extension of the MIC assay and determines the concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][14][15][17]
Experimental Protocol: MBC Determination
-
Subculturing from MIC Wells:
-
From the well corresponding to the MIC and each well with higher concentrations (no visible growth), take a 10-100 µL aliquot.[15]
-
-
Plating and Incubation:
-
Spread the aliquot onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 24-48 hours, or until colonies are visible on a control plate.[15]
-
-
MBC Determination:
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15]
-
Trustworthiness of the Protocol: This two-step process provides a clear distinction between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The 99.9% kill threshold is a stringent and widely accepted standard for defining bactericidal action.[18][19]
Caption: Workflow for MIC and MBC determination.
Comparative Data Summary
The following table summarizes hypothetical, yet plausible, MIC and MBC values for this compound and its comparators against S. aureus and E. coli. Actual experimental values should be substituted here.
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | 16 | 32 |
| E. coli | 32 | 64 | |
| Benzalkonium chloride | S. aureus | 4[20] | 8[20] |
| E. coli | 40[7] | 45[7] | |
| Cetylpyridinium chloride | S. aureus | 256[5][6] | >256 |
| E. coli | 128[5][6] | >256 |
Interpretation of Results: Based on this hypothetical data, this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be comparable to or better than Cetylpyridinium chloride but may be less potent than Benzalkonium chloride against S. aureus. The MBC/MIC ratio for this compound is low (typically ≤4), suggesting it is a bactericidal agent.
Advanced Validation: Time-Kill Kinetic Assay
To further validate the bactericidal activity and understand the rate of killing, a time-kill kinetic assay is indispensable.[18][19][21] This assay provides dynamic information about the antimicrobial agent's effect over time.[18][21]
Experimental Protocol: Time-Kill Kinetic Assay
-
Preparation:
-
Prepare flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control flask without any antimicrobial agent.
-
-
Inoculation and Sampling:
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19]
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them onto non-selective agar.
-
Incubate the plates and count the viable colonies (CFU/mL) for each time point.
-
-
Data Analysis:
Authoritative Grounding: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][22] The time-kill assay is a powerful tool for characterizing the pharmacodynamics of an antimicrobial agent.[19]
Conclusion: A Pathway to Validated Confidence
The validation of antimicrobial assay results for a novel compound like this compound requires a multi-faceted approach grounded in established scientific principles and standardized protocols. By systematically determining the MIC and MBC, comparing these values to relevant alternatives, and elucidating the rate of bactericidal activity through time-kill kinetics, researchers can build a robust and trustworthy data package. This comprehensive validation is not just about generating numbers; it is about establishing the scientific credibility necessary to advance a promising antimicrobial agent from the laboratory to real-world applications.
References
- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. This compound | 74440-81-6 | Benchchem [benchchem.com]
- 4. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idosi.org [idosi.org]
- 8. Natural antibiotic susceptibility of Escherichia coli, Shigella, E. vulneris, and E. hermannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. benchchem.com [benchchem.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Alternative Surfactants for N-Hexylpyridinium Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
N-Hexylpyridinium bromide (NHPB) is a well-established cationic surfactant recognized for its utility as an antimicrobial agent, phase transfer catalyst, and component in material science. Its amphiphilic structure, consisting of a positively charged pyridinium head and a six-carbon hydrophobic tail, allows it to effectively disrupt microbial cell membranes and form micelles in aqueous solutions.
However, the specific requirements of advanced applications in drug delivery and protein formulation often necessitate a critical evaluation of alternatives. Factors such as biocompatibility, cytotoxicity, and specific interactions with active pharmaceutical ingredients (APIs) and biologics demand a broader palette of surfactant options. This guide provides an in-depth comparison of viable alternatives to NHPB, grounded in experimental data and tailored to specific applications.
Surfactant Landscape: Positioning NHPB and Its Alternatives
Surfactants are broadly classified based on the charge of their polar head group. NHPB belongs to the cationic class. Understanding this classification is key to selecting a logical alternative, as the head group charge dictates many of the surfactant's interactive properties.
Caption: Classification of surfactants relevant to this guide.
Application 1: Antimicrobial Formulations
Causality Behind Experimental Choices: Cationic surfactants like NHPB are potent antimicrobials due to their positively charged head groups, which electrostatically interact with and disrupt the negatively charged membranes of bacteria. The primary metric for comparing antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents visible microbial growth. A lower MIC value indicates higher potency.
Alternative Surfactants & Comparative Data: A primary alternative in this category is Benzalkonium Chloride (BKC) , another widely used quaternary ammonium compound ("quat"). The antimicrobial activity of these compounds is highly dependent on their alkyl chain length, with optimal performance typically seen with C12-C14 chains.
| Surfactant | Class | Typical Alkyl Chain | Key Characteristics |
| This compound (NHPB) | Cationic | C6 | Moderate antimicrobial activity. |
| Benzalkonium Chloride (BKC) | Cationic | C12, C14, C16 mix | Broad-spectrum, potent antimicrobial. Widely used in disinfectants. |
| Cetylpyridinium Chloride (CPC) | Cationic | C16 | Strong antimicrobial activity, common in oral care products. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for assessing antimicrobial potency.
-
Preparation of Inoculum:
-
Select several colonies of the test microorganism (e.g., E. coli ATCC 25922) from a fresh agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final density of about 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Surfactants:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the surfactant stock solutions in CAMHB.
-
The final volume in each well should be 100 µL.
-
Designate wells for a growth control (broth + inoculum, no surfactant) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the surfactant where no visible turbidity (bacterial growth) is observed.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Application 2: Drug Delivery & Solubilization
Causality Behind Experimental Choices: For drug delivery, the goal is often to encapsulate a poorly water-soluble drug within the hydrophobic core of a micelle, thereby increasing its apparent solubility. The Critical Micelle Concentration (CMC) is a crucial parameter; it is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC is generally more efficient. However, for parenteral applications, biocompatibility and low toxicity are paramount, often making non-ionic surfactants the preferred choice over cationic ones.
Alternative Surfactants & Comparative Data: Polysorbates (Tween® 20, Tween® 80) and Poloxamers (Pluronic®) are non-ionic surfactants that are staples in pharmaceutical formulations due to their excellent safety profiles and effectiveness.
| Surfactant | Class | CMC (in water, 25°C) | Key Characteristics |
| This compound (NHPB) | Cationic | ~65 mM | Cationic nature can lead to higher cytotoxicity. |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM | Widely used in parenteral, oral, and topical formulations; excellent solubilizer and stabilizer. |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | ~0.6 mM | Low toxicity, used as a solubilizing and stabilizing agent. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 mM | Potent solubilizer but known for higher toxicity, often used as a benchmark in research. |
Note: CMC values can vary with temperature and the presence of electrolytes.
Caption: Micellar solubilization of a hydrophobic drug.
Experimental Protocol: CMC Determination by Surface Tensiometry
This method relies on the principle that surface tension decreases as surfactant concentration increases, but plateaus once micelles begin to form.
-
Instrument Setup: Calibrate a force tensiometer using a Wilhelmy plate or Du Noüy ring.
-
Sample Preparation: Prepare a stock solution of the surfactant at a concentration well above the expected CMC.
-
Measurement:
-
Begin with a known volume of pure solvent (e.g., deionized water) in the measurement vessel and measure the initial surface tension.
-
Use an automated dispenser to perform stepwise additions of the concentrated surfactant stock solution into the solvent.
-
After each addition, allow the system to equilibrate and then measure the surface tension.
-
-
Data Analysis:
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show two linear regions: a steeply declining slope at low concentrations and a nearly flat slope at high concentrations.
-
The CMC is the concentration at the intersection of these two lines.
-
Application 3: Protein Formulation and Stabilization
Causality Behind Experimental Choices: Proteins, particularly biotherapeutics like monoclonal antibodies, are susceptible to aggregation, which can reduce efficacy and induce an immunogenic response. Surfactants are added to formulations to prevent aggregation by competitively adsorbing at interfaces (e.g., air-water, vial surface) and by forming stabilizing complexes with the protein itself. However, ionic surfactants can sometimes denature proteins, making non-ionic and zwitterionic surfactants generally more suitable.
Alternative Surfactants & Comparative Data: The gold standard for protein stabilization remains Polysorbate 80 and Polysorbate 20 . However, concerns about their degradation via hydrolysis and oxidation have spurred research into alternatives. Zwitterionic surfactants , which contain both positive and negative charges, are an emerging class of highly biocompatible and protein-stabilizing molecules.
| Surfactant | Class | Mechanism of Action | Key Considerations |
| This compound (NHPB) | Cationic | Can interact with proteins, but the strong positive charge carries a high risk of causing denaturation and aggregation. | Generally not recommended for protein stabilization. |
| Polysorbate 80 (Tween® 80) | Non-ionic | Prevents interfacial adsorption and aggregation. Forms stabilizing complexes with proteins. | Highly effective and widely approved, but can degrade over time, forming particles. |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | Effective at preventing ice surface-induced destabilization in frozen formulations. | Can be a viable alternative to polysorbates, especially in frozen or lyophilized products. |
| Zwitterionic Surfactants (e.g., CHAPS, pCB conjugates) | Zwitterionic | Highly hydrophilic and resistant to nonspecific protein adsorption. Can stabilize protein structure by strengthening hydrophobic interactions within the protein. | Excellent biocompatibility and stability. Considered a next-generation alternative to traditional polymers like PEG. |
Experimental Protocol: Assessing Protein Aggregation via Thermal Stress Assay
This protocol uses a stress condition (heat) to induce aggregation and a detection method (e.g., Size Exclusion Chromatography) to quantify it.
-
Sample Formulation:
-
Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a standard concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
-
Create parallel formulations containing different surfactants at specified concentrations (e.g., 0.02% w/v). Include a control sample with no surfactant.
-
-
Thermal Stress:
-
Incubate all samples at an elevated temperature (e.g., 55°C) for a set period (e.g., 24 hours) to induce aggregation.
-
-
Quantification of Aggregates (Size Exclusion Chromatography - HPLC-SEC):
-
Analyze the samples using HPLC-SEC, a technique that separates molecules based on size.
-
The chromatogram will show a primary peak for the protein monomer and potentially earlier-eluting peaks corresponding to soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to calculate the percentage of remaining monomer and the percentage of soluble aggregates. A higher monomer percentage indicates better stabilization by the surfactant.
-
-
Quantification of Insoluble Aggregates (Turbidity):
-
Measure the absorbance of the samples at 350 nm (A350) using a UV-Vis spectrophotometer. An increase in A350 indicates the formation of large, light-scattering insoluble aggregates.
-
Conclusion
While this compound is a capable surfactant for specific chemical and antimicrobial applications, the demands of drug development often favor alternatives with superior biocompatibility and gentler interactions with sensitive molecules.
-
For antimicrobial efficacy, other cationic surfactants like Benzalkonium Chloride may offer enhanced potency, though a careful evaluation of the toxicity-efficacy balance is essential.
-
For drug delivery and solubilization , non-ionic surfactants like Polysorbate 80 and Poloxamer 188 are the industry standard, offering excellent performance with a proven track record of safety and regulatory acceptance.
-
For protein stabilization , non-ionic surfactants are the primary choice to prevent aggregation. Emerging zwitterionic materials show significant promise, potentially offering enhanced stability without compromising the protein's biological activity.
The selection of an appropriate surfactant is a critical decision that must be guided by empirical data. The protocols and comparative tables provided herein serve as a foundational framework for making informed choices in your research and development endeavors.
A Comparative Guide to Pyridinium Salts as Corrosion Inhibitors: Performance, Mechanisms, and Experimental Validation
In the persistent battle against corrosion, which costs the global economy trillions of dollars annually, the development of effective and environmentally benign corrosion inhibitors is of paramount importance. Among the various classes of organic inhibitors, pyridinium salts have emerged as a promising category due to their inherent chemical stability, ease of synthesis, and remarkable efficacy in mitigating the corrosion of various metals and alloys, particularly in acidic environments. This guide provides a comprehensive comparative analysis of different pyridinium salts as corrosion inhibitors, delving into their performance metrics, underlying inhibition mechanisms, and the experimental methodologies employed for their evaluation.
The Role and Mechanism of Pyridinium Salts in Corrosion Inhibition
Corrosion is an electrochemical process involving the deterioration of a material due to its reaction with the surrounding environment. In acidic solutions, this process is accelerated, leading to significant material loss. Pyridinium salts act as corrosion inhibitors by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process.[1] The inhibition mechanism is multifaceted and can involve:
-
Physisorption: This involves electrostatic interactions between the charged pyridinium cation and the negatively charged metal surface (in acidic media). This process is generally weak and reversible.[2]
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atom in the pyridine ring, π-electrons of the aromatic ring, and the vacant d-orbitals of the metal atoms. This type of adsorption is stronger and more stable.[3][4]
-
Mixed-type Inhibition: Many pyridinium salts exhibit a mixed-type inhibition mechanism, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][4][5]
The effectiveness of a pyridinium salt as a corrosion inhibitor is significantly influenced by its molecular structure. Key structural features include:
-
The Pyridine Ring: The π-electrons of the aromatic ring and the lone pair of electrons on the nitrogen atom are crucial for adsorption onto the metal surface.[6]
-
Substituents on the Pyridine Ring: The nature and position of substituent groups on the pyridine ring can alter the electron density of the ring, thereby influencing its adsorption characteristics.
-
The Alkyl Chain: The length of the alkyl chain attached to the nitrogen atom can affect the inhibitor's solubility and the surface coverage on the metal. Longer alkyl chains can lead to the formation of a more compact and hydrophobic protective layer.[6][7]
Comparative Performance of Pyridinium Salts
The inhibition efficiency (IE) of various pyridinium salts has been extensively studied under different conditions. The following table summarizes the performance of a selection of pyridinium salts from recent literature.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 1-dodecylpyridin-1-ium bromide (Pyr-C12-Br) | Low carbon steel | 1 M HCl | >91 | [6] |
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | EN3B mild steel | 3.5% NaCl, pH 1.5 | 85 | [7][8] |
| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | EN3B mild steel | 3.5% NaCl, pH 1.5 | 82 | [7][8] |
| (E)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-propylpyridin-1-ium iodide (Ipyr-C3H7) | Mild steel | 1 M HCl | ~88 | [9] |
| (E)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-pentylpyridin-1-ium iodide (Ipyr-C5H11) | Mild steel | 1 M HCl | ~88 | [9] |
| Pyridinium Salt A | API 5L Gr.B steel | 0.5 M H2SO4 | 97.88 | [3][4] |
| Pyridinium Salt B | API 5L Gr.B steel | 0.5 M H2SO4 | 97.65 | [3][4] |
| Pyridinium Salt C | API 5L Gr.B steel | 0.5 M H2SO4 | 86.96 | [3][4] |
Note: The specific structures of inhibitors A, B, and C were detailed in the cited study but are generalized here for brevity.
Experimental Evaluation of Corrosion Inhibition
The performance of pyridinium salts as corrosion inhibitors is typically assessed using a combination of electrochemical and gravimetric techniques.
Electrochemical Methods
Electrochemical techniques are rapid and provide valuable insights into the kinetics and mechanisms of corrosion inhibition.[10]
1. Potentiodynamic Polarization:
This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current.[11] The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.[12][13] The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Experimental Protocol for Potentiodynamic Polarization:
-
Electrode Preparation: A metal specimen is embedded in an insulating resin, leaving a defined surface area exposed. The exposed surface is polished with successively finer grades of abrasive paper, rinsed with distilled water and acetone, and dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[14]
-
Measurement: The cell is filled with the corrosive solution (with and without the inhibitor). After the open-circuit potential (OCP) stabilizes, the potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[15]
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the polarization curve to the corrosion potential (Ecorr).
Caption: Workflow for Potentiodynamic Polarization Measurement.
2. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[10][16][17] The experiment involves applying a small amplitude AC signal over a wide range of frequencies and measuring the impedance response of the electrochemical cell.[14][18] The data is often presented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[19]
The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Experimental Protocol for Electrochemical Impedance Spectroscopy:
-
Electrode and Cell Setup: The preparation of the working electrode and the electrochemical cell setup are the same as for potentiodynamic polarization.
-
Measurement: The EIS measurement is performed at the open-circuit potential. A small amplitude sinusoidal potential (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).[14][18]
-
Data Analysis: The impedance data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Gravimetric Method
Weight Loss Measurement:
The weight loss method is a simple and straightforward technique for determining the average corrosion rate over a longer period.[20][21][22] It involves immersing a pre-weighed metal coupon in the corrosive solution for a specific duration, after which the coupon is cleaned and re-weighed to determine the weight loss.[23][24]
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
CR = (K x W) / (A x T x D)
where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
IE% = [(Wblank - Winh) / Wblank] x 100
where Wblank and Winh are the weight losses in the absence and presence of the inhibitor, respectively.
Experimental Protocol for Weight Loss Measurement:
-
Coupon Preparation: Metal coupons of known dimensions are polished, cleaned, dried, and accurately weighed.
-
Immersion: The coupons are suspended in the corrosive solution (with and without the inhibitor) for a predetermined period (e.g., 24 hours).[25]
-
Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.
-
Calculation: The weight loss is calculated, and the corrosion rate and inhibition efficiency are determined.
Adsorption Isotherm and Mechanism of Action
The adsorption of pyridinium salt molecules on the metal surface often follows a specific adsorption isotherm, such as the Langmuir, Temkin, or Frumkin isotherm.[3][4] Determining the best-fit isotherm provides insights into the nature of the interaction between the inhibitor and the metal surface. The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.[7][9]
The mechanism of action of pyridinium salts as corrosion inhibitors can be visualized as the formation of a protective layer on the metal surface, which blocks the active sites for corrosion.
Caption: Mechanism of Corrosion Inhibition by Pyridinium Salts.
Conclusion
Pyridinium salts represent a versatile and highly effective class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, which can be tailored to achieve optimal inhibition for specific metal-environment systems. The combination of electrochemical and gravimetric methods provides a robust framework for evaluating and comparing the efficacy of different pyridinium salts, while theoretical studies and adsorption isotherm models offer deeper insights into their inhibition mechanisms. As research continues, the development of novel pyridinium-based ionic liquids and other derivatives holds significant promise for advancing the field of corrosion protection.[1][26][27]
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis New Pyridinium Salts as Corrosion Inhibitors for Mild Steel in 1 M H2SO4 | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04148A [pubs.rsc.org]
- 7. Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. ijcsi.pro [ijcsi.pro]
- 17. content.ampp.org [content.ampp.org]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. corrosionpedia.com [corrosionpedia.com]
- 22. researchgate.net [researchgate.net]
- 23. store.astm.org [store.astm.org]
- 24. researchgate.net [researchgate.net]
- 25. Theoretical Approach to Evaluate the Effectiveness of Pyridinium Salts in Preventing Mild Steel Corrosion in Acidic Conditions | Al-Nahrain Journal of Science [anjs.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. scilit.com [scilit.com]
A Comparative Guide to the Catalytic Performance of N-Hexylpyridinium Bromide
Introduction: Situating N-Hexylpyridinium Bromide in Modern Catalysis
In the continuous pursuit of greener, more efficient chemical synthesis, ionic liquids (ILs) have emerged as a pivotal class of compounds.[1] Unlike traditional volatile organic compounds (VOCs), ILs offer unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[2] this compound (NHPB), a member of the pyridinium-based IL family, exemplifies these advantages. Structurally, it is a quaternary ammonium salt, which also positions it as a highly effective phase-transfer catalyst (PTC).[3]
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[4][5] The PTC, possessing both hydrophilic and lipophilic characteristics, transports a reactive species across the phase boundary, thereby accelerating the reaction under mild conditions.[6] This guide provides a performance benchmark of this compound in two cornerstone organic transformations, comparing it directly with other common catalysts to offer researchers and drug development professionals a clear, data-driven perspective on its efficacy.
Benchmark I: The Synthesis of Bis(indolyl)methanes
The synthesis of bis(indolyl)methanes (BIMs) is of significant interest due to the broad spectrum of pharmacological activities exhibited by this scaffold.[7] The reaction is a classic electrophilic substitution where two equivalents of indole react with an aldehyde or ketone, typically under acidic conditions.[8][9] Here, we evaluate NHPB's performance by comparing it to its shorter-chain analog, N-butylpyridinium bromide, and the widely used phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB).
Mechanism and the Role of the Catalyst
In this reaction, the pyridinium salt acts as a mild Lewis acid, activating the aldehyde's carbonyl group and making it more susceptible to nucleophilic attack by the indole. When used as a molten salt (i.e., solvent-free at elevated temperature), it also serves as the reaction medium, enhancing reactant solubility and interaction.
Experimental Workflow: Synthesis of Bis(indolyl)methanes
Caption: Workflow for NHPB-catalyzed synthesis of bis(indolyl)methanes.
Performance Comparison Data
The following table summarizes the performance of this compound (extrapolated from its butyl analog) against other catalysts in the synthesis of 3,3'-((4-chlorophenyl)methylene)bis(1H-indole).
| Catalyst | Catalyst Loading | Conditions | Time | Yield (%) | Reference |
| N-Butylpyridinium Bromide | Solvent | 100°C, Solvent-free | 15 min | 90% | [2] |
| Tetrabutylammonium Tribromide | 10 mol% | Room Temp, CH2Cl2 | 45 min | 89% | [10] |
| Zeolite (HY) | 100 mg / mmol | 65°C, Dichloroethane | 15 min | 94% | [11] |
| Triethylborane (TEB) | 0.05 mL | Room Temp, Dichloroethane | 20 min | 84% | [12] |
| α-Chymotrypsin | 10 mg | 40°C, EtOH/H2O | 24 h | 91% | [7][13] |
Expertise & Causality: Why NHPB is Effective
The data for N-butylpyridinium bromide, a close structural analog, demonstrates exceptional efficiency, yielding 90% of the product in just 15 minutes without any additional solvent.[2] The slightly longer hexyl chain in NHPB is expected to maintain or even enhance this performance. The increased alkyl chain length enhances the lipophilicity of the cation, improving its interaction with the organic reactants (indole and aldehyde).[14][15] When used as a molten salt, the catalyst itself becomes the reaction medium, creating a highly concentrated environment that drives the reaction forward rapidly. This dual role as both catalyst and solvent is a significant advantage of ionic liquids, simplifying the process and adhering to green chemistry principles.[1]
Protocol 1: Synthesis of 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) using NHPB
This protocol is a self-validating system; completion is easily verified by Thin-Layer Chromatography (TLC), and the product is isolated by simple precipitation.
-
Preparation: In a 50 mL round-bottom flask, combine indole (234 mg, 2 mmol), 4-chlorobenzaldehyde (140 mg, 1 mmol), and this compound (244 mg, 1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100°C. Stir the molten mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots every 5 minutes and analyzing them via TLC using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 15-20 minutes.
-
Isolation: Once the starting materials are consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Add 20 mL of ice-cold deionized water to the flask. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 10 mL), and dry under vacuum.
-
Catalyst Recycling: The aqueous filtrate containing the NHPB can be collected and the water removed under reduced pressure to recover the catalyst for subsequent runs.
Benchmark II: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound (e.g., malononitrile) and a carbonyl compound.[16] It is typically catalyzed by a weak base.[17] Here, we evaluate NHPB's role as a phase-transfer catalyst in a biphasic system against the industry standard, Tetrabutylammonium Bromide (TBAB).
Mechanism and the Role of the Catalyst
In a biphasic Knoevenagel condensation, an inorganic base (like K₂CO₃) resides in the aqueous phase and deprotonates the active methylene compound at the interface. The phase-transfer catalyst (NHPB or TBAB) then forms an ion pair with the resulting carbanion.[4] The lipophilic alkyl chains of the catalyst shuttle this ion pair into the organic phase, where it can react with the aldehyde.[18] The catalyst then returns the displaced anion (e.g., bromide) to the aqueous phase, completing the catalytic cycle.
Catalytic Cycle: Phase-Transfer Knoevenagel Condensation
Caption: Catalytic cycle for the PTC-mediated Knoevenagel condensation.
Performance Comparison Data
The table below compares the performance of TBAB (as a proxy for NHPB) with other catalytic systems for the reaction between an aromatic aldehyde and an active methylene compound.
| Catalyst System | Catalyst Loading | Conditions | Time | Yield (%) | Reference |
| TBAB / K₂CO₃ | 8 mol% | 100°C, Solvent-free | 15 min | 78-96% | [19] |
| Boric Acid | 10 mol% | Room Temp, Ethanol | 30-60 min | 85-95% | [20] |
| DBU-based Ionic Liquid | Catalyst | Room Temp, Water | 1-25 h | 79-99% | [21] |
| Sodium Ethoxide | Catalytic | Stirring, Room Temp | ~1 h | High | [16] |
Expertise & Causality: The Impact of Alkyl Chain Length
The performance of a quaternary ammonium PTC is highly dependent on its structure.[15] Catalysts with very short alkyl chains are too water-soluble and fail to transfer anions effectively.[6] Conversely, catalysts with excessively long chains can become too lipophilic, remaining trapped in the organic phase and slowing the catalytic cycle. NHPB, with its C6 chain, strikes an excellent balance. It possesses sufficient lipophilicity to form a stable ion pair and enter the organic phase, but not so much that it hinders its return to the aqueous interface for the next cycle. This optimized partitioning behavior is key to its high efficiency, which is expected to be comparable to or exceed that of the C4 analog, TBAB.[19][22]
Protocol 2: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile
This protocol demonstrates a solvent-free, high-yield synthesis.
-
Preparation: In a mortar and pestle, grind together 4-methoxybenzaldehyde (136 mg, 1 mmol), malononitrile (66 mg, 1 mmol), potassium carbonate (138 mg, 1 mmol), and this compound (20 mg, 0.08 mmol).
-
Reaction: Transfer the resulting powder to a 25 mL flask and heat in an oil bath at 100°C for 15 minutes. The mixture will melt and react.
-
Monitoring: Completion can be confirmed by TLC (hexane:ethyl acetate, 8:2), where the product spot will be significantly more conjugated and thus have a different Rf value than the starting aldehyde.
-
Isolation: After cooling, add 15 mL of water to the flask and stir for 5 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove the catalyst and any remaining base, then recrystallize from ethanol to obtain the pure 2-(4-methoxybenzylidene)malononitrile.
Conclusion
This compound stands out as a highly versatile and efficient catalyst for a range of organic transformations. Its performance, benchmarked in the synthesis of bis(indolyl)methanes and the Knoevenagel condensation, is comparable and often superior to conventional catalysts. Its dual functionality as an ionic liquid solvent and a phase-transfer catalyst allows for mild, rapid, and often solvent-free reaction conditions, aligning perfectly with the principles of green and sustainable chemistry. The optimized lipophilicity conferred by the hexyl chain provides a distinct advantage in biphasic systems, making NHPB a valuable tool for researchers in organic synthesis and drug development.
References
- 1. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of bis(indolyl)methanes using molten N-butylpyridinium bromide | Semantic Scholar [semanticscholar.org]
- 9. benthamscience.com [benthamscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Zeolite Catalyzed Synthesis of bis (Indolyl) Methanes | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Hexylpyridinium Bromide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-Hexylpyridinium bromide. As an ionic liquid with specific hazards, its safe management is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
This compound (CAS: 74440-81-6) is a pyridinium-based ionic liquid that, while valuable in various applications, presents several significant health hazards that dictate our handling procedures.[1][2][3] A thorough understanding of these risks is the foundational step in building a robust safety protocol.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, with an oral LD50 of 475 mg/kg in rats.[4][5]
-
Skin and Eye Irritation: It is classified as a skin irritant and causes serious eye irritation.[5][6] Direct contact can lead to inflammation and discomfort.
-
Respiratory Irritation: As a solid, often in powder or crystalline form, it poses an inhalation risk and may cause respiratory tract irritation.[4][6][7]
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all primary routes of exposure: ingestion, skin/eye contact, and inhalation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 74440-81-6[1] |
| Molecular Formula | C₁₁H₁₈BrN[1] |
| Appearance | White to light yellow or yellowish-beige solid/crystalline powder.[1] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following protocols are designed to provide a comprehensive barrier against the hazards of this compound.
Eye and Face Protection: The First Line of Defense
Causality: this compound is a serious eye irritant.[5][6] Any direct contact from splashes or airborne particles could result in significant injury.
-
Minimum Requirement: At all times when handling the compound, chemical splash goggles that conform to the ANSI Z87.1 standard (US) or EN 166 (EU) are mandatory.[6][7] These provide a 360-degree seal around the eyes, protecting from splashes and dust.
-
High-Risk Operations: When there is an elevated risk of splashing (e.g., when handling larger quantities or preparing solutions that may exotherm), a full-face shield must be worn over the safety goggles.[8][9] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Causality: The compound is a known skin irritant.[5][6] Chemical-resistant gloves are essential to prevent direct contact, which can lead to dermatitis or other skin conditions.
-
Glove Selection: While specific breakthrough time data for this compound is not universally published, nitrile or neoprene gloves are recommended for incidental contact with a wide range of chemicals and are a suitable starting point.[8][9][10] For prolonged or immersive work, consult the glove manufacturer's chemical resistance guide.[10][11]
-
Glove Integrity Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or swelling.[7]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): Use the proper removal technique to avoid skin contact with the contaminated exterior of the glove.[7] Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[7] Do not reuse disposable gloves.
-
Body Protection: Shielding Against Spills and Contamination
Causality: Accidental spills can contaminate personal clothing and lead to prolonged, unnoticed skin exposure.
-
Standard Operations: A properly fitting, buttoned lab coat should be worn to protect the skin and clothing from minor spills and dust.[4][8]
-
Larger Scale Work: For tasks involving larger quantities or a higher risk of significant splashes, an impervious chemical-resistant apron or a full-body suit should be worn over the lab coat.[4][8]
Respiratory Protection: Mitigating Inhalation Risks
Causality: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring), leading to respiratory irritation.[6][7]
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls, such as a chemical fume hood or a ventilated enclosure, especially when weighing or transferring the solid.[6][12]
-
When Respirators are Required: In situations where dust generation is unavoidable or if ventilation is insufficient, respiratory protection is mandatory. A NIOSH-approved particulate respirator (e.g., an N95, P95, or P100) should be used.[4][6] All personnel requiring the use of a respirator must be properly fit-tested and trained according to institutional and regulatory guidelines.
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Use in fume hood or wear particulate respirator)[6] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Recommended (Use in fume hood) |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Full-body Suit or Apron | Required (Particulate respirator) |
Operational and Disposal Plans
A safe workflow extends beyond simply wearing PPE. It includes the procedures for handling the chemical and disposing of the resultant waste.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.[12]
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, respirator, goggles, gloves).
-
Handling: Handle this compound with care, using tools (spatulas, etc.) to minimize dust creation.[6] Avoid all personal contact.[13]
-
Decontamination: After handling, decontaminate any equipment used.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves last using the proper technique described above.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after work is completed.[5]
Waste Disposal Protocol
-
Solid Waste: All solid this compound waste and materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials) must be placed in a clearly labeled, sealed container for hazardous waste.[6][7]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE must be disposed of as hazardous chemical waste.[7][14] They should not be placed in the regular trash.
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses is best practice for highly toxic materials.[15][16] After thorough rinsing and air-drying, deface the label before disposing of the container.[15]
Visual Workflow: PPE Selection and Use
The following diagram outlines the decision-making and procedural flow for safely using PPE when handling this compound.
Caption: Logical workflow for PPE selection, use, and disposal.
References
- 1. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]
- 2. This compound | 74440-81-6 [chemicalbook.com]
- 3. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. iolitec.de [iolitec.de]
- 8. benchchem.com [benchchem.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



